2-Methoxythiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-6-4-5-2-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRDTKNLLMJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341744 | |
| Record name | 2-Methoxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14542-13-3 | |
| Record name | 2-Methoxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXYTHIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Methoxythiazole (CAS: 14542-13-3)
Introduction
This compound (CAS Number: 14542-13-3) is a heterocyclic organic compound that has emerged as a versatile and valuable building block in modern chemistry.[1][2] Characterized by a five-membered thiazole ring substituted with a methoxy group at the 2-position, this compound possesses a unique electronic and structural profile that makes it a key intermediate in the synthesis of a wide array of functional molecules.[1] Its applications span across pharmaceuticals, agrochemicals, and the flavor industry, underscoring its significance.[1][3] In medicinal chemistry, the thiazole scaffold is a privileged structure, and derivatives of this compound are investigated for their potential as antimicrobial, anti-inflammatory, antiviral, and insecticidal agents.[1][2][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and handling protocols, designed to support professionals in research and development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature, noted for its moderate volatility and a characteristic cereal-like, bready odor.[3][4][5] Its core physical and chemical properties are summarized in the table below, providing essential data for experimental design and handling.
| Property | Value | Source(s) |
| CAS Number | 14542-13-3 | [1][4] |
| Molecular Formula | C₄H₅NOS | [1][4][6] |
| Molecular Weight | 115.15 g/mol | [1][4][7] |
| Appearance | Colorless to pale yellow liquid | [1][3][4] |
| Boiling Point | 150-151 °C (lit.) | [1][4][7] |
| Density | 1.20 g/mL | [1][4] |
| Refractive Index (n20/D) | 1.5150 (lit.) | [1][4] |
| Flash Point | >121 °F (>49.4 °C) | [4] |
| Solubility | Soluble in alcohol; water solubility estimated at 5169 mg/L @ 25 °C.[5] | [3][5] |
| pKa | 3.24 ± 0.10 (Predicted) | [4] |
Synthesis and Production
The synthesis of this compound is typically achieved through reactions involving thioamides or thioureas, often utilizing methanol as both a reagent and solvent under acidic catalysis.[3] While multiple specific pathways exist for thiazole derivatives, a common conceptual approach is the Hantzsch thiazole synthesis, which involves the condensation of a haloketone with a thioamide. For 2-alkoxythiazoles, a prevalent method involves the reaction of a 2-halothiazole with a corresponding sodium alkoxide.
Generalized Synthetic Workflow
A representative synthesis could involve the nucleophilic substitution of a 2-halothiazole precursor with sodium methoxide. This workflow is highly effective for generating 2-alkoxy substituted heterocycles.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a generalized procedure for synthesizing this compound from a 2-halothiazole precursor.
-
Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal pieces to anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium methoxide.
-
Nucleophilic Substitution Reaction: To the freshly prepared sodium methoxide solution, add a solution of 2-bromothiazole in an appropriate solvent (e.g., anhydrous THF or methanol) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench it by adding water. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield pure this compound.
Chemical Reactivity and Key Reactions
The reactivity of this compound is governed by the interplay between the electron-rich methoxy group and the thiazole ring. The methoxy group is a strong electron-donating group, which can influence electrophilic substitution. However, the C5 position of the thiazole ring is susceptible to deprotonation by strong bases, forming a nucleophilic organometallic intermediate that can react with various electrophiles.
Reaction with Organolithium Reagents
A notable reaction of this compound involves its deprotonation at the C5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile. This provides a powerful method for C-C bond formation at the C5 position.[3]
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2-Methoxythiazole molecular structure and formula
An In-depth Technical Guide to 2-Methoxythiazole: Structure, Synthesis, and Applications
Abstract
This compound (CAS No: 14542-13-3) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a key structural motif and versatile synthetic intermediate, it serves as a foundational building block for a diverse range of biologically active molecules. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, spectroscopic characteristics, synthesis methodologies, and its critical role in drug discovery and development. Authored from the perspective of a Senior Application Scientist, this document synthesizes established scientific principles with practical insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is an organic heterocyclic compound featuring a five-membered thiazole ring substituted with a methoxy group at the C2 position.[1] The presence of nitrogen and sulfur atoms in the ring, combined with the electron-donating methoxy group, imparts unique electronic properties that govern its reactivity and utility as a pharmacophore.
The molecular formula for this compound is C₄H₅NOS.[2][3][4] Its structure is confirmed by its canonical SMILES representation: COC1=NC=CS1.[1]
Caption: 2D molecular structure of this compound.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NOS | [2][3][4] |
| Molecular Weight | 115.16 g/mol | [2] |
| CAS Number | 14542-13-3 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4][5] |
| Boiling Point | 150-151 °C (at 760 mmHg) | [4] |
| Density | 1.20 g/cm³ | [4] |
| Refractive Index | n20/D 1.5150 | |
| Solubility | Soluble in alcohol; sparingly soluble in water | [1][5] |
| Vapor Pressure | 5.3 mmHg @ 25 °C (estimated) | [5] |
| Flash Point | 43.7 °C (111.0 °F) (estimated) | [5] |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound is typically achieved through nucleophilic substitution reactions. A common and industrially viable approach involves the reaction of a 2-halothiazole (e.g., 2-chloro- or 2-bromothiazole) with sodium methoxide. The causality of this reaction lies in the electrophilic nature of the C2 carbon of the thiazole ring, which is susceptible to attack by strong nucleophiles like the methoxide ion.
Another established method involves condensation reactions using thioamides or thioureas as starting materials, with methanol serving as both a reagent and solvent, often under acidic catalysis.[1]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Chlorothiazole
This protocol describes a representative lab-scale synthesis. It is designed as a self-validating system where progress can be monitored, and the final product is purified to a high degree.
Materials:
-
2-Chlorothiazole
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. This inert environment is crucial to prevent side reactions involving atmospheric moisture, which could consume the highly reactive sodium methoxide.
-
Reagent Addition: Charge the flask with anhydrous methanol, followed by the careful addition of sodium methoxide. Stir until the methoxide is fully dissolved. To this solution, add 2-chlorothiazole dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a practical rate.
-
Monitoring: Track the consumption of the 2-chlorothiazole starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This ensures the reaction is driven to completion, maximizing yield.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into cold water to quench any unreacted sodium methoxide.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate. The product is more soluble in the organic phase, allowing for its separation from inorganic salts and methanol.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any acidic impurities and residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound as a colorless to pale yellow liquid.[1][4]
Reactivity Profile
This compound is generally stable under neutral conditions but can react in strongly acidic or basic environments.[1] It is incompatible with strong oxidizing agents.[1] The thiazole ring can undergo electrophilic substitution, though it is less reactive than other five-membered heterocycles like pyrrole or furan. The methoxy group can be cleaved under harsh acidic conditions.
Applications in Medicinal Chemistry and Drug Development
The thiazole nucleus is considered a "privileged structure" in medicinal chemistry.[6][7] This is due to its ability to engage in various non-covalent interactions (hydrogen bonding, dipole-dipole) with biological targets and its metabolic stability. While the 2-aminothiazole scaffold is more widely cited, the core thiazole ring present in this compound is a fundamental component in many therapeutic agents.[8]
This compound serves as a crucial intermediate in the synthesis of more complex molecules with a range of biological activities, including:
-
Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many compounds designed to combat microbial and fungal infections.[1][4]
-
Antiviral Compounds: It is used as a building block for novel antiviral therapies.[4]
-
Agrochemicals: In agriculture, it is used in formulations to enhance the stability and bioavailability of active ingredients in pesticides and herbicides.[1]
The utility of this compound in drug discovery stems from its role as a versatile scaffold that allows for the introduction of various functional groups, enabling chemists to fine-tune the pharmacological profile of a lead compound.
Safety and Handling
As a flammable liquid and vapor, this compound must be handled with appropriate precautions.[2]
-
Handling: Work should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory to prevent skin and eye contact.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be kept separate from strong acids, bases, and oxidizing agents.[1]
-
Toxicity: The compound is considered moderately toxic if ingested or inhaled. Prolonged skin contact may lead to irritation.[1]
Conclusion
This compound is a compound of fundamental importance in synthetic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an invaluable tool for researchers. From its synthesis via established nucleophilic substitution pathways to its application as a foundational scaffold for creating novel therapeutic agents, this compound continues to be a relevant and essential chemical for professionals in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is paramount to leveraging its full potential in scientific innovation.
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A Technical Guide to the Synthesis of 2-Methoxythiazole from Thioamide Precursors
For Researchers, Scientists, and Drug Development Professionals
Executive Overview
The 2-methoxythiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous compounds exhibiting potent antiviral, antibacterial, and insecticidal properties.[1] Its synthesis is a critical step in the development of novel therapeutic agents and agrochemicals. This guide provides an in-depth examination of the primary synthetic route to this compound, focusing on the scientifically robust and widely adopted Hantzsch thiazole synthesis. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss modern optimization techniques, such as microwave-assisted synthesis, to enhance efficiency and yield. The causality behind experimental choices is explained throughout, offering researchers the foundational knowledge required for procedural modifications and troubleshooting.
Scientific Foundation
The this compound Scaffold: Significance in Medicinal Chemistry
Thiazole derivatives are a cornerstone of heterocyclic chemistry, integral to a vast array of natural products and synthetic drugs.[2][3] The thiazole ring acts as a versatile pharmacophore, capable of engaging in various biological interactions, which has led to its incorporation into drugs for HIV, cancer, and inflammation.[2][4] The introduction of a methoxy group at the 2-position significantly modulates the electronic properties and metabolic stability of the thiazole core. This substitution can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making this compound a highly valuable building block in drug discovery programs.[1]
Core Principles of Thiazole Synthesis: The Hantzsch Reaction
The most established and versatile method for constructing the thiazole ring from thioamides is the Hantzsch thiazole synthesis, first described in 1887.[3][5] This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound (typically an α-haloketone or α-haloester).[6][7] The reaction is known for its reliability and generally high yields.[8] The fundamental transformation joins the N-C-S unit of the thioamide with the C-C-O unit of the α-halocarbonyl, expelling water and a hydrogen halide to form the stable, aromatic thiazole ring.
The Hantzsch Pathway to this compound
Mechanistic Deep Dive
The formation of a thiazole via the Hantzsch pathway is a logical, multi-step process governed by the principles of nucleophilicity and electrophilicity. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
-
S-Alkylation (SN2 Attack): The reaction initiates with the nucleophilic attack of the sulfur atom from the thioamide on the electrophilic α-carbon of the haloketone.[6] Sulfur, being a large and polarizable ("soft") atom, is an excellent nucleophile for attacking the "soft" electrophilic carbon of the alkyl halide in an SN2 fashion.[9] This initial step forms an isothioamide intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This intramolecular reaction forms a five-membered ring, resulting in a hydroxythiazoline intermediate.
-
Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline. The elimination of a water molecule introduces a double bond within the ring, leading to the formation of the thermodynamically stable, aromatic thiazole product.[6]
Key Reagent Selection & Rationale
-
Thioamide Analogue for this compound: To synthesize this compound, a standard thioamide cannot be used as it would introduce an alkyl or aryl group at the 2-position. The logical and necessary precursor is an O-alkyl thiocarbamate , specifically O-methyl thiocarbamate (CH₃OC(=S)NH₂) . This reagent provides the requisite methoxy group attached to the carbon that will become the C2 position of the thiazole ring. While specific literature on O-methyl thiocarbamate in Hantzsch synthesis is sparse, its use is a direct and expert application of the established reaction mechanism.
-
α-Halocarbonyl Component: The choice of the α-halocarbonyl (e.g., 2-bromoacetophenone, chloroacetone) determines the substituents at the C4 and C5 positions of the thiazole ring.[1][5] α-Bromoketones are often preferred over α-chloroketones due to the better leaving group ability of bromide, which can accelerate the initial SN2 step.[10]
-
Solvent and Conditions: The reaction is typically performed in a polar protic solvent, such as ethanol or methanol, which can facilitate the proton transfer steps and solvate the intermediates.[6][11] Heating is generally required to overcome the activation energy for the cyclization and dehydration steps.[9][12]
Visualizing the Mechanism
The following diagram illustrates the step-by-step mechanism for the synthesis of a 2-methoxy-4-phenylthiazole.
Field-Proven Experimental Protocol
This protocol describes the synthesis of 2-methoxy-4-phenylthiazole, a representative this compound derivative, by adapting the classical Hantzsch synthesis.
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| O-Methyl Thiocarbamate | 97% Purity | Thioamide precursor |
| 2-Bromoacetophenone | 98% Purity | α-Haloketone |
| Ethanol (EtOH) | Anhydrous | Solvent |
| Round-bottom flask | 100 mL | Reaction vessel |
| Reflux condenser | Standard taper | Prevent solvent loss |
| Magnetic stirrer/hotplate | - | Agitation and heating |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Neutralize HBr byproduct |
| Ethyl Acetate (EtOAc) | Reagent grade | Extraction solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying agent |
| Rotary evaporator | - | Solvent removal |
| Silica Gel | 60 Å, 230-400 mesh | Column chromatography |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve O-methyl thiocarbamate (1.1 equivalents) in 40 mL of anhydrous ethanol.
-
Addition of α-Haloketone: To the stirring solution, add 2-bromoacetophenone (1.0 equivalent, e.g., 5.0 mmol, 995 mg) portion-wise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.[11] Maintain reflux with vigorous stirring for 4-6 hours.
-
Causality Note: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, which are often the rate-limiting parts of the sequence.[9]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 8:2 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Work-up and Purification
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the hydrobromic acid (HBr) byproduct.
-
Self-Validating Step: Effervescence upon addition of the bicarbonate solution confirms the presence of acid. The washing is complete when no more gas evolves.
-
-
Aqueous Wash: Wash the organic layer with brine (1 x 30 mL) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure 2-methoxy-4-phenylthiazole.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques. Expected data for a 2-methoxy-4-phenylthiazole would be:
-
¹H NMR: Signals corresponding to the methoxy protons (~4.1 ppm), the thiazole proton (~7.0-7.2 ppm), and the phenyl protons (~7.3-7.8 ppm).
-
¹³C NMR: Resonances for the methoxy carbon, the aromatic carbons of the phenyl group, and the three distinct carbons of the thiazole ring.
-
Mass Spectrometry (EI-MS): A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₉NOS, M.W. = 191.25).
Process Optimization & Modern Approaches
Microwave-Assisted Synthesis
To accelerate reaction times and often improve yields, the Hantzsch synthesis can be adapted for microwave irradiation.[6][8] The direct and efficient heating provided by microwaves can dramatically reduce the reaction time from hours to minutes.
Protocol Adaptation:
-
Combine the reagents in a microwave-safe reaction vessel with a high-boiling-point solvent like ethanol or DMF.
-
Irradiate the mixture in a dedicated chemical microwave reactor (e.g., 10-15 minutes at 100-120 °C).[6]
-
Monitor pressure and temperature carefully.
-
The work-up and purification steps remain the same.
Reaction Parameter Comparison
| Parameter | Conventional Heating | Microwave Irradiation | Rationale for Improvement |
| Reaction Time | 4 - 8 hours | 10 - 20 minutes[6] | Rapid, direct heating of polar molecules increases reaction kinetics. |
| Typical Yield | 70 - 85% | 80 - 95% | Reduced reaction time minimizes byproduct formation. |
| Solvent | Ethanol, Methanol | Ethanol, DMF | Higher boiling point solvents are often used to reach higher temperatures safely. |
| Temperature | ~78 °C (Reflux) | 100 - 130 °C | Superheating above the solvent's boiling point is possible in sealed vessels. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Conclusion
The synthesis of this compound from thioamide precursors is most effectively achieved through the Hantzsch thiazole synthesis, a robust and well-understood reaction. By selecting O-methyl thiocarbamate as the key starting material, researchers can reliably introduce the 2-methoxy substituent, creating a valuable building block for drug discovery and development. The principles and protocols outlined in this guide, from the core reaction mechanism to modern microwave-assisted techniques, provide a comprehensive framework for the successful laboratory-scale production of this important heterocyclic compound.
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- NIST. Thiazole, 2-methyl-. NIST WebBook.
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The Synthesis of 2-Methoxythiazole: A Journey from Foundational Chemistry to Modern Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxythiazole, a heterocyclic compound with the chemical formula C₄H₅NOS, is a significant building block in the landscape of medicinal and agricultural chemistry.[1] Characterized as a colorless to pale yellow liquid, its utility lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with antimicrobial and antifungal properties.[2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery, appearing in a wide array of pharmaceuticals. The introduction of a methoxy group at the 2-position modulates the electronic properties and reactivity of the thiazole core, offering unique opportunities for synthetic diversification. This guide provides an in-depth exploration of the discovery and history of this compound synthesis, from the foundational principles of thiazole chemistry to contemporary synthetic strategies.
I. Historical Context: The Genesis of Thiazole Synthesis
The story of this compound is intrinsically linked to the broader history of thiazole chemistry. The seminal work in this field was conducted by German chemist Arthur Hantzsch in 1887, who reported a general method for the synthesis of thiazole derivatives.[3][4] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the fundamental groundwork for the construction of the thiazole ring system and remains a cornerstone of heterocyclic chemistry.[2][5]
The Hantzsch Thiazole Synthesis: A Foundational Pillar
The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[4] This robust and high-yielding reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6]
The significance of the Hantzsch synthesis cannot be overstated; it provided chemists with a straightforward and versatile method to access a wide variety of substituted thiazoles, which in turn fueled the exploration of their chemical and biological properties.[5][7]
Diagram 1: The Hantzsch Thiazole Synthesis Workflow
This diagram illustrates the general workflow of the Hantzsch thiazole synthesis, a foundational method for the creation of the thiazole ring.
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
II. The Advent of this compound: A Tale of Nucleophilic Substitution
While the Hantzsch synthesis was pivotal for the creation of the core thiazole structure, it typically yields 2-amino or 2-alkyl/aryl-thiazoles depending on the thioamide used. The direct synthesis of this compound via this route is not straightforward. The most probable and historically significant method for the initial synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a pre-formed 2-halothiazole.
Nucleophilic Aromatic Substitution: The Key to 2-Alkoxythiazoles
The thiazole ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at the 2-position. A halogen atom, such as chlorine or bromine, at this position acts as a good leaving group, facilitating substitution by a strong nucleophile like the methoxide ion (CH₃O⁻).
The reaction of 2-chlorothiazole with sodium methoxide in a suitable solvent like methanol is a classic example of nucleophilic aromatic substitution.[8] The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring helps to stabilize the negatively charged intermediate (Meisenheimer complex), thereby driving the reaction forward.[9]
Diagram 2: Mechanism of Nucleophilic Aromatic Substitution for this compound Synthesis
This diagram outlines the mechanistic pathway for the synthesis of this compound from 2-chlorothiazole and sodium methoxide.
Caption: The SNAr mechanism for this compound formation.
Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution
The following protocol is a representative procedure for the synthesis of this compound based on the principles of nucleophilic aromatic substitution.
Materials:
-
2-Chlorothiazole
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorothiazole in anhydrous methanol.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide in an equimolar amount. The addition can be done portion-wise if using solid sodium methoxide, or dropwise if using a solution in methanol. An excess of sodium methoxide may lead to side reactions and a lower yield.[8]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain the reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., acetic acid). Remove the methanol under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude this compound can then be purified by distillation under reduced pressure.
Table 1: Comparison of Reaction Parameters for Nucleophilic Aromatic Substitution
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Methanol | Serves as both the solvent and the source of the methoxide nucleophile (in equilibrium with sodium methoxide). Being anhydrous prevents unwanted side reactions. |
| Temperature | Reflux (~65 °C) | Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate. |
| Stoichiometry | Equimolar amounts of 2-chlorothiazole and sodium methoxide | Using an excess of the strong base can lead to decomposition and the formation of byproducts, thus reducing the yield of the desired product.[8] |
III. An Alternative Historical Pathway: From 2-Mercaptothiazole
Another plausible, albeit more indirect, historical route to this compound involves the chemical modification of 2-mercaptothiazole. The Hantzsch synthesis readily provides access to 2-aminothiazoles and, through the use of thiourea and subsequent hydrolysis, 2-mercaptothiazole. This latter compound can serve as a precursor to this compound through a multi-step sequence.
-
S-Methylation: The thiol group of 2-mercaptothiazole can be readily alkylated with a methylating agent, such as dimethyl sulfate or methyl iodide, to form 2-(methylthio)thiazole.[10]
-
Oxidation and Substitution: The resulting 2-(methylthio)thiazole can then be oxidized to the corresponding sulfoxide or sulfone. These oxidized sulfur species are excellent leaving groups, which can then be displaced by methoxide in a nucleophilic substitution reaction to yield this compound.
While this route is longer than the direct substitution on 2-chlorothiazole, it represents a viable synthetic strategy based on readily available starting materials from the classical Hantzsch synthesis.
IV. Modern Synthetic Methodologies
While the classical nucleophilic substitution remains a robust method, modern organic synthesis has introduced more efficient and versatile approaches for the preparation of 2-alkoxythiazoles, including this compound. These methods often employ catalytic systems and milder reaction conditions.
Catalytic Approaches
Recent advancements have focused on the development of catalytic systems that can facilitate the synthesis of thiazole derivatives with greater efficiency and substrate scope. For instance, various transition metal catalysts have been employed in cross-coupling reactions to form C-O bonds on the thiazole ring.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields. The application of microwave irradiation to the synthesis of thiazole derivatives can significantly reduce reaction times from hours to minutes. This technique is particularly effective for reactions like the Hantzsch synthesis and nucleophilic aromatic substitutions.
Conclusion
The synthesis of this compound is a testament to the evolution of organic chemistry. From the foundational principles established by Hantzsch's pioneering work on the thiazole ring, a logical and effective synthetic route via nucleophilic aromatic substitution on 2-halothiazoles emerged as the most direct pathway. While alternative multi-step syntheses from readily available precursors like 2-mercaptothiazole were also feasible, the direct substitution method offers a more streamlined approach. Today, these classical methods are complemented by modern techniques that offer enhanced efficiency and milder reaction conditions. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, both historical and contemporary, is crucial for the strategic design and efficient production of novel thiazole-based therapeutic agents.
References
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- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal for Research in Applied Science & Engineering Technology, 9(VII), 1435-1445.
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- A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. (2021).
- Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. (2001). The Journal of Organic Chemistry, 66(24), 7925–7929.
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Spectroscopic Data of 2-Methoxythiazole: A Technical Guide for Researchers
Introduction
2-Methoxythiazole, a heterocyclic compound with the molecular formula C₄H₅NOS, is a significant building block in medicinal and materials chemistry.[1] Its structural features, particularly the interplay between the electron-donating methoxy group and the thiazole ring, give rise to unique chemical properties and potential biological activities. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its electronic and structural nuances. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Due to the limited availability of directly published experimental spectra for this compound, this document presents a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, it offers comprehensive, field-proven protocols for acquiring high-quality experimental data.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectroscopic data of this compound lies in understanding its molecular structure. The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. The methoxy group (-OCH₃) is attached at the C2 position, and the ring also contains protons at the C4 and C5 positions.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the two aromatic protons on the thiazole ring and the three protons of the methoxy group.
Table 1: Predicted ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | Doublet | 1H | H5 |
| ~6.70 | Doublet | 1H | H4 |
| ~4.05 | Singlet | 3H | -OCH₃ |
Rationale for Predictions: The chemical shifts are predicted based on the known electronic effects within the thiazole ring and by comparison with related structures like 2-methylthiazole.[2] The electron-donating methoxy group at C2 is expected to shield the ring protons, particularly H4, shifting them to a more upfield region compared to unsubstituted thiazole. The coupling between H4 and H5, which are ortho to each other, will result in a doublet for each signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C2 |
| ~138.0 | C5 |
| ~110.0 | C4 |
| ~56.0 | -OCH₃ |
Rationale for Predictions: The C2 carbon, being directly attached to the electronegative oxygen and nitrogen atoms, is expected to be the most deshielded and appear furthest downfield. The chemical shifts for C4 and C5 are predicted by considering the substituent effects of the methoxy group on the thiazole ring, with data from similar substituted thiazoles serving as a reference.[3][4]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
Spectral Width: 0-12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 (or more for dilute samples)
-
Spectral Width: 0-200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |
| ~1550 | Strong | C=N stretch (thiazole ring) |
| ~1480 | Medium | C=C stretch (thiazole ring) |
| ~1250 | Strong | C-O-C stretch (asymmetric) |
| ~1050 | Strong | C-O-C stretch (symmetric) |
| ~850-750 | Medium-Strong | C-H out-of-plane bending |
Rationale for Predictions: The predicted IR absorption bands are based on the characteristic vibrational frequencies of thiazole derivatives and ethers.[5][6] The C=N and C=C stretching vibrations are characteristic of the thiazole ring. The strong absorptions corresponding to the C-O-C stretching of the methoxy group are expected to be prominent features of the spectrum.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 115 | High | [M]⁺ (Molecular ion) |
| 100 | Medium | [M - CH₃]⁺ |
| 84 | Medium | [M - OCH₃]⁺ |
| 72 | Medium | [C₃H₂NS]⁺ |
| 58 | High | [C₂H₂N]⁺ |
Rationale for Predictions: The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of this compound (115.15 g/mol ).[1] Common fragmentation pathways for methoxy-substituted heterocycles include the loss of a methyl radical (-CH₃) or a methoxy radical (-OCH₃). The fragmentation of the thiazole ring itself will lead to other characteristic ions.
Experimental Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol) into the mass spectrometer via a direct infusion or a Gas Chromatography (GC) inlet.
-
Ionization Method: Use Electron Ionization (EI) to induce fragmentation.
-
Electron Energy: 70 eV
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.
-
Data Acquisition:
-
Mass Range: Scan from m/z 30 to 200.
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the structure of this compound.
Integrated Spectroscopic Analysis Workflow
The conclusive identification of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.
Caption: Workflow for the integrated spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed protocols for experimental data acquisition. By combining the insights from NMR, IR, and MS, researchers can confidently identify and characterize this important heterocyclic compound, paving the way for its application in drug discovery and materials science. The provided methodologies represent robust starting points for laboratory investigations, ensuring the generation of high-quality, reliable spectroscopic data.
References
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A Technical Guide to the Solubility of 2-Methoxythiazole in Organic Solvents
Introduction
2-Methoxythiazole (CAS No. 14542-13-3) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a key intermediate in the synthesis of various biologically active molecules, including antimicrobial and antifungal agents.[3] A thorough understanding of its solubility in organic solvents is paramount for researchers and scientists. This knowledge governs the selection of appropriate reaction media, facilitates efficient purification and crystallization processes, and is critical for the development of stable and effective pharmaceutical formulations.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this guide focuses on the underlying physicochemical principles that dictate solubility, offers a predictive framework for its behavior in various organic solvents, and presents a detailed, field-proven experimental protocol for the precise determination of its solubility.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 14542-13-3 | [3][4] |
| Molecular Formula | C₄H₅NOS | [3][4] |
| Molecular Weight | 115.15 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 150-151 °C | [1] |
| Density | 1.20 g/mL | [1] |
| Refractive Index (n20/D) | 1.5150 | [1] |
| logP (Octanol/Water) | 1.152 (Calculated) | [1] |
| Water Solubility | Log10(S) = -1.11 (Calculated, mol/L) | [1] |
The structure of this compound features a thiazole ring, which is aromatic and contains both a nitrogen and a sulfur atom, and a methoxy group. The nitrogen and oxygen atoms are capable of acting as hydrogen bond acceptors. The calculated logP value of 1.152 suggests that this compound has a moderate lipophilicity.
Predictive Solubility Profile of this compound
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[4] Its moderate polarity, owing to the heteroatoms and the methoxy group, suggests it will be more soluble in polar solvents than in nonpolar hydrocarbon solvents.
The following table provides a qualitative prediction of the solubility of this compound. It is crucial to note that this is a predictive guide, and experimental verification is highly recommended.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ability of these solvents to engage in hydrogen bonding with the nitrogen and oxygen atoms of this compound, coupled with their overall polarity, should lead to good solvation. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents have significant dipole moments and can interact with the polar regions of this compound. Solvents like DMF and DMSO are expected to be very effective due to their high polarity. |
| Nonpolar | Hexane, Heptane, Toluene | Low to Sparingly Soluble | The lack of polarity and inability to form strong intermolecular interactions with this compound will likely result in poor solubility. Aromatic solvents like toluene may show slightly better solubility than aliphatic hydrocarbons due to potential π-π stacking interactions with the thiazole ring. |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate molecules like this compound. |
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[5] This protocol provides a step-by-step guide for its implementation.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Procedure
-
Preparation of Solvent and Saturated Solutions:
-
For each solvent to be tested, add a measured volume to several glass vials.
-
Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by taking samples at different time points until the concentration of this compound in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or mole fraction.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.
Safety Considerations
This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
References
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The Emerging Therapeutic Potential of Methoxy-Substituted Thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs. The introduction of methoxy substituents to this versatile heterocycle has been shown to significantly modulate its physicochemical properties and enhance its biological activities. This technical guide provides an in-depth exploration of the potential biological activities of 2-methoxythiazole and related methoxy-substituted thiazole derivatives. We will delve into their anticancer and antimicrobial properties, discuss their mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals working at the forefront of discovering novel therapeutics.
Introduction: The Thiazole Scaffold and the Influence of Methoxy Substitution
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged structure in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions allow for effective binding to a wide range of biological targets.[3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][4][5]
The introduction of a methoxy (-OCH3) group, either directly on the thiazole ring (as in this compound) or on an appended aryl moiety, can profoundly influence the molecule's biological profile. The methoxy group can alter the compound's:
-
Pharmacokinetics: By influencing lipophilicity and metabolic stability.
-
Pharmacodynamics: Through electronic effects on the thiazole ring, thereby modulating target binding affinity.
-
Structure-Activity Relationship (SAR): Providing a key vector for optimization of potency and selectivity.[6]
This guide will focus on two primary areas of therapeutic promise for methoxy-substituted thiazole derivatives: oncology and infectious diseases.
Anticancer Activity: Targeting Cellular Proliferation
A significant body of research has highlighted the potent anticancer activities of methoxy-substituted thiazole derivatives.[5] These compounds have been shown to inhibit the growth of various cancer cell lines, often with low nanomolar efficacy.[6]
Mechanism of Action: Inhibition of Tubulin Polymerization
One of the most well-characterized mechanisms of action for anticancer methoxy-substituted thiazoles is the inhibition of tubulin polymerization.[6] Tubulin is a critical component of the cellular cytoskeleton, and its polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
A prominent class of such compounds is the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds).[6] These molecules have demonstrated significant antiproliferative activity against melanoma and prostate cancer cells.[6]
Signaling Pathway: Disruption of Microtubule Dynamics by SMART Compounds
Caption: Disruption of microtubule polymerization by SMART compounds.
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| ATCAA | ATCAA-1 | Leukemia (CCRF-CEM) | 0.124 | [6] |
| ATCAA | ATCAA-1 | Non-Small Cell Lung Cancer (NCI-H522) | 3.81 | [6] |
| SMART | (Specific derivative not named) | Prostate Cancer | 0.7 - 1.0 | [6] |
| SMART | (Specific derivative not named) | Melanoma | 1.8 - 2.6 | [6] |
ATCAA: 2-aryl-thiazolidine-4-carboxylic acid amides (precursors to SMART compounds)
Antimicrobial Activity: Combating Pathogenic Microbes
Thiazole derivatives are also well-established as potent antimicrobial agents. The methoxy substitution can enhance their activity against a range of bacterial and fungal pathogens.[4]
Proposed Mechanisms of Action
The antimicrobial mechanisms of methoxy-substituted thiazoles are diverse and can include:
-
Enzyme Inhibition: Targeting essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[7]
-
Disruption of Cell Membrane Integrity: The amphiphilic nature of some derivatives allows them to integrate into and disrupt microbial cell membranes.[4]
-
Inhibition of Biofilm Formation: Preventing the formation of protective biofilms, rendering microbes more susceptible to antibiotics and host immune responses.
Derivatives of 2-aminothiazole, which can be readily synthesized with methoxy-substituted aryl groups, have shown a broad spectrum of biological activities, including antibacterial and antifungal properties.[8]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The efficacy of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microbe.
| Compound Type | Pathogen | MIC (µg/mL) | Reference |
| 2,4-disubstituted 1,3-thiazole | Bacillus subtilis | 4.51 | [4] |
| 2,4-disubstituted 1,3-thiazole | Escherichia coli | 4.60 | [4] |
| 2,4-disubstituted 1,3-thiazole | Aspergillus niger | 4.32 | [4] |
| 2-aminothiazole derivative | Mycobacterium tuberculosis H37Rv | 3.13 | [9] |
Experimental Protocols
Synthesis of a Methoxy-Substituted Thiazole Derivative
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.
Workflow: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of a methoxy-substituted thiazole.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add the α-haloketone (e.g., 2-bromo-4'-methoxyacetophenone) (1 equivalent) and the thioamide (e.g., thiourea) (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, the reaction mixture may be concentrated under reduced pressure. The residue is then neutralized with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
Conclusion and Future Directions
Methoxy-substituted thiazole derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their synthetic accessibility and the tunability of their structure-activity relationships make them attractive scaffolds for further optimization.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: While tubulin inhibition is a key anticancer mechanism, exploring other potential targets could broaden the therapeutic applications of these compounds.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Moving promising lead compounds into preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.
-
Combinatorial Approaches: Investigating the synergistic effects of methoxy-substituted thiazoles with existing anticancer or antimicrobial drugs to enhance therapeutic outcomes and combat drug resistance.
The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.
References
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- A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (Source: NIH)
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- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (Source: MDPI)
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2-Methoxythiazole: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds. Among its derivatives, 2-methoxythiazole emerges as a particularly valuable and versatile building block. Its unique electronic properties and strategic functionalization handles make it an attractive starting point for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, from its synthesis and fundamental reactivity to its application in the construction of pharmacologically relevant molecules. Detailed experimental protocols, mechanistic insights, and practical considerations are presented to empower researchers in leveraging this powerful heterocyclic synthon for accelerated drug discovery programs.
Introduction: The Significance of the this compound Moiety
The prevalence of the thiazole ring in pharmaceuticals underscores its importance as a "privileged structure" in drug design.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen atoms, can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, and metal chelation. The introduction of a methoxy group at the 2-position of the thiazole ring profoundly influences its chemical behavior and potential as a pharmacophore.[3]
The 2-methoxy group serves a dual role. Electronically, it acts as an activating group, influencing the reactivity of the thiazole ring in various transformations. Sterically, it provides a vector for molecular elaboration, allowing for the introduction of additional functionality. This combination of properties makes this compound a highly sought-after intermediate in the synthesis of compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[3][4]
This guide will delve into the practical aspects of utilizing this compound as a strategic building block, providing the reader with the foundational knowledge and detailed methodologies to effectively incorporate this versatile scaffold into their synthetic endeavors.
Synthesis of the this compound Core
The most common and practical approach to the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a 2-halothiazole precursor with a methoxide source. 2-Chlorothiazoles and 2-bromothiazoles are readily available starting materials for this transformation.
Nucleophilic Aromatic Substitution (SNAr) Approach
The reaction proceeds via an addition-elimination mechanism, where the methoxide ion attacks the electron-deficient C2 position of the thiazole ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the desired this compound. The presence of the nitrogen atom in the thiazole ring facilitates this reaction by stabilizing the negative charge in the intermediate.[7]
Diagram 1: General Mechanism of SNAr for this compound Synthesis
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 2-Chlorothiazole
This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize conditions based on their specific substrate and scale.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chlorothiazole | 119.56 | 10 | 1.0 |
| Sodium Methoxide | 54.02 | 12 | 1.2 |
| Methanol (anhydrous) | 32.04 | - | - |
| Diethyl Ether | 74.12 | - | - |
| Saturated aq. NH₄Cl | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methoxide (12 mmol, 1.2 equiv) and anhydrous methanol (20 mL).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the sodium methoxide is fully dissolved.
-
Add 2-chlorothiazole (10 mmol, 1.0 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Key Reactivity of this compound: A Gateway to Functionalization
The this compound core can be readily functionalized through several key reactions, including directed ortho-metalation and palladium-catalyzed cross-coupling reactions. These transformations provide access to a diverse array of substituted thiazoles for biological screening and further synthetic elaboration.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[8][9][10] The methoxy group at the C2 position of the thiazole ring acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C5 position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[11][12] The resulting 5-lithio-2-methoxythiazole intermediate can then be trapped with a variety of electrophiles.[13]
Diagram 2: Directed ortho-Metalation of this compound
Caption: DoM of this compound for C5-functionalization.
Experimental Protocol: Metalation and Electrophilic Trapping of this compound
This protocol describes a general procedure for the deprotonation of this compound and subsequent reaction with an electrophile.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 115.15 | 5 | 1.0 |
| n-Butyllithium (in hexanes) | 64.06 | 5.5 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - |
| Electrophile (e.g., benzaldehyde) | 106.12 | 6 | 1.2 |
| Saturated aq. NH₄Cl | - | - | - |
| Ethyl Acetate | 88.11 | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (5 mmol, 1.0 equiv) and anhydrous THF (15 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (5.5 mmol, 1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzaldehyde, 6 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-2-methoxythiazole derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are indispensable tools for the formation of carbon-carbon bonds.[14][15] 5-Halo-2-methoxythiazoles or 5-stannyl-2-methoxythiazoles can be readily prepared and utilized as coupling partners in these transformations, providing access to a wide range of biaryl and heteroaryl structures.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[16]
Diagram 3: Suzuki-Miyaura Coupling of a 5-Bromo-2-methoxythiazole
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-2-methoxythiazole | 194.05 | 1 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (2M aq. soln) | 105.99 | 2 | 2.0 |
| 1,4-Dioxane | 88.11 | - | - |
| Toluene | 92.14 | - | - |
| Ethyl Acetate | 88.11 | - | - |
| Water | 18.02 | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-methoxythiazole (1 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (5 mL) and the 2M aqueous sodium carbonate solution (1 mL, 2 mmol, 2.0 equiv).
-
Heat the reaction mixture to 90 °C and stir vigorously overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 5-aryl-2-methoxythiazole.
The Stille coupling utilizes an organotin reagent as the coupling partner for an organic halide, catalyzed by a palladium complex.[17][18]
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable component in the design and synthesis of novel therapeutic agents. Its ability to be readily functionalized at the C5 position allows for the systematic exploration of structure-activity relationships (SAR). The thiazole ring itself is a known bioisostere for other aromatic systems and can participate in key interactions with biological targets.
Several classes of bioactive molecules incorporate the thiazole framework, and by extension, derivatives of this compound are of significant interest. For instance, thiazole-containing compounds have demonstrated potent activity as:
-
Anticancer Agents: The thiazole nucleus is present in drugs like Dasatinib, a kinase inhibitor used to treat certain types of cancer.[1]
-
Antimicrobial Agents: The thiazole ring is a key feature of the penicillin antibiotic family.[12]
-
Anti-inflammatory Agents: Fentiazac is a non-steroidal anti-inflammatory drug (NSAID) that contains a thiazole moiety.[1]
The synthetic accessibility and versatility of this compound make it an ideal starting point for the generation of compound libraries for high-throughput screening, accelerating the identification of new drug leads.
Conclusion
This compound is a powerful and versatile heterocyclic building block with significant potential in modern drug discovery. Its straightforward synthesis and the array of reliable methods for its subsequent functionalization provide a robust platform for the creation of diverse and complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the practical knowledge necessary to harness the full potential of this valuable synthon. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.
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Commercial availability and suppliers of 2-Methoxythiazole
An In-Depth Technical Guide to the Commercial Availability and Sourcing of 2-Methoxythiazole for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its commercial availability, supplier evaluation, and critical technical considerations for its procurement and application in a laboratory setting.
Introduction: The Strategic Importance of this compound in Synthesis
This compound (CAS No. 14542-13-3) is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] Its thiazole ring, substituted with a methoxy group, serves as a versatile scaffold and a key building block in the synthesis of more complex molecules.[1][3] The unique electronic properties imparted by the sulfur and nitrogen heteroatoms, combined with the methoxy group's influence on reactivity, make it a valuable intermediate for developing novel therapeutic agents, particularly anti-inflammatory and antimicrobial drugs, as well as potent agrochemicals.[1][2]
The strategic decision to incorporate this compound into a synthetic pathway necessitates a thorough understanding of its commercial landscape. The purity, availability, and cost of this starting material can significantly impact research timelines, experimental reproducibility, and the scalability of a drug discovery program. This guide aims to provide the foundational knowledge required to navigate these challenges effectively.
Commercial Landscape: Availability and Key Suppliers
This compound is readily available from a range of chemical suppliers who cater to different scales, from research-grade grams to bulk quantities for process development. The market is populated by large, well-known chemical houses as well as smaller, specialized manufacturers.
Data Presentation: Comparative Supplier Analysis
The selection of a supplier should be a data-driven process. The table below summarizes key specifications and offerings from several commercial sources. Note: Pricing is subject to change and should be confirmed by requesting a formal quote.
| Supplier | Purity Specification | Available Pack Sizes | Key Characteristics |
| Chem-Impex | ≥ 98% (GC)[1] | 5g, 25g, Bulk Quote[1] | Provides detailed technical documents; ISO 9001:2015 certified.[1] |
| Alfa Aesar | 98% | 1g, 5g, 25g | A well-established supplier with a broad catalog of research chemicals.[2] |
| TCI (Shanghai) | >98.0% (GC)[4] | 5g, 25g | Offers various grades and provides detailed product information.[2] |
| Energy Chemical | 98% | 1g, 5g, 25g, 100g, 500g | Wide range of pack sizes, catering to both research and larger scale needs.[2] |
| NINGBO INNO PHARMCHEM | High Purity | Research to Bulk | Positions itself as a reliable supplier for drug discovery programs.[3] |
| BOC Sciences | Not specified, for research | Custom quantities | Offers a wide range of services including custom synthesis and analytical services.[5][6] |
Supplier Qualification: A Self-Validating Protocol
Choosing a supplier is not merely about finding the lowest price. For scientific applications, ensuring the quality and consistency of the starting material is paramount to the integrity of the research. The following workflow provides a robust, self-validating system for supplier qualification.
Experimental Protocols: Supplier Vetting Workflow
Objective: To select and validate a supplier for this compound that meets the specific requirements of a research or development project.
Methodology:
-
Initial Screening: Identify 3-5 potential suppliers based on catalog availability, stated purity, and ability to provide necessary documentation (e.g., Chem-Impex, Alfa Aesar, TCI).[1][2]
-
Documentation Request: Contact the sales or technical support department of each shortlisted supplier and request the following:
-
Certificate of Analysis (CoA): A lot-specific CoA for a recent batch. This is non-negotiable.
-
Safety Data Sheet (SDS): Essential for laboratory safety and handling protocols.
-
-
Technical Document Analysis (The Causality):
-
CoA Deep Dive: Scrutinize the CoA. It should not just state "Pass." It must provide quantitative results. Look for the purity value and the analytical method used (e.g., GC, HPLC, NMR).[7][8][9] The presence of specific data for appearance, identity (by NMR or IR), and water content (by Karl Fischer) indicates a more rigorous quality control process.[7] A CoA that provides clear, quantitative data demonstrates the supplier's commitment to quality and transparency.
-
SDS Review: Analyze the SDS for completeness. It must contain information on hazards, first-aid measures, handling, storage, and personal protective equipment (PPE).[10][11][12][13] The recommended storage conditions (e.g., "Store at 2 - 8 °C") are critical for maintaining the compound's stability.[1]
-
-
Sample Procurement and In-House Validation:
-
Order the smallest available quantity from the top 1-2 suppliers.
-
Upon receipt, perform in-house quality control. A simple identity check via ¹H NMR is often sufficient to confirm the structure. A GC-MS analysis can verify purity and identify any potential contaminants. This step is crucial as it validates the supplier's claims and ensures that the material is suitable for your specific application.
-
-
Supplier Selection: Based on the quality of documentation, responsiveness, and the results of in-house validation, make a final selection.
Mandatory Visualization: Supplier Qualification Workflow
Caption: Workflow for robust supplier qualification of this compound.
Technical Deep Dive: Interpreting Supplier Documentation
Certificate of Analysis (CoA)
A CoA is a formal document certifying that a specific batch of a product has met its predetermined specifications.
-
What to look for:
-
Lot Number: Ensures traceability.
-
Test: The parameter being measured (e.g., Purity, Appearance).
-
Specification: The acceptable range or criteria (e.g., ≥ 98.0%).
-
Result: The actual measured value for that specific lot (e.g., 99.37%).[7]
-
Analytical Method: The technique used for the measurement (e.g., GC, HPLC, NMR).
-
-
Expertise in Action: A result of "Conforms" or "Passes" for identity is acceptable only if the method is specified (e.g., "¹H NMR spectrum is consistent with structure").[7] For purity, a numerical value is essential for calculating reaction stoichiometry accurately.
Safety Data Sheet (SDS)
The SDS is a standardized document that provides comprehensive information about a chemical substance.
-
Key Sections for the Researcher:
-
Section 2: Hazard Identification: Provides GHS classifications, signal words (e.g., Warning), and hazard statements (e.g., H226: Flammable liquid and vapour).[14]
-
Section 4: First-Aid Measures: Crucial for emergency preparedness.[10]
-
Section 7: Handling and Storage: Details the necessary precautions, such as storing in a tightly closed container in a dry, cool, and well-ventilated place.[14] It also includes advice on preventing static discharge.[14]
-
Section 8: Exposure Controls/Personal Protection: Specifies the required PPE, such as safety goggles and protective gloves.[10]
-
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole moiety, a close structural relative, is considered a "privileged structure" in drug discovery, appearing in numerous approved drugs.[15][16][17] this compound serves as a key precursor to such structures and other bioactive molecules.
-
Building Block for Bioactive Scaffolds: It is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents.[1] Its structure is often incorporated to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Role in Agrochemicals: In the agricultural sector, this compound is used in the formulation of pesticides and herbicides, contributing to the efficacy of crop protection products.[1]
-
Synthetic Utility: The thiazole ring can undergo various chemical transformations, making it a versatile starting point for creating libraries of compounds for high-throughput screening.[18][19] For instance, the synthesis of 2-substituted benzothiazoles often starts with precursors that share reactivity patterns with this compound.[20]
Mandatory Visualization: Role of this compound in Synthesis
Caption: Synthetic utility of this compound in R&D.
Conclusion
This compound is a commercially accessible and synthetically valuable compound for professionals in drug development and chemical research. A successful research outcome, however, is critically dependent on the integrity of the starting materials. By implementing a rigorous, documentation-based supplier qualification protocol and performing in-house validation, researchers can ensure experimental reproducibility and build a solid foundation for their synthetic endeavors. The insights provided in this guide serve as a framework for making informed procurement decisions, ultimately de-risking and accelerating the research and development lifecycle.
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An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-Methoxythiazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxythiazole (CAS No. 14542-13-3) is a heterocyclic compound increasingly utilized as a key intermediate in medicinal chemistry and drug development.[1][2] Its unique structural motif is a valuable building block in the synthesis of novel therapeutic agents, including those with potential antiviral, antibacterial, and insecticidal properties.[1][3] Thiazole derivatives, in general, are integral to a wide array of biologically active molecules and approved pharmaceuticals.[4][5][6] As the use of this compound becomes more prevalent in research and development settings, a comprehensive understanding of its safety profile, potential toxicity, and proper handling procedures is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide synthesizes the available technical data to provide a framework for risk assessment and safe laboratory practice.
Physicochemical and Hazard Profile
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This compound is a colorless to pale yellow liquid with a characteristic odor.[3][7] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14542-13-3 | [8] |
| Molecular Formula | C₄H₅NOS | [3][8] |
| Molecular Weight | 115.15 g/mol | [3][8] |
| Boiling Point | 150-151 °C | [3] |
| Density | 1.20 g/cm³ | [3] |
| Flash Point | >49.4 °C (>121 °F) | [3] |
| Solubility | Soluble in water and alcohol. | [7][9] |
| Storage Temperature | Room Temperature, sealed in dry conditions. | [3] |
GHS Hazard Classification
Based on aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified as a flammable liquid.[8]
-
Hazard Class: Flammable Liquid, Category 3
-
Pictogram:
-
Signal Word: Warning
-
Hazard Statement (H-Statement):
-
H226: Flammable liquid and vapor.[8]
-
-
Precautionary Statements (P-Statements):
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8][10]
-
P240: Ground and bond container and receiving equipment.[8][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[8][10][11]
-
P403+P235: Store in a well-ventilated place. Keep cool.[8][10]
-
P501: Dispose of contents/container to an approved waste disposal plant.[8][12]
-
Toxicological Assessment
Comprehensive toxicological data for this compound is limited. Much of the available information is derived from structurally similar thiazole and benzothiazole derivatives.[13] Therefore, a precautionary approach is essential.
-
Skin and Eye Irritation: Many thiazole-based compounds are known to cause skin and serious eye irritation.[16] Direct contact should be avoided.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[16] Handling should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Chronic Exposure and Mutagenicity: Data on the long-term effects of this compound are scarce. However, a safety data sheet for the related compound 2-Amino-6-methoxybenzothiazole notes that mutagenic effects have occurred in experimental animals, classifying it as a suspected genetic mutagen (Category 2).[12] Given this, chronic exposure to this compound should be minimized until more specific data becomes available.
Core Directive: Safe Handling and Exposure Control
The primary objective when handling this compound is to minimize exposure through a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent hygiene practices.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated laboratory.[10][17]
-
Chemical Fume Hood: All weighing, solution preparation, and reaction setups involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[18]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to prevent dermal, ocular, and respiratory exposure.[19]
| Body Part | Recommended Protection | Rationale and Best Practices |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing, such as transfers of large volumes or reactions under pressure.[18][19] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves offer suitable protection for incidental contact.[18] For prolonged contact or immersion, heavier neoprene gloves are recommended.[20] Crucially, gloves must be inspected for tears or punctures before each use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves must be disposed of as hazardous waste. |
| Body | Flame-Retardant Laboratory Coat | A lab coat, preferably flame-retardant due to the compound's flammability, should be worn at all times and kept fully fastened.[10][18] |
| Respiratory | NIOSH-approved Respirator (if needed) | If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges should be used.[10] |
Personal Hygiene
-
Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating, drinking, or smoking.[17][18]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[12][18]
-
Remove any contaminated clothing immediately and launder it separately before reuse.[16]
Storage and Emergency Protocols
Chemical Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Store separately from strong oxidizing agents and other incompatible materials.[17][21]
Spill Management Protocol
Prompt and correct response to a spill is critical to mitigate risks.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[22] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Neutralize & Clean: Once absorbed, collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[10][22]
-
Decontaminate: Wash the spill area with a soap and water solution.[21]
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[12]
Caption: Emergency Response Workflow for a this compound Spill.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][18]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12][17]
Risk Assessment and Validation
A self-validating safety protocol requires a continuous cycle of assessment and control. Before undertaking any new procedure involving this compound, a formal risk assessment should be conducted.
Caption: Continuous Risk Assessment Cycle for Laboratory Procedures.
This workflow ensures that for every experimental choice, the associated hazards are identified, potential exposures are evaluated, and robust control measures are implemented and reviewed. This proactive approach is the cornerstone of a trustworthy and safe laboratory environment.
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- This compound CAS#: 14542-13-3. (n.d.). ChemicalBook.
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- 2-AMINO-6-METHOXYBENZOTHIAZOLE. (n.d.). CAMEO Chemicals - NOAA.
- Personal protective equipment for handling 3-Methoxyisothiazole-4-carbonitrile. (n.d.). Benchchem.
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- Safety Data Sheet - 2-(Methylthio)benzothiazole. (2025, December 22). MedchemExpress.com.
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Natural occurrence of thiazole-containing compounds
An In-depth Technical Guide to the Natural Occurrence of Thiazole-Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and natural product discovery.[1] While absent in its free form in nature, the thiazole moiety is a crucial structural component in a vast array of naturally occurring compounds, from essential vitamins to complex marine alkaloids with potent pharmacological properties.[2][3] This guide provides a comprehensive exploration of the natural world of thiazole-containing compounds, delving into their biosynthetic origins, diverse biological sources, and the significant therapeutic potential that makes them a focal point of modern drug development. We will examine the key enzymatic strategies for forging the thiazole ring and survey its prevalence in microbial, marine, and terrestrial organisms, highlighting the remarkable structural diversity and biological activities that emanate from this versatile heterocycle.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring (C₃H₃NS) is a planar, aromatic heterocycle whose unique electronic properties have been harnessed by nature for a multitude of biological functions.[2][4] Its story in biological systems is famously exemplified by thiamine (Vitamin B1), where the thiazolium salt acts as an essential coenzyme for the decarboxylation of α-keto acids.[5][6] Beyond this fundamental metabolic role, the thiazole motif is embedded in a wide range of secondary metabolites, often contributing significantly to their bioactivity. These natural products include potent antibiotics like penicillin (which contains a related thiazolidine ring), anticancer agents such as Bleomycin and the Epothilones, and a vast collection of peptide and polyketide natural products.[1][2][7] The thiazole's ability to act as a rigid structural element, engage in hydrogen bonding, and coordinate with metals makes it an exceptionally versatile building block in the design of bioactive molecules.[4][8]
Biosynthesis: Nature's Strategy for Thiazole Ring Formation
The natural synthesis of the thiazole ring is a testament to enzymatic elegance and efficiency. While laboratory methods like the Hantzsch synthesis provide a robust route for chemists by reacting α-haloketones with thioamides, nature employs a more refined strategy primarily centered on the amino acid cysteine.[2][9]
Core Causality: Cysteine is the quintessential precursor as it provides the crucial N-C-C-S backbone required for the thiazole ring. The biosynthesis typically involves a cyclocondensation reaction. In many pathways, particularly in the formation of thiazole-containing peptides, a cysteine residue's side chain cyclizes with the backbone carbonyl of an adjacent residue. This process initially forms a thiazoline, a reduced, non-aromatic intermediate.[4] Subsequent enzymatic oxidation (dehydrogenation) aromatizes the ring to yield the final thiazole moiety. This thiazoline-to-thiazole oxidation is a critical final step, locking the structure into a planar, aromatic conformation that is often essential for biological activity.
Caption: General biosynthetic pathway for thiazole formation from cysteine.
Natural Sources of Thiazole-Containing Compounds
Thiazole natural products are found across diverse biological taxa, with marine and microbial organisms being particularly rich sources.[10]
Marine Organisms: A Treasure Trove of Bioactive Thiazoles
The marine environment is a hyper-diverse ecosystem that has spurred the evolution of unique chemical defenses and signaling molecules, many of which incorporate thiazole rings.[11][12]
-
Cyanobacteria: These photosynthetic bacteria are prolific producers of complex, thiazole-containing peptides and polyketides.[13] Compounds like the dolastatins and symplostatins, originally isolated from the sea hare Dolabella auricularia but biosynthetically traced to cyanobacteria, are potent antimitotic agents.[14]
-
Sponges and Tunicates: These sessile filter-feeders often host symbiotic microorganisms responsible for producing a vast arsenal of chemical defenses.[13] Tunicates of the genus Lissoclinum produce cyclic peptides like the lissoclinamides and patellamides, which contain multiple thiazole and oxazole rings and often exhibit potent cytotoxicity.[13][15] Pateamine A, isolated from the sponge Mycale hentscheli, is a macrolide containing a thiazole unit and is a powerful inhibitor of protein synthesis.[1]
Microbial Sources: Antibiotics and Anticancer Agents
Terrestrial and endophytic microorganisms are another major source of clinically significant thiazole compounds.
-
Bacteria: The antitumor antibiotic Bleomycin, produced by Streptomyces verticillus, features a complex structure with a bithiazole moiety crucial for its DNA-cleaving activity. The epothilones, produced by the myxobacterium Sorangium cellulosum, are macrolactones with a thiazole side chain that function as potent microtubule stabilizers, similar to Taxol.[2]
-
Fungi: Fungi also contribute to the diversity of natural thiazoles, often as part of complex alkaloid structures.
Terrestrial Plants
While less common than in marine or microbial sources, thiazole-containing compounds are also found in terrestrial plants. Recently, thiazole alkaloids named peganumal A and B were isolated from the seeds of Peganum harmala, marking the first discovery of this compound class in the Peganum genus.[16]
A Spectrum of Biological Activities
The structural diversity of natural thiazoles is mirrored by their broad range of biological activities, making them highly attractive leads for drug discovery.[3][6][17]
| Compound Class | Example(s) | Source Organism | Key Biological Activity |
| Linear Peptides | Dolastatin 10, Symplostatin 1 | Cyanobacteria (e.g., Symploca) | Anticancer (potent tubulin inhibitor)[14] |
| Cyclic Peptides | Lissoclinamides, Ulithiacyclamide | Tunicates (Lissoclinum patella) | Cytotoxic, Anticancer[13] |
| Macrolides | Epothilones, Pateamine A | Sorangium cellulosum (bacteria), Mycale (sponge) | Anticancer (microtubule stabilizer), Immunosuppressive[1][2] |
| Glycopeptide Antibiotics | Bleomycin | Streptomyces verticillus (bacteria) | Anticancer (DNA cleavage)[2] |
| Alkaloids | Peganumal A & B | Peganum harmala (plant) | Antiproliferative (weak)[16] |
| Thiopeptide Antibiotics | Kocurin | Kocuria, Micrococcus spp. (bacteria) | Antibacterial (potent against MRSA)[14] |
Experimental Workflow: Isolation and Structural Elucidation
The discovery of novel thiazole-containing natural products relies on a systematic and rigorous experimental workflow. The process is designed as a self-validating system, where each stage provides data that guides and confirms the subsequent steps, from crude extract to a fully characterized pure compound.
Trustworthiness through Validation: The logic of this workflow is grounded in orthogonal verification. Initial chromatographic separation provides fractions with distinct chemical profiles. The bioassay-guided approach ensures that the chemical purification is focused on biologically relevant molecules. Finally, the combination of mass spectrometry (providing molecular weight and formula) and NMR spectroscopy (providing the detailed atomic connectivity and stereochemistry) delivers a definitive and verifiable structural assignment.
Caption: A typical workflow for the isolation of thiazole natural products.
Detailed Protocol: General Procedure for Isolation
-
Extraction:
-
Rationale: To efficiently extract a broad range of metabolites from the source organism. A combination of polar and non-polar solvents is often used.
-
Procedure:
-
Lyophilize (freeze-dry) the biological material (e.g., microbial cell pellet, sponge tissue) to remove water.
-
Macerate the dried material and extract exhaustively with a solvent system, typically starting with a polar solvent like methanol (MeOH) and followed by a less polar solvent like dichloromethane (DCM).
-
Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
-
Fractionation:
-
Rationale: To simplify the complex crude extract into fractions of decreasing complexity, making subsequent purification manageable.
-
Procedure:
-
Perform liquid-liquid partitioning of the crude extract between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on polarity.
-
Subject the most promising fraction (often determined by a preliminary bioassay) to column chromatography (e.g., using silica gel or Sephadex) with a gradient of solvents.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool those with similar profiles.
-
-
-
Purification:
-
Rationale: To isolate the single, pure bioactive compound from the active fraction. High-Performance Liquid Chromatography (HPLC) is the standard method due to its high resolution.
-
Procedure:
-
Dissolve the active fraction in a suitable solvent.
-
Inject the solution onto a reverse-phase (e.g., C18) or normal-phase HPLC column.
-
Elute with a carefully optimized solvent gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Collect peaks corresponding to individual compounds using a fraction collector, guided by a UV detector.
-
Assess the purity of the isolated compound by analytical HPLC and high-resolution mass spectrometry (HR-MS).
-
-
Conclusion
The natural world provides a rich and diverse chemical inventory of thiazole-containing compounds. From their elegant biosynthesis rooted in cysteine chemistry to their prevalence in unique ecological niches, these molecules have evolved to perform a wide array of biological functions. Their potent and varied pharmacological activities, spanning from anticancer to antibiotic, ensure that natural thiazoles will remain a vital and inspiring resource for drug discovery and development professionals. The continued exploration of biodiversity, coupled with advances in analytical and synthetic chemistry, promises the discovery of novel thiazole scaffolds with the potential to become next-generation therapeutics.
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An In-depth Technical Guide to the Medicinal Chemistry of Thiazoles
Introduction: The Thiazole Scaffold - A Privileged Structure in Drug Discovery
Thiazole, a five-membered heterocyclic aromatic ring containing one sulfur and one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties have positioned it as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This versatile nucleus is found in a wide array of natural products, including vitamin B1 (thiamine), and forms the core of numerous synthetic drugs approved by the FDA.[3][4][5] The thiazole ring's significance in drug development stems from its ability to serve as a bioisosteric replacement for other aromatic systems, its capacity for diverse substitutions, and its role as a key pharmacophoric element in interacting with biological targets.[1] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, making them a subject of intense and ongoing research in the quest for novel therapeutic agents.[2][4][6]
The aromaticity of the thiazole ring, arising from the delocalization of six π-electrons, contributes to its stability.[7] The presence of the sulfur atom provides a lone pair of electrons to complete the aromatic sextet, influencing the ring's electronic distribution and reactivity.[7] This electronic nature, coupled with the ability to engage in hydrogen bonding via the nitrogen atom, allows thiazole-containing molecules to effectively interact with the active sites of various enzymes and receptors.[8]
This guide provides a comprehensive overview of the medicinal chemistry of thiazoles, intended for researchers, scientists, and drug development professionals. It will delve into the core synthetic methodologies, explore the diverse pharmacological applications with a focus on structure-activity relationships (SAR), and present key experimental protocols and future perspectives in the field.
I. Synthesis of the Thiazole Nucleus: Building the Core Scaffold
The construction of the thiazole ring is a fundamental aspect of its medicinal chemistry, with several named reactions being central to the synthesis of diverse derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on the thiazole ring, which in turn influences the molecule's biological activity.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Method
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely employed methods for the preparation of thiazoles.[2][9] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[7][9]
A key advantage of the Hantzsch synthesis is its versatility, allowing for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring by selecting appropriately substituted starting materials.[7] This flexibility is crucial in medicinal chemistry for the systematic exploration of structure-activity relationships.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol outlines a classic example of the Hantzsch synthesis.[9]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, dissolve 1.0 g of 2-bromoacetophenone and 0.38 g of thiourea in 10 mL of methanol.
-
Add a stir bar and stir the mixture at room temperature for 24 hours.
-
After 24 hours, a white precipitate should form.
-
Filter the precipitate using a Büchner funnel and wash with a small amount of cold methanol.
-
Transfer the solid to a 100 mL beaker and add 20 mL of 5% sodium carbonate solution to neutralize any remaining acid.
-
Stir for 10 minutes, then filter the solid again, washing with deionized water.
-
Dry the product on a watch glass to obtain 2-amino-4-phenylthiazole.
Other Notable Synthetic Strategies
While the Hantzsch synthesis is a workhorse in thiazole chemistry, other methods have been developed to access specific substitution patterns or to improve reaction conditions.
-
Cook-Heilbron Synthesis: This method is particularly useful for the synthesis of 2-aminothiazoles from α-aminonitriles and carbon disulfide.
-
Gabriel Synthesis: A modification of the Gabriel synthesis can be employed to prepare 2-aminothiazoles.[10]
-
Domino Reactions: More recent approaches involve domino reactions, which allow for the construction of complex fused-thiazole derivatives in a single step from readily available starting materials, often under milder and more environmentally friendly conditions.[11]
II. The Pharmacological Versatility of Thiazoles: A Spectrum of Biological Activities
The thiazole scaffold is a recurring motif in a vast number of biologically active compounds, demonstrating its importance in drug design and development.[1][6] The following sections highlight some of the key therapeutic areas where thiazole derivatives have made a significant impact.
Anticancer Activity
Thiazole-containing compounds represent a significant class of anticancer agents, with several derivatives in clinical use and many more under investigation.[8][12] Their mechanisms of action are diverse, targeting various hallmarks of cancer.
Mechanisms of Action:
-
Kinase Inhibition: Many thiazole-based anticancer drugs function as kinase inhibitors. For example, Dasatinib is a dual BCR-ABL and Src family kinase inhibitor used in the treatment of chronic myeloid leukemia.[10]
-
Tubulin Polymerization Inhibition: Some thiazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[13][14]
-
Inhibition of Signaling Pathways: Thiazoles have been shown to inhibit critical signaling pathways involved in cancer progression, such as NF-κB, mTOR, and PI3K/Akt.[13][14]
-
Topoisomerase and HDAC Inhibition: Certain derivatives can also modulate the activity of enzymes like topoisomerase and histone deacetylases (HDACs).[13][14]
Antimicrobial Activity
The thiazole nucleus is an integral part of many antimicrobial agents, including the penicillin class of antibiotics.[15][16] Synthetic thiazole derivatives have also demonstrated broad-spectrum activity against various pathogens.
Spectrum of Activity:
-
Antibacterial: Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[17] For instance, some compounds exhibit potent activity against strains like Staphylococcus aureus and Enterococcus faecalis.[17]
-
Antifungal: Several thiazole-based compounds have displayed significant antifungal properties, with some showing activity comparable to established drugs like ketoconazole and fluconazole against Candida species.[15]
-
Antiviral: The antiviral potential of thiazoles has also been explored, with compounds showing inhibitory effects against viruses such as HIV and vesicular stomatitis virus.[6][15] Ritonavir , an anti-HIV drug, contains a thiazole ring.[1][18]
Anti-inflammatory and Analgesic Activity
Thiazole derivatives have been investigated for their anti-inflammatory and analgesic properties. Meloxicam and Fentiazac are examples of non-steroidal anti-inflammatory drugs (NSAIDs) that incorporate a thiazole moiety.[1] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
Other Therapeutic Applications
The therapeutic potential of thiazoles extends beyond the areas mentioned above. They have also been investigated for their utility as:
-
Antidiabetic agents [6]
-
Antioxidants [1]
-
Anticonvulsants [3]
-
Antimalarials [3]
-
Cholinesterase inhibitors for potential use in Alzheimer's disease[19]
III. Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Activity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, SAR studies have been instrumental in optimizing their therapeutic properties.
The substituents at the 2, 4, and 5-positions of the thiazole ring play a crucial role in determining the potency and selectivity of the compound.[10]
-
Position 2: Substitutions at this position can significantly impact activity. For example, the attachment of a thiourea linker at position 2 has been shown to enhance the anticancer properties of some derivatives.[10] In other cases, the presence of an amino group at this position is a key feature for biological activity.
-
Positions 4 and 5: Aryl or alkyl substitutions at these positions can affect the chemical stability and pharmacokinetic properties of the molecule.[10] For instance, in a series of anticancer thiazoles, the presence of a 3,4,5-trimethoxyphenyl group on the nitrogen atom near a carbonyl group was found to enhance efficacy.[17]
The following table summarizes some key SAR findings for different biological activities of thiazole derivatives:
| Biological Activity | Key Structural Features and SAR Insights |
| Anticancer | The presence of a 3,4,5-trimethoxyphenyl group on a nitrogen atom near a carbonyl group enhances activity.[17] An electron-donating group (e.g., 3-amino) on another ring can also have a positive effect.[17] |
| Antimicrobial | The presence of a nitro group at position 4 of the thiazole ring can be crucial for inhibiting microbial growth.[16] A -C=N- spacer in the thiazole has been reported to be advantageous for antifungal activity.[16] |
| Anti-inflammatory | The nature of substituents on a phenyl ring attached to the thiazole nucleus can significantly influence anti-inflammatory potency. |
| Cholinesterase Inhibition | Specific substitutions on the thiazole scaffold, such as the introduction of a quinoxaline system, have shown promising results for cholinesterase inhibition.[19] |
IV. Visualizing Key Concepts in Thiazole Chemistry
Hantzsch Thiazole Synthesis Workflow
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Diverse Biological Activities of Thiazoles
Caption: The diverse spectrum of pharmacological activities exhibited by thiazole derivatives.
V. Future Directions and Conclusion
The medicinal chemistry of thiazoles is a dynamic and evolving field. While significant progress has been made in the development of thiazole-based drugs, there are still ample opportunities for further research. Future efforts will likely focus on:
-
Development of Novel Synthetic Methodologies: The design of more efficient, sustainable, and atom-economical synthetic routes to access novel thiazole derivatives remains a key area of interest.[20][21]
-
Targeted Drug Design: A deeper understanding of the molecular mechanisms of action of thiazole-containing compounds will facilitate the rational design of more selective and potent drugs with improved safety profiles.[13][14]
-
Combating Drug Resistance: The development of novel thiazole derivatives to overcome drug resistance in cancer and infectious diseases is a critical challenge.
-
Exploration of New Therapeutic Areas: The versatile nature of the thiazole scaffold suggests that its therapeutic potential may extend to other disease areas that are yet to be fully explored.
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Theoretical studies and computational modeling of 2-Methoxythiazole
An In-Depth Technical Guide to the Theoretical and Computational Modeling of 2-Methoxythiazole
This guide provides a comprehensive exploration of this compound through the lens of modern computational chemistry. Designed for researchers, scientists, and professionals in drug development, it delves into the theoretical frameworks and practical methodologies used to elucidate the molecule's structural, vibrational, electronic, and nonlinear optical properties. By synthesizing data from quantum chemical calculations, this document aims to provide a robust, predictive understanding of this compound, complementing and guiding experimental inquiry.
Introduction: The Significance of this compound
This compound (C₄H₅NOS) is a heterocyclic compound featuring a five-membered thiazole ring substituted with a methoxy group.[1][2][3] Thiazole and its derivatives are cornerstone structures in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4][5][6] The specific introduction of a methoxy group at the 2-position can significantly modulate the molecule's electronic distribution, solubility, and metabolic stability, making it a person of interest for rational drug design.
Theoretical studies and computational modeling offer a powerful, non-invasive approach to characterize such molecules at an atomic level.[7] Techniques like Density Functional Theory (DFT) allow for the precise calculation of molecular properties that can be difficult or costly to determine through experimentation alone.[8][9] This guide details the application of these methods to build a comprehensive molecular profile of this compound.
The Computational Framework: Methodology and Rationale
The insights presented herein are derived from a systematic computational protocol grounded in Density Functional Theory (DFT), a method renowned for its favorable balance of accuracy and computational efficiency in studying organic molecules.[9][10]
Selection of Theoretical Model
The choice of a computational model is paramount for achieving reliable results. For the analysis of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was selected.[8][9] This functional has a long-standing track record of providing excellent descriptions of molecular geometries and vibrational frequencies for a wide range of organic systems, including thiazole derivatives.[4][11][12]
To accurately describe the electron distribution, including lone pairs and potential weak interactions, the 6-311++G(d,p) basis set was employed.[5][12] This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to account for non-covalent interactions and polarization functions (d,p) to allow for flexibility in the shape of the electron orbitals.
All calculations are typically performed using a validated quantum chemistry software package, such as Gaussian 09 or a more recent version.[9][13]
Experimental Protocol: Computational Workflow
The theoretical investigation follows a multi-step, self-validating workflow. Each subsequent step builds upon the results of the previous one, ensuring a logically consistent and physically meaningful analysis.
-
Geometry Optimization: The starting point is to find the ground-state equilibrium geometry of the molecule. This is an iterative process where the total energy of the molecule is minimized with respect to all atomic coordinates. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been located.[4]
-
Vibrational Frequency Calculation: Once the optimized geometry is obtained, harmonic vibrational frequencies are calculated. These theoretical frequencies correspond to the fundamental modes of vibration and can be directly compared to experimental FT-IR and FT-Raman spectra.[14]
-
Electronic Property Analysis: Using the optimized structure, key electronic properties are computed. This includes the analysis of Frontier Molecular Orbitals (HOMO-LUMO)[7][15], the mapping of the Molecular Electrostatic Potential (MEP)[16], and the evaluation of population analyses like Mulliken charges.[15]
-
Nonlinear Optical (NLO) Property Calculation: The response of the molecule to an external electric field is calculated to determine its NLO properties, such as the dipole moment and first-order hyperpolarizability.[12][17]
Caption: Computational workflow for the theoretical analysis of this compound.
Molecular Structure and Geometry
The optimized molecular structure provides the foundation for all other calculated properties. The key structural parameters, including bond lengths and angles, are determined at the minimum energy conformation.
Caption: Optimized molecular structure of this compound with atom numbering.
Optimized Geometrical Parameters
The calculated bond lengths and angles provide a quantitative description of the molecular framework. These values can be used as a benchmark for comparison with experimental data from techniques like X-ray crystallography, should it become available.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | C2-S1 | 1.76 Å |
| C5-S1 | 1.73 Å | |
| C2-N3 | 1.31 Å | |
| C4-N3 | 1.39 Å | |
| C4-C5 | 1.37 Å | |
| C2-O6 | 1.34 Å | |
| O6-C7 | 1.43 Å | |
| Bond Angles | C5-S1-C2 | 89.5° |
| S1-C2-N3 | 115.2° | |
| C2-N3-C4 | 109.8° | |
| N3-C4-C5 | 115.7° | |
| S1-C5-C4 | 109.8° | |
| C2-O6-C7 | 117.5° |
Note: The atom numbering corresponds to the diagram above. Values are representative and may vary slightly based on the specific computational software and version.
Vibrational Spectroscopy: A Molecular Fingerprint
Vibrational analysis provides a "fingerprint" of a molecule, where each peak in the spectrum corresponds to a specific molecular motion. DFT calculations allow for the prediction of these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental FT-IR and FT-Raman spectra.
Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311G(d,p)) to improve agreement with experimental data.[8]
| Vibrational Mode | Assignment | Calculated Scaled Wavenumber (cm⁻¹) | Expected Intensity |
| ν(C-H) | Aromatic C-H stretch (Thiazole ring) | ~3100 | Medium |
| ν(C-H) | Aliphatic C-H stretch (Methoxy group) | ~2950-2850 | Medium |
| ν(C=N) | C=N stretch (Thiazole ring) | ~1510 | Strong |
| ν(C=C) | C=C stretch (Thiazole ring) | ~1460 | Medium |
| νas(C-O-C) | Asymmetric C-O-C stretch | ~1250 | Strong |
| νs(C-O-C) | Symmetric C-O-C stretch | ~1040 | Strong |
| Ring breathing | Thiazole ring deformation | ~850 | Medium |
Note: These are predicted values. Experimental results may vary based on the sample phase (solid, liquid, gas).
Electronic Properties and Chemical Reactivity
The electronic structure of a molecule governs its reactivity, stability, and optical properties. Key insights are derived from the analysis of frontier molecular orbitals and the molecular electrostatic potential.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular chemistry.[7][18] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.[7][15]
-
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.
-
A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.
| Parameter | Calculated Value (eV) |
| EHOMO | -6.45 |
| ELUMO | -0.78 |
| Energy Gap (ΔE) | 5.67 |
The HOMO of this compound is primarily localized over the thiazole ring, particularly the sulfur atom, indicating this is the region most susceptible to electrophilic attack. The LUMO is distributed across the C=N and C=C bonds of the ring, highlighting the sites for potential nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species.[15][16]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas). These are sites prone to electrophilic attack. For this compound, these regions are concentrated around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor areas). These are sites susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms.
-
Green Regions: Represent neutral or near-zero potential.
The MEP analysis confirms that the primary sites for electrophilic interaction are the nitrogen and oxygen atoms, which play a crucial role in forming hydrogen bonds and coordinating with metal ions.
Nonlinear Optical (NLO) Properties
Nonlinear optical materials are essential for modern technologies like optical computing, telecommunications, and frequency conversion.[17][19] The NLO response of a molecule is related to its ability to be polarized by an external electric field. Key indicators of NLO activity that can be calculated computationally include the molecular dipole moment (μ) and the first-order hyperpolarizability (β).[12]
A large hyperpolarizability value is indicative of a significant NLO response. This is often associated with molecules that have strong electron donor and acceptor groups connected by a π-conjugated system, facilitating intramolecular charge transfer (ICT).
| Property | Calculated Value |
| Dipole Moment (μ) | 2.15 Debye |
| First Hyperpolarizability (β₀) | 3.5 x 10⁻³⁰ esu |
The calculated values for this compound suggest a moderate NLO response. While not as high as dedicated push-pull NLO chromophores, the inherent asymmetry and polarizability of the molecule give it some NLO character. This suggests that the thiazole ring could serve as a useful building block in the design of more complex NLO materials.
Conclusion
This guide has detailed the application of a robust computational methodology, centered on Density Functional Theory, to build a comprehensive theoretical profile of this compound. The analysis has provided critical insights into the molecule's:
-
Stable Geometry: Establishing the precise three-dimensional arrangement of its atoms.
-
Vibrational Signature: Predicting its FT-IR and FT-Raman spectra to aid in experimental identification.
-
Electronic Character: Mapping its reactivity through HOMO-LUMO and MEP analyses, identifying the nitrogen and oxygen atoms as key sites for electrophilic interaction.
-
Optical Properties: Quantifying its dipole moment and first hyperpolarizability to assess its potential for NLO applications.
The data and protocols presented here serve as a self-validating system, where the optimized geometry is the foundation for all subsequent property calculations. This theoretical framework provides a powerful predictive tool for researchers, enabling a deeper understanding of this compound's chemical behavior and guiding the rational design of new functional molecules for applications in medicine and materials science.
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Methodological & Application
Application Note: A Researcher's Guide to the Hantzsch Synthesis of 4-(Methoxymethyl)thiazole Derivatives
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its unique electronic properties and ability to modulate biological activity.[1][2][3][4] This application note provides a comprehensive guide for the synthesis of 4-(methoxymethyl)thiazole derivatives, a key building block in drug discovery, via the classic Hantzsch thiazole synthesis. We delve into the underlying reaction mechanism, provide a detailed and reproducible two-step experimental protocol, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a robust and well-understood method for accessing this important class of heterocyclic compounds.
Introduction: The Strategic Importance of Thiazoles
Heterocyclic compounds are foundational to the development of new therapeutic agents, with nitrogen- and sulfur-containing rings like thiazole being particularly prominent.[5] The thiazole moiety is a key component in a wide range of FDA-approved drugs, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties.[4][6] The ability to strategically functionalize the thiazole ring allows chemists to fine-tune a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.
The introduction of an alkoxymethyl group, specifically a methoxymethyl substituent at the 4-position, provides a valuable handle for further molecular elaboration and can significantly influence biological interactions.[1] The Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide, stands as a fundamental and high-yielding method for constructing the thiazole core.[1][5][7]
The Hantzsch Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a robust reaction that proceeds through a well-defined, multi-step pathway to form the aromatic thiazole ring.[5][8] Understanding this mechanism is crucial for selecting appropriate starting materials and optimizing reaction conditions.
The reaction initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[5][9][10]
Mechanism Workflow
The diagram below illustrates the step-by-step formation of the thiazole ring.
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
A Two-Step Strategy for 4-(Methoxymethyl)thiazole
A direct, single-step synthesis of 4-(methoxymethyl)thiazole using a corresponding methoxy-substituted α-haloketone can be challenging due to the reagent's stability and availability. A more robust and widely employed strategy involves a two-step sequence:
-
Hantzsch Synthesis: Construction of a 4-(chloromethyl)thiazole intermediate using a readily available α-haloketone like 1,3-dichloroacetone.
-
Williamson Ether Synthesis: Nucleophilic substitution of the chloride with sodium methoxide to yield the final 4-(methoxymethyl)thiazole product.[11]
This approach leverages common starting materials and high-yielding, well-established reactions, making it ideal for laboratory-scale synthesis.[11]
Synthetic Workflow
Caption: Overall synthetic workflow for 4-(methoxymethyl)thiazole.
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 1,3-Dichloroacetone is a lachrymator and should be handled with care.
Protocol 1: Hantzsch Synthesis of 4-(Chloromethyl)thiazole
This protocol describes the synthesis of the key intermediate from 1,3-dichloroacetone and a suitable thioamide, such as thioformamide or thiourea.[11] Using thioformamide yields a thiazole unsubstituted at the 2-position, while thiourea yields a 2-aminothiazole derivative.[5][12] The following protocol uses thiourea as an example.
Materials:
-
1,3-Dichloropropanone (1,3-dichloroacetone)
-
Thiourea
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.0 eq) in absolute ethanol.
-
To this stirring solution, add 1,3-dichloropropanone (1.0 eq).
-
Stir the resulting mixture at room temperature for 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
After 24 hours, allow the mixture to stand at approximately 5°C for an additional 12 hours to facilitate precipitation of the product hydrochloride salt.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
The crude product can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate for further purification, or used directly in the next step.
Protocol 2: Williamson Ether Synthesis of 4-(Methoxymethyl)thiazole
This protocol details the conversion of the chloromethyl intermediate to the final methoxymethyl product via an SN2 reaction.[11]
Materials:
-
4-(Chloromethyl)thiazole (or its 2-amino derivative)
-
Sodium methoxide (can be purchased as a solution in methanol or prepared in situ from sodium metal and anhydrous methanol)
-
Anhydrous Methanol
Procedure:
-
Prepare a solution of sodium methoxide (1.0 - 1.2 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add the crude or purified 4-(chloromethyl)thiazole derivative (1.0 eq) to the methoxide solution.
-
Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(methoxymethyl)thiazole derivative.
Data Summary and Troubleshooting
The following table summarizes typical reaction parameters and expected outcomes. Yields are highly dependent on the specific substrates and purification efficiency.
| Parameter | Step 1: Hantzsch Synthesis | Step 2: Williamson Ether Synthesis |
| Key Reactants | 1,3-Dichloroacetone, Thiourea | 4-(Chloromethyl)thiazole, Sodium Methoxide |
| Solvent | Ethanol | Methanol |
| Temperature | Room Temperature | Reflux |
| Typical Yield | 70-85% (as hydrochloride salt) | 80-95% |
| Purification | Precipitation/Filtration | Column Chromatography |
Troubleshooting Common Issues:
-
Low Yield in Hantzsch Synthesis:
-
Cause: Impure reagents or incomplete reaction.
-
Solution: Ensure high purity of the α-haloketone and thioamide.[13] Extend the reaction time and confirm completion by TLC before workup. The choice of solvent can also be critical; while ethanol is common, other alcohols or solvent mixtures may improve results for specific substrates.[13][14]
-
-
Formation of Side Products:
-
Cause: The Hantzsch reaction can have competing pathways. With substituted thioureas, regioisomers can form.[13]
-
Solution: Maintain careful control over reaction temperature. Running the reaction under acidic conditions can sometimes alter the regioselectivity, though this may not be necessary for this specific synthesis.[15][16]
-
-
Incomplete Williamson Ether Synthesis:
-
Cause: Insufficiently reactive nucleophile or steric hindrance.
-
Solution: Ensure the sodium methoxide is not degraded (i.e., is anhydrous). Using a slight excess (1.1-1.2 eq) of the methoxide can drive the reaction to completion.
-
Conclusion
The two-step sequence involving a Hantzsch thiazole synthesis followed by a Williamson ether synthesis provides a reliable and efficient pathway to 4-(methoxymethyl)thiazole derivatives. This method utilizes readily available starting materials and follows well-understood reaction principles, making it a valuable tool for medicinal chemists and researchers in drug development. The protocols and insights provided in this note offer a solid foundation for the successful synthesis and future exploration of this important heterocyclic scaffold.
References
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Application Notes and Protocols: Leveraging 2-Methoxythiazole in the Synthesis of Novel Antimicrobial Agents
Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. This structural motif is present in a wide array of clinically significant drugs, including the penicillin family of antibiotics, the anti-HIV agent Ritonavir, and various anticancer drugs like Dasatinib.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, allowing for the creation of diverse molecular libraries. In the ongoing battle against antimicrobial resistance, the thiazole scaffold continues to be a focal point for the development of new chemical entities with potent antibacterial and antifungal activities.[3][4]
This guide focuses on the strategic use of 2-methoxythiazole , a versatile and reactive building block, in the synthesis of novel antimicrobial agents. While many synthetic routes focus on the well-established Hantzsch synthesis to build the thiazole core from scratch, utilizing a pre-formed and functionalized thiazole like this compound offers a divergent and efficient approach to novel derivatives.[2][5] The 2-methoxy group can either be retained in the final structure, potentially influencing the molecule's pharmacokinetic properties, or it can serve as a key reactive handle for introducing other crucial pharmacophores, such as amino or hydrazinyl groups, via nucleophilic aromatic substitution.
Strategic Overview: From this compound to Bioactive Compounds
Our synthetic strategy is centered on the transformation of this compound into key intermediates, primarily 2-aminothiazole and 2-hydrazinylthiazole derivatives. These intermediates serve as versatile platforms for constructing a variety of molecular architectures known to exhibit significant antimicrobial properties. This two-stage approach allows for the systematic exploration of the chemical space around the thiazole core to optimize biological activity.
Caption: Synthetic workflow from this compound to diverse antimicrobial agents.
Part 1: Synthesis of Key Intermediates from this compound
The methoxy group at the 2-position of the thiazole ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of our approach, enabling the efficient synthesis of 2-amino and 2-hydrazinylthiazole derivatives.[6][7]
Protocol 1.1: Synthesis of N-Substituted 2-Aminothiazoles
This protocol details the displacement of the methoxy group with a primary or secondary amine. The reaction is conceptually similar to SNAr on other electron-deficient heterocycles like halopyridines.[8]
Rationale: The electron-withdrawing nature of the thiazole ring nitrogen facilitates nucleophilic attack at the C2 position. Heating is typically required to overcome the activation energy for disrupting the aromaticity of the ring during the formation of the Meisenheimer-like intermediate.
Step-by-Step Protocol:
-
Reaction Setup: To a sealed, oven-dried reaction vessel, add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (to a concentration of 0.5 M).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 2-aminothiazole.
Protocol 1.2: Synthesis of 2-Hydrazinylthiazole
2-Hydrazinylthiazole is a valuable precursor for synthesizing heterocyclic systems like pyrazoles, which are known to possess antimicrobial activity.[9][10]
Rationale: Hydrazine is a potent nucleophile that can readily displace the methoxy group. The resulting 2-hydrazinylthiazole is a bifunctional molecule, with the hydrazinyl moiety providing a reactive site for further elaboration.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq.) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and collect the resulting precipitate by filtration.
-
-
Purification: Wash the solid with cold water and dry under vacuum to obtain 2-hydrazinylthiazole, which can often be used in the next step without further purification.
Part 2: Elaboration of Intermediates into Antimicrobial Agents
With the key 2-amino and 2-hydrazinylthiazole intermediates in hand, we can now construct a variety of derivatives with potential antimicrobial activity.
Protocol 2.1: Synthesis of Thiazole-Based Schiff Bases
Schiff bases derived from 2-aminothiazoles are a well-documented class of antimicrobial compounds.[11] The imine linkage is crucial for their biological activity.
Rationale: The condensation of the primary amino group of 2-aminothiazole with an aldehyde forms a C=N double bond (imine). By varying the aldehyde component, a wide range of substituents can be introduced, allowing for fine-tuning of the antimicrobial spectrum and potency.
Caption: Workflow for the synthesis of thiazole-based Schiff bases.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the synthesized 2-aminothiazole derivative (1.0 eq.) and a selected aromatic or heterocyclic aldehyde (1.0 eq.) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC. The formation of the product is often indicated by a color change or the formation of a precipitate.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by filtration.
-
-
Purification: Wash the solid with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed if necessary to yield the pure Schiff base.
Protocol 2.2: Synthesis of Sulfathiazole Analogues (Sulfonamides)
Sulfathiazole is a historically significant antibacterial sulfonamide.[12][13] This protocol allows for the synthesis of novel analogues by reacting a 2-aminothiazole derivative with various sulfonyl chlorides.
Rationale: The reaction between the nucleophilic 2-amino group and the electrophilic sulfonyl chloride forms a stable sulfonamide linkage. The nature of the substituent on the sulfonyl chloride can drastically affect the antibacterial activity and spectrum of the resulting compound.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the 2-aminothiazole derivative (1.0 eq.) in pyridine at 0 °C.
-
Reagent Addition: Add the desired substituted benzenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry.
-
If no precipitate forms, acidify the mixture with dilute HCl to precipitate the product, then filter, wash, and dry.
-
-
Purification: Recrystallize the crude product from ethanol to afford the pure sulfonamide derivative.
Structure-Activity Relationship (SAR) Insights
The extensive body of literature on thiazole-based antimicrobials provides valuable insights for rational drug design.[1][2]
| Position on Thiazole Ring | Substituent Type | Impact on Antimicrobial Activity |
| C2 | Amino Group (NHR) | Essential for many derivatives. Serves as a key point for diversification. Bulky R groups can modulate activity. |
| Sulfonamide Linkage | Proven pharmacophore for antibacterial activity (e.g., Sulfathiazole).[12] | |
| C4 | Aryl/Heteroaryl Groups | Often enhances potency. Electron-withdrawing groups (e.g., -Cl, -NO2) on the aryl ring can increase activity.[1] |
| C5 | Halogens (Br, Cl) | Can increase lipophilicity and cell membrane penetration. |
| Acyl Groups | Can confer antibacterial activity.[14] |
It has been noted that para-substituted methoxy, chloro, and nitro groups on phenyl rings attached to the thiazole core can modestly increase antibacterial activity.[1] The presence of a phenyl ring itself is often shown to enhance antibacterial action.[4]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. Its utility lies in its susceptibility to nucleophilic aromatic substitution, which provides a straightforward entry to key 2-amino and 2-hydrazinylthiazole intermediates. These platforms can then be elaborated into a wide range of derivatives, including Schiff bases and sulfonamides, leveraging well-established synthetic protocols. By combining this synthetic flexibility with known structure-activity relationships, researchers can efficiently navigate the chemical space to develop next-generation thiazole-based therapeutics to combat infectious diseases.
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- Sulfathiazole preparation. (n.d.). Google Patents.
- Concerted Nucleophilic Aromatic Substitutions. (2019). PubMed Central.
- nucleophilic aromatic substitutions. (2019). YouTube.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv.
- Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones. (n.d.). ResearchGate.
- Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. (n.d.). Semantic Scholar.
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Application Notes and Protocols for the Synthesis of 2-Arylthiazole Derivatives
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Application Note: 2-Methoxythiazole as a Versatile Intermediate for the Synthesis of Thiazole-Containing Antiviral Agents
Abstract The persistent challenge of viral diseases, underscored by recent global health crises, necessitates the continuous development of novel antiviral therapeutics.[1][2] Heterocyclic compounds, particularly those containing a thiazole ring, represent a privileged scaffold in medicinal chemistry due to their presence in numerous FDA-approved drugs and their diverse biological activities.[3][4][5] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-methoxythiazole as a key chemical intermediate for synthesizing potent antiviral agents. We delve into its physicochemical properties, safety protocols, and its application in building complex molecules targeting viral enzymes, such as HIV protease. This guide offers detailed, field-proven protocols for the synthesis and characterization of a key thiazole-containing fragment and for the subsequent evaluation of antiviral efficacy, providing a comprehensive framework for leveraging this versatile building block in drug discovery programs.
Introduction
The thiazole nucleus is a cornerstone in the architecture of many pharmacologically active compounds, demonstrating a broad spectrum of activities including antibacterial, antifungal, anticancer, and notably, antiviral properties.[1][5][6] Its significance is exemplified by its incorporation into blockbuster drugs like Ritonavir, an HIV protease inhibitor that has been critical in the management of HIV/AIDS.[6] The stability of the thiazole ring, combined with its capacity for functionalization at multiple positions, makes it an ideal scaffold for designing molecules that can form specific, high-affinity interactions with biological targets.
This compound (CAS: 14542-13-3) emerges as a particularly valuable starting material.[7][8] It is a colorless to pale yellow liquid whose structure offers several strategic advantages.[9] The methoxy group at the 2-position influences the electronic properties of the ring, and while stable, it can be a synthetic handle for further modifications. More importantly, the hydrogen atoms at the C4 and C5 positions can be selectively substituted, allowing for the elaboration of complex side chains crucial for biological activity. This document provides the scientific rationale and actionable protocols for utilizing this compound in the antiviral drug development workflow.
Section 1: Physicochemical Properties and Safety Profile of this compound
A thorough understanding of the starting material's properties and safety requirements is fundamental to any successful synthetic campaign.
Data Presentation: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14542-13-3 | [8][10] |
| Molecular Formula | C₄H₅NOS | [9][10] |
| Molecular Weight | 115.15 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Boiling Point | 150-151 °C | [7][8] |
| Density | 1.20 g/cm³ | [7][8] |
| Refractive Index | n20/D 1.5150 | [8] |
| Flash Point | >121 °F | [8] |
Trustworthiness: Safety and Handling Protocol
This compound is a flammable and toxic chemical that requires careful handling in a controlled laboratory environment. Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of harmful vapors.[11][12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][11] Keep away from heat, sparks, open flames, and strong oxidizing agents.[13]
-
Spill & Disposal: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[14] Dispose of all waste in accordance with local, state, and federal regulations.
-
Toxicity Hazards: this compound is toxic if swallowed or in contact with skin and causes serious eye irritation.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Section 2: Synthetic Strategy: Leveraging this compound in Antiviral Drug Synthesis
Expertise & Experience: The Rationale
The development of potent enzyme inhibitors often relies on creating molecules that mimic the natural substrate of the enzyme, but with a non-cleavable core structure. For HIV protease, the goal is to create a peptidomimetic that fits snugly into the enzyme's active site, blocking its function and preventing the maturation of new viral particles.[15] The thiazole ring from this compound serves as a bioisostere for peptide bonds and as a rigid anchor for the side chains designed to interact with specific amino acid residues (e.g., Val82) in the protease's active site.[15]
Our strategy involves the functionalization of the this compound ring at the C5 position, a common and effective approach for building key fragments used in the synthesis of drugs like Ritonavir and Lopinavir.[16][17]
Mandatory Visualization: Conceptual Synthetic Workflow
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The Reaction of 2-Halogenothiazoles with Sodium Methoxide: A Detailed Guide to Mechanism and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Alkoxythiazoles
The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The functionalization of the thiazole ring is therefore of paramount importance in drug discovery and development. Among the various derivatives, 2-alkoxythiazoles represent a critical subclass, often serving as key intermediates in the synthesis of more complex molecules. The reaction of readily available 2-halogenothiazoles with sodium methoxide is a fundamental and widely employed method for accessing these valuable building blocks. This guide provides a comprehensive overview of the underlying reaction mechanism, a detailed experimental protocol, and insights into optimizing this crucial transformation.
Understanding the Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction of a 2-halogenothiazole with sodium methoxide proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5] This is a two-step addition-elimination process. Unlike nucleophilic substitution reactions on alkyl halides (SN1 and SN2), the SNAr mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems.[5][6]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of the strongly nucleophilic methoxide ion (CH₃O⁻) on the electron-deficient carbon atom at the 2-position of the thiazole ring.[6][7] This carbon is rendered electrophilic by the inductive effect of the adjacent nitrogen and sulfur atoms, as well as the halogen atom itself.[8] This initial attack is typically the rate-determining step of the reaction.[6] The attack disrupts the aromaticity of the thiazole ring, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex (or a σ-complex).[6][9][10] This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the thiazole ring.[11][12]
Step 2: Elimination of the Halide and Restoration of Aromaticity
In the second, faster step, the Meisenheimer complex collapses, expelling the halide ion (X⁻) as the leaving group and restoring the aromaticity of the thiazole ring to yield the final 2-methoxythiazole product.[5][6]
The overall reactivity of the 2-halogenothiazole is influenced by two main factors:
-
The nature of the halogen: The reactivity order is generally F > Cl > Br > I. This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine strongly polarizes the C-X bond, making the carbon more susceptible to attack. The strength of the carbon-halogen bond, which is strongest for C-F, is less critical as this bond is broken in the fast, second step.[6]
-
Substituents on the thiazole ring: Electron-withdrawing groups on the thiazole ring can further increase the electrophilicity of the 2-position and stabilize the negative charge of the Meisenheimer intermediate, thus accelerating the reaction.[5][11][13] Conversely, electron-donating groups can decrease the reaction rate.
Below is a diagram illustrating the SNAr mechanism for the reaction of a 2-halogenothiazole with sodium methoxide.
Caption: SNAr mechanism for the methoxydehalogenation of 2-halogenothiazoles.
Experimental Protocol: Synthesis of this compound from 2-Chlorothiazole
This protocol provides a standard procedure for the synthesis of this compound from 2-chlorothiazole. This reaction can also be adapted for other 2-halogenothiazoles, though reaction times and temperatures may need to be optimized. The use of microwave irradiation is a modern approach that can significantly reduce reaction times.[2][3][14][15]
Materials and Reagents
| Reagent/Material | Formula | M. Wt. ( g/mol ) | Supplier | Notes |
| 2-Chlorothiazole | C₃H₂ClNS | 119.59 | Commercial | Handle in a fume hood. Corrosive. |
| Sodium Methoxide (25% in MeOH) | CH₃ONa | 54.02 | Commercial | Corrosive and flammable. Handle with care. |
| Methanol (Anhydrous) | CH₃OH | 32.04 | Commercial | Use dry solvent for best results. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Commercial | Flammable. |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | Laboratory prep. | For work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercial | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorothiazole (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol to dissolve the 2-chlorothiazole.
-
Nucleophile Addition: While stirring, add a solution of sodium methoxide in methanol (typically 1.1 to 1.5 equivalents) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual methanol and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation or column chromatography on silica gel to afford the pure this compound.
Microwave-Assisted Protocol
For an expedited synthesis, the reaction can be performed in a dedicated microwave reactor.
-
Combine 2-chlorothiazole (1.0 eq) and sodium methoxide in methanol (1.5 eq) in a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 100-120 °C for 10-30 minutes.
-
After cooling, perform the work-up and purification as described in the conventional method.
The following diagram outlines the general workflow for this synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Data Summary and Expected Outcomes
The table below summarizes typical reaction conditions and expected outcomes for the reaction of various 2-halogenothiazoles with sodium methoxide. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| 2-Halogenothiazole | Halogen Leaving Group | Relative Reactivity | Typical Conditions | Expected Yield |
| 2-Fluorothiazole | F⁻ | Highest | MeOH, NaOMe, 25-50 °C, 1-3 h | Good to Excellent |
| 2-Chlorothiazole | Cl⁻ | High | MeOH, NaOMe, Reflux (65 °C), 2-6 h | Good |
| 2-Bromothiazole | Br⁻ | Moderate | MeOH, NaOMe, Reflux (65 °C), 4-12 h | Moderate to Good |
| 2-Iodothiazole | I⁻ | Lowest | MeOH, NaOMe, Reflux (65 °C), prolonged heating | Fair to Moderate |
Conclusion
The reaction of 2-halogenothiazoles with sodium methoxide is a robust and reliable method for the synthesis of 2-methoxythiazoles, which are valuable intermediates in medicinal chemistry. A thorough understanding of the SNAr mechanism allows for the rational optimization of reaction conditions. The protocol provided herein serves as a solid foundation for researchers to successfully perform this transformation. The adoption of modern techniques such as microwave-assisted synthesis can further enhance the efficiency and speed of this important reaction.
References
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High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Thiazole Derivatives: From Method Development to Validated Protocols
An Application Note from the Senior Scientist's Desk
Abstract
Thiazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The rigorous analysis of these compounds is paramount for ensuring their purity, potency, and stability throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the separation, identification, and quantification of thiazole derivatives due to its high resolution, sensitivity, and versatility.[5][6][7] This guide provides a comprehensive framework for developing and validating robust HPLC methods for thiazole derivatives. It moves beyond mere procedural steps to elucidate the underlying scientific principles, empowering researchers to make informed decisions in method design. Detailed protocols and a discussion on method validation in accordance with ICH guidelines are presented to ensure regulatory compliance and data integrity.
Part 1: The Logic of Method Development for Thiazole Derivatives
A successful HPLC method is not a matter of chance; it is the result of a systematic approach grounded in the physicochemical properties of the analyte.[8][9] The unique electronic and structural characteristics of the thiazole ring and its substituents dictate the optimal chromatographic strategy.
Pillar 1: Understanding the Analyte's Physicochemical Profile
Before any instrument is configured, a thorough understanding of the thiazole derivative is essential.
-
Polarity and Solubility: The thiazole ring itself is a polar heterocycle. However, its overall polarity is heavily influenced by the substituents at the 2, 4, and 5 positions.[1] A simple alkyl-substituted thiazole will be relatively non-polar and highly soluble in organic solvents, whereas a derivative with amino, carboxyl, or hydroxyl groups will be significantly more polar. This dictates the choice of mobile and stationary phases.[9]
-
pKa and Ionization State: The nitrogen atom in the thiazole ring is weakly basic. Substituents can introduce acidic or basic functional groups, making the molecule's overall charge pH-dependent. Knowledge of the pKa value is critical for selecting a mobile phase buffer that can suppress ionization, leading to sharp, symmetrical peaks and reproducible retention times.[8]
-
UV Absorbance: The conjugated system of the thiazole ring provides inherent UV chromophores, making UV-Vis detection the most common and convenient choice.[10] A UV scan of the analyte in the proposed mobile phase is crucial to determine the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity.[10][11]
Pillar 2: Strategic Selection of Chromatographic Conditions
Based on the analyte's profile, we can logically select the components of our HPLC system.
-
Chromatographic Mode: For the vast majority of thiazole derivatives, which range from moderately polar to non-polar, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[10][12][13] This mode utilizes a non-polar stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity.
-
Stationary Phase (Column) Selection: The column is the heart of the separation.[8]
-
C18 (Octadecylsilane): This is the workhorse of RP-HPLC and the recommended starting point for most thiazole derivatives. Its long alkyl chains provide high hydrophobicity and retentivity for a wide range of compounds.[10]
-
C8 (Octylsilane): A good alternative for more non-polar thiazoles that might be too strongly retained on a C18 column, allowing for faster elution with less organic solvent.
-
Phenyl-Hexyl: This phase can offer alternative selectivity for thiazoles containing aromatic rings, through π-π interactions in addition to hydrophobic interactions.
-
-
Mobile Phase Optimization: The mobile phase is the primary tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally preferred as it has a lower viscosity (leading to lower backpressure) and is a stronger solvent for many thiazoles. Methanol can offer different selectivity and should be tested if resolution is a challenge with ACN.[9]
-
Aqueous Phase & pH Control: For ionizable thiazoles, buffering the aqueous portion of the mobile phase is non-negotiable. A buffer should be chosen with a pKa within ±1 pH unit of the desired mobile phase pH. For basic thiazoles, a slightly acidic pH (e.g., pH 3.0 using a phosphate or formate buffer) will ensure the analyte is in a consistent, protonated state, preventing peak tailing.[8][14]
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution (constant mobile phase composition) is ideal for simple mixtures or purity analysis of a single compound. It is simple, robust, and provides faster re-equilibration.[15]
-
Gradient Elution (mobile phase composition changes over time) is necessary for complex samples containing compounds with a wide range of polarities, ensuring that both early and late-eluting peaks are well-resolved and sharp.[16]
-
-
-
Detector Selection:
-
UV-Vis/Photodiode Array (PDA) Detector: This is the most common detector for thiazole analysis. A PDA detector is highly recommended during method development as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.[17] Wavelengths are often set between 230-350 nm, depending on the specific derivative's chromophores.[17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For complex matrices, trace-level quantification, or confirmation of impurity identity, coupling HPLC with a mass spectrometer provides unparalleled sensitivity and specificity.[19]
-
Logical Workflow for Method Development
The process of developing an HPLC method is iterative but can be streamlined by following a logical sequence.
Caption: Logical steps for developing an HPLC method for a novel compound.
Part 2: Detailed Application Protocols
The following protocols provide practical, step-by-step guidance for common analytical scenarios involving thiazole derivatives.
Protocol 1: Isocratic RP-HPLC for Purity Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole
This protocol is designed for the purity assessment of a relatively non-polar, neutral thiazole derivative, where impurities are expected to have similar polarities.[11]
Principle: The method separates the main compound from potential impurities based on hydrophobicity using a C18 column and a constant mobile phase composition. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Instrumentation and Materials:
-
HPLC system with isocratic pump, autosampler, column oven, and PDA/UV detector.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
Reference Standard: 2-(Furan-2-yl)-4-methylbenzo[d]thiazole (>99% purity).
-
Solvents: HPLC-grade Acetonitrile and ultrapure water.
Experimental Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water in a 60:40 (v/v) ratio. Degas the solution for 15 minutes using sonication or vacuum filtration.[11]
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution (100 µg/mL).
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).[11]
-
Set up the instrument according to the conditions in Table 1.
-
Inject a blank (mobile phase), followed by the standard solution (to verify retention time and system suitability), and then the sample solution.
-
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Table 1: Chromatographic conditions for purity analysis.[11]
Data Analysis:
-
Identify the main peak in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Integrate all peaks in the chromatogram, ignoring any peaks from the blank and those below a pre-defined threshold (e.g., 0.05%).
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Gradient RP-HPLC for Quantification of an Aminothiazole Drug Substance
This protocol is designed for the accurate quantification of a more polar, potentially basic aminothiazole derivative, which may be part of a more complex mixture.
Principle: A gradient elution is used to ensure separation from potential impurities and excipients with different polarities. Quantification is achieved by creating a multi-level calibration curve from a certified reference standard and comparing the peak area of the unknown sample to this curve.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.
-
Reference Standard: Aminothiazole derivative (>99.5% purity).
-
Solvents: HPLC-grade Acetonitrile, ultrapure water, and Orthophosphoric acid.
Experimental Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Mobile Phase B: 0.1% Orthophosphoric acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A.
-
-
Calibration Standard Preparation:
-
Perform serial dilutions from the stock solution using Mobile Phase A to prepare at least five calibration standards covering the expected sample concentration range (e.g., 5, 20, 50, 100, and 200 µg/mL).
-
-
Sample Solution Preparation:
-
Prepare the sample by accurately weighing and dissolving it in Mobile Phase A to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
-
Chromatographic Analysis:
-
Equilibrate the column at the initial gradient conditions.
-
Set up the instrument according to the conditions in Table 2.
-
Inject the blank, followed by the calibration standards in increasing order of concentration, and then the sample solutions.
-
Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase | A: 0.1% H₃PO₄ in WaterB: 0.1% H₃PO₄ in Acetonitrile | | Flow Rate | 1.2 mL/min | | Column Temperature | 35 °C | | Injection Volume | 10 µL | | Detection Wavelength | 272 nm (or analyte λmax) | | Gradient Program | Time (min) | % B | | | 0.0 | 10 | | | 15.0 | 70 | | | 15.1 | 10 | | | 20.0 | 10 | Table 2: Gradient chromatographic conditions for quantification.[19]
Data Analysis:
-
Plot a calibration curve of peak area versus concentration for the calibration standards.
-
Perform a linear regression analysis on the curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of the aminothiazole in the sample solution by interpolating its peak area on the calibration curve.[11]
General HPLC Workflow
The following diagram illustrates the standard experimental sequence for an HPLC analysis.
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A Robust Gas Chromatography Method for the Analysis of 2-Methoxythiazole
An Application Note for Researchers and Drug Development Professionals
Abstract
2-Methoxythiazole is a significant heterocyclic compound with applications ranging from flavor and fragrance industries, where it imparts cereal and bready notes, to medicinal chemistry as a scaffold for developing therapeutic agents.[1] Its volatility and chemical characteristics make gas chromatography (GC) the ideal analytical technique for its separation and quantification. This document provides a comprehensive guide to developing a robust GC method for this compound analysis, suitable for both quantitative purity assessments using a Flame Ionization Detector (FID) and definitive identification via Mass Spectrometry (MS). We will delve into the rationale behind column selection, optimization of instrumental parameters, and detailed, step-by-step protocols for sample preparation and analysis.
Foundational Principles: Method Development Strategy
The successful analysis of any analyte by gas chromatography begins with a thorough understanding of its physicochemical properties. This compound (CAS: 14542-13-3) is a flammable liquid with a boiling point of 150-151 °C.[1][2] This volatility is well-suited for GC analysis. The key to a robust method lies in the systematic selection and optimization of the chromatographic conditions.
The Core of Separation: GC Column Selection
The choice of the stationary phase is the most critical factor in GC, as it governs the separation selectivity.[3] The principle of "like dissolves like" is a fundamental guide; the polarity of the stationary phase should be matched to the polarity of the analyte for optimal interaction and resolution.[3]
-
Primary Column (for initial screening and general analysis): A non-polar or low-polarity column, such as a 5% Phenyl Polydimethylsiloxane (DB-5, HP-5MS, or equivalent) , is an excellent starting point.[4] These columns separate compounds primarily based on their boiling points and are robust and versatile.[5] Given this compound's boiling point, it will elute reliably on this phase.
-
Confirmatory Column (for enhanced selectivity): To confirm peak identity and resolve potential co-elutions, a column with a different selectivity is recommended. A mid- to high-polarity Polyethylene Glycol (PEG) column (e.g., DB-WAX, HP-INNOWAX) is an ideal choice.[5] These phases separate analytes based on polarity and their capacity for hydrogen bonding, offering a different elution order compared to a non-polar column.[4]
The physical dimensions of the column also impact performance. A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness generally provides the best balance of resolution, speed, and sample capacity for most applications.[3]
Optimizing the Temperature Program
Temperature programming, the gradual increase of the column oven temperature during a run, is essential for analyzing samples with components of varying boiling points.[6][7] It ensures that later-eluting peaks are sharper and analysis times are shorter.[8] A generic "scouting" gradient is the first step in optimization.[7]
A typical program for this compound would be:
-
Initial Low Temperature (e.g., 60 °C): An initial hold at a low temperature focuses the analyte band at the head of the column, leading to sharper peaks.
-
Temperature Ramp (e.g., 15 °C/min): A moderate ramp rate effectively separates compounds based on their elution temperature.[9]
-
Final High Temperature (e.g., 280 °C): The final temperature should be high enough to elute the analyte and any higher-boiling impurities, effectively cleaning the column for the next injection.[10]
Inlet and Detector Considerations
-
Injector: A split/splitless inlet is standard. For trace analysis, a splitless injection maximizes analyte transfer to the column. For higher concentration samples, a split injection prevents column overload. An injector temperature of 250 °C is typically sufficient to ensure rapid and complete vaporization without thermal degradation.[10]
-
Detectors:
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity for quantification.[10]
-
Mass Spectrometer (MS): GC-MS is the gold standard for identification.[11] It provides structural information, allowing for definitive confirmation of the analyte's identity by comparing its mass spectrum to library data.
-
Analytical Workflow and Protocols
A successful analysis relies on a well-defined workflow from sample receipt to final data interpretation. The following diagram illustrates the key stages.
Caption: General workflow for GC analysis of this compound.
Sample Preparation Protocol (Direct Liquid Injection)
This protocol is suitable for purity assessment of neat material or analysis of dissolved samples.
-
Solvent Selection: Choose a high-purity volatile solvent in which this compound is soluble. Dichloromethane, methanol, or isopropanol are suitable choices.[12]
-
Stock Solution: Accurately weigh approximately 10 mg of this compound standard or sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. This creates a ~1 mg/mL solution.
-
Working Solution: Perform a serial dilution to bring the concentration into the linear range of the detector. A final concentration of ~10-100 µg/mL is often suitable for a 1 µL injection.
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging the GC inlet liner and column.[12]
-
Transfer: Transfer the final diluted sample into a 2 mL glass autosampler vial and seal with a septum cap.
GC-FID Protocol for Quantification
This method is designed for determining the purity or concentration of this compound.
| Parameter | Condition | Rationale |
| GC System | Gas Chromatograph with FID | Standard equipment for robust quantitative analysis of organic compounds. |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Provides good separation based on boiling point and is a highly robust general-purpose column.[10] |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.0 mL/min | Inert carrier gas providing good efficiency. Constant flow ensures reproducible retention times.[10] |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte and solvent without thermal degradation. |
| Injection Mode | Split, 50:1 ratio | Prevents column overload for purity analysis, ensuring sharp, symmetrical peaks. Adjust ratio as needed based on concentration. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: 280 °C for 5 min | The initial hold focuses the analyte. The ramp provides separation, and the final hold ensures the column is clean for the subsequent run.[10] |
| Detector | FID @ 300 °C | High temperature prevents condensation of analytes. FID provides a sensitive and linear response for quantification. |
| Data Analysis | Purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.[10] | A straightforward and common method for purity assessment when all components are assumed to have a similar FID response factor. |
GC-MS Protocol for Identification
This method provides definitive identification and can also be used for quantification, especially in complex matrices.
| Parameter | Condition | Rationale |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer | Provides both chromatographic separation and mass spectral data for confident identification.[13] |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Low-bleed "ms" columns are designed to minimize stationary phase degradation, resulting in a cleaner background spectrum. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Helium is the preferred carrier gas for MS systems. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization. |
| Injection Mode | Splitless (for trace) or Split 50:1 (for concentrated samples) | Splitless mode enhances sensitivity for low-concentration samples. |
| Injection Volume | 1.0 µL | Standard injection volume. |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: 280 °C for 5 min | Identical to the FID method to allow for correlation of retention times. |
| MS Transfer Line | 280 °C | Prevents cold spots and analyte condensation between the GC and the MS source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization, balancing ionization efficiency and minimizing thermal fragmentation. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 300 m/z | Covers the molecular ion of this compound (MW=115.15)[1] and its expected fragments, while avoiding low-mass interference from the solvent and carrier gas. |
| Data Analysis | Identify the this compound peak by its retention time. Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). | The mass spectrum serves as a chemical fingerprint for definitive identification.[11] |
Conclusion
The gas chromatographic methods detailed in this application note provide a robust and reliable framework for the analysis of this compound. By employing a systematic approach to column selection and parameter optimization, researchers can achieve high-quality data for both quantitative and qualitative assessments. The GC-FID method offers a simple and precise means for purity determination, while the GC-MS method provides unequivocal identification, making these protocols highly suitable for the stringent requirements of research, quality control, and drug development environments.
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- D'Acampora Zellner, B., et al. (2007, September 12). Gas chromatography–olfactometry in food flavour analysis.
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Application Notes and Protocols for the C-H Functionalization of Thiazoles
Introduction: The Strategic Importance of Thiazole Functionalization in Modern Chemistry
The thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged scaffold in drug discovery. The direct functionalization of carbon-hydrogen (C-H) bonds on the thiazole ring represents a paradigm shift in the synthesis of complex molecules. This approach circumvents the often lengthy and wasteful pre-functionalization steps traditionally required, offering a more atom-economical and efficient route to novel thiazole derivatives.[3][4]
This guide provides an in-depth exploration of the experimental protocols for the C-H functionalization of thiazoles, with a focus on palladium-catalyzed methodologies, which are among the most robust and widely used. We will also delve into other transition-metal-catalyzed systems and photoredox catalysis to provide a comprehensive overview for researchers, scientists, and drug development professionals. The causality behind experimental choices will be explained, and self-validating protocols will be presented to ensure scientific integrity and reproducibility.
Understanding the Reactivity of the Thiazole Ring
The thiazole ring possesses three C-H bonds at the C2, C4, and C5 positions. The inherent reactivity of these positions towards functionalization is a critical consideration for any synthetic strategy. The acidity of the C-H protons generally follows the order C2 > C5 > C4, making the C2 position the most kinetically favorable site for deprotonation and subsequent functionalization. However, the regioselectivity can be influenced by a variety of factors, including the choice of catalyst, ligands, directing groups, and reaction conditions.[5][6]
Palladium-Catalyzed C-H Functionalization: A Workhorse in Thiazole Chemistry
Palladium catalysis is a dominant force in C-H functionalization chemistry due to its high efficiency, functional group tolerance, and predictable reactivity.[7][8][9] Both oxidative and non-oxidative palladium-catalyzed C-H functionalization strategies have been successfully applied to thiazoles.
Direct Arylation of Thiazoles
Direct C-H arylation is a powerful tool for the synthesis of arylthiazole derivatives, which are common motifs in pharmaceuticals and organic electronics.
Mechanism of Palladium-Catalyzed Direct Arylation
The generally accepted mechanism for palladium-catalyzed direct C-H arylation of thiazoles involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. A simplified representation of a Pd(0)/Pd(II) cycle is depicted below:
Figure 1: Simplified catalytic cycle for palladium-catalyzed direct arylation of thiazoles.
Experimental Protocol: Ligand-Free Palladium-Catalyzed C5-Arylation of 2-Substituted Thiazoles
This protocol is adapted from a highly efficient method for the regioselective arylation of thiazole derivatives at the 5-position.[10][11][12][13] The absence of a ligand simplifies the reaction setup and reduces costs.
Table 1: Reaction Components for C5-Arylation of 2-Substituted Thiazoles
| Component | Molar Equiv. | Amount (for 0.5 mmol scale) | Purpose |
| 2-Substituted Thiazole | 1.0 | 0.5 mmol | Substrate |
| Aryl Bromide | 1.2 | 0.6 mmol | Arylating Agent |
| Pd(OAc)₂ | 0.01 (1 mol%) | 1.1 mg | Catalyst |
| K₂CO₃ | 2.0 | 138 mg | Base |
| DMA | - | 2.0 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-substituted thiazole (0.5 mmol), aryl bromide (0.6 mmol), Pd(OAc)₂ (1.1 mg, 1 mol%), and K₂CO₃ (138 mg, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen). Add dimethylacetamide (DMA, 2.0 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-2-substituted thiazole.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.[12]
-
Base: K₂CO₃ is a crucial component that facilitates the C-H activation step, likely through a concerted metalation-deprotonation mechanism.
-
Solvent: DMA is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
-
Temperature: The high temperature of 130 °C is necessary to overcome the activation energy barrier for the C-H bond cleavage.
C-H Alkenylation of Thiazoles
The introduction of alkenyl groups onto the thiazole ring provides access to valuable building blocks for the synthesis of complex natural products and materials with interesting photophysical properties.
Experimental Protocol: Palladium-Catalyzed C2-Selective Olefination of Thiazoles
This protocol is based on a method that achieves high selectivity for the C2-position by careful choice of ligand and reaction conditions.[14]
Table 2: Reaction Components for C2-Alkenylation of Thiazoles
| Component | Molar Equiv. | Amount (for 0.5 mmol scale) | Purpose |
| Thiazole | 1.0 | 0.5 mmol | Substrate |
| Alkene | 1.5 | 0.75 mmol | Alkenylating Agent |
| Pd(OAc)₂ | 0.05 (5 mol%) | 5.6 mg | Catalyst |
| 1,10-Phenanthroline | 0.1 (10 mol%) | 9.0 mg | Ligand |
| Ag₂CO₃ | 2.0 | 276 mg | Oxidant |
| Dioxane | - | 2.0 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube, combine the thiazole (0.5 mmol), alkene (0.75 mmol), Pd(OAc)₂ (5.6 mg, 5 mol%), 1,10-phenanthroline (9.0 mg, 10 mol%), and Ag₂CO₃ (276 mg, 2.0 equiv.).
-
Solvent Addition: Add dioxane (2.0 mL) to the tube.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C for 24 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the direct arylation.
Causality Behind Experimental Choices:
-
Ligand: 1,10-Phenanthroline is a bidentate nitrogen ligand that coordinates to the palladium center and influences the regioselectivity of the C-H activation, favoring the C2 position.[14]
-
Oxidant: Ag₂CO₃ acts as an oxidant to regenerate the active Pd(II) catalyst in the catalytic cycle.
Beyond Palladium: Other Catalytic Systems for Thiazole C-H Functionalization
While palladium catalysis is highly developed, other transition metals and catalytic systems offer unique advantages in terms of cost, reactivity, and selectivity.
Iron-Catalyzed C-H Functionalization
Iron is an earth-abundant and non-toxic metal, making it an attractive alternative to precious metals. Iron-catalyzed C-H functionalization reactions often proceed via radical pathways.[15][16][17][18]
Figure 2: Generalized radical mechanism for iron-catalyzed C-H functionalization of thiazoles.
Photoredox-Catalyzed C-H Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable method for C-H functionalization.[19][20][21][22][23] These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.
General Workflow for a Photoredox-Catalyzed Reaction:
Figure 3: A typical experimental workflow for a photoredox-catalyzed C-H functionalization.
Directing Groups: A Strategy for Controlling Regioselectivity
In cases where the inherent reactivity of the thiazole ring does not lead to the desired regioisomer, the use of a directing group can be a powerful strategy.[24][25] The directing group is temporarily installed on the thiazole substrate, coordinates to the metal catalyst, and directs the C-H activation to a specific position, typically ortho to the directing group. After the reaction, the directing group can be removed.
Conclusion and Future Outlook
The C-H functionalization of thiazoles has matured into a robust and versatile synthetic tool, enabling the rapid and efficient synthesis of a diverse range of functionalized thiazole derivatives. Palladium catalysis remains at the forefront of this field, with a continuous stream of new ligands and reaction conditions being developed to improve efficiency and selectivity. The emergence of more sustainable catalytic systems based on earth-abundant metals like iron and the application of photoredox catalysis are poised to further expand the scope and applicability of thiazole C-H functionalization. For researchers in drug discovery and materials science, these methodologies offer unprecedented opportunities to explore new chemical space and develop novel molecules with tailored properties.
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- Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]
- Shi, Q., et al. (2017). Synthesis and C-H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). The Journal of Organic Chemistry, 82(19), 10139-10148. [Link]
- Shi, Q., et al. (2017). Synthesis and C-H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). The Journal of Organic Chemistry. [Link]
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- Gandeepan, P. (2014).
- Fumagalli, G., et al. (2020). Iron-Catalyzed C–H Functionalizations under Triazole-Assistance.
- Wang, J., et al. (2014). Synthesis of N-Benzothiazol-2-yl-amides by an Iron-Catalyzed Oxidative C(sp2)-H Functionalization. Synlett, 25(15), 2143-2148. [Link]
- University of Bristol. (n.d.). (Hetero)
- Shaw, M. H., et al. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1925–2016. [Link]
- Maji, A. (2023). Iron-Catalyzed Functionalization of Heterocycles Through C H Activation.
- Nguyen, T. K. C., et al. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730. [Link]
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- Nakanowatari, S., et al. (2015). C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation.
- Sambiagio, C., & Noël, T. (2016). Merging Visible Light Photoredox Catalysis with Metal Catalyzed C–H Activations: On the Role of Oxygen and Superoxide Ions as Oxidants. Accounts of Chemical Research, 49(9), 1838–1849. [Link]
- Chen, D. Y.-K., et al. (2017). Direct C-H Alkenylation of Functionalized Pyrazoles.
- Ben-Valid, S., et al. (2019). Direct C-H bond (Hetero)arylation of thiazole derivatives at 5-position catalyzed by N-heterocyclic carbene palladium complexes at low catalyst loadings under aerobic conditions. Journal of Organometallic Chemistry, 897, 12-19. [Link]
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Application Notes & Protocols: Accelerated Synthesis of 2-Substituted Benzothiazoles via Microwave Irradiation
Abstract
The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials. Traditional synthetic routes to 2-substituted benzothiazoles often necessitate harsh reaction conditions, extended reaction times, and the use of hazardous reagents. This application note provides an in-depth guide to the synthesis of 2-substituted benzothiazoles utilizing microwave-assisted organic synthesis (MAOS). We will explore the fundamental principles of microwave heating and its profound impact on reaction kinetics and yields. Detailed, field-proven protocols for various substrate classes are presented, including catalyst-free, solvent-free, and biocatalyzed methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage MAOS for efficient, scalable, and environmentally benign synthetic pathways.
Introduction: The Significance of 2-Substituted Benzothiazoles and the Drive for Greener Synthesis
2-Substituted benzothiazoles are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. Their unique structural and electronic properties also make them valuable in materials science, particularly in the development of thermally stable polymers and fluorescent dyes.
The classical synthesis of these compounds typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives, often requiring high temperatures and strong acids like polyphosphoric acid (PPA)[1]. Such methods, while effective, are often plagued by drawbacks including long reaction times, significant energy consumption, and the generation of hazardous waste.
In recent years, there has been a paradigm shift towards "green chemistry," emphasizing the development of sustainable and environmentally friendly chemical processes[3][4]. Microwave-assisted synthesis has emerged as a powerful tool in this endeavor, offering a compelling alternative to conventional heating methods. Microwave irradiation accelerates chemical reactions by efficiently heating target molecules with permanent dipole moments, leading to a significant reduction in reaction times and often cleaner reaction profiles with higher yields[3]. This application note will delve into the practical application of microwave technology for the synthesis of 2-substituted benzothiazoles.
The Rationale for Microwave-Assisted Synthesis
Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This mechanism of "in-core" heating is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls. The key advantages of this approach include:
-
Rapid and Uniform Heating: Direct energy transfer leads to rapid and homogenous heating of the reaction mixture, eliminating thermal gradients and localized overheating.
-
Shorter Reaction Times: The efficient energy transfer dramatically accelerates reaction rates, often reducing reaction times from hours to minutes[3][5].
-
Improved Yields and Purity: The rapid heating and shorter reaction times can minimize the formation of side products, leading to higher yields and cleaner product profiles.
-
Energy Efficiency: By focusing energy directly on the reactants, microwave synthesis is often more energy-efficient than conventional methods.
-
Solvent-Free and Catalyst-Free Potential: The high efficiency of microwave heating can enable reactions to proceed under solvent-free or catalyst-free conditions, further enhancing the "green" credentials of the synthesis[1][6][7].
General Reaction Mechanism
The most common pathway for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde is depicted below. The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.
The intramolecular cyclization involves the nucleophilic attack of the thiol group onto the imine carbon. The resulting benzothiazoline intermediate is then oxidized to the final benzothiazole product. This oxidation can occur via atmospheric oxygen or be facilitated by an added oxidizing agent[5].
Figure 1: General reaction mechanism for the synthesis of 2-substituted benzothiazoles.
Experimental Protocols
The following protocols are illustrative examples of the versatility of microwave-assisted synthesis for this class of compounds. All reactions should be performed in a dedicated microwave reactor with appropriate safety precautions.
Protocol 1: Catalyst-Free Synthesis of 2-Arylbenzothiazoles in Glycerol
This protocol highlights a green chemistry approach using a biodegradable solvent and avoiding the need for a catalyst. Glycerol is an excellent solvent for microwave synthesis due to its high boiling point and strong microwave absorption.
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and glycerol (2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 180 W and maintain the temperature at 100°C for 4-8 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) to the mixture and stir. The product will precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 2-arylbenzothiazole.
Data Summary:
| Aldehyde Substituent | Reaction Time (min) | Yield (%) |
| 4-H | 4 | 96 |
| 4-Cl | 4 | 95 |
| 4-NO2 | 8 | 78 |
| 4-OCH3 | 5 | 92 |
Data adapted from Zhang et al.[8]
Protocol 2: Solvent-Free Synthesis of 2-Alkyl/Aryl-benzothiazoles using a Solid Support
This method demonstrates a solvent-free approach, which simplifies workup and reduces waste. The use of a solid support like amberlite IR-120 resin can enhance the reaction rate.
Procedure:
-
In a mortar, thoroughly mix 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and amberlite IR-120 resin (100 mg).
-
Transfer the mixture to an open Erlenmeyer flask.
-
Place the flask in a domestic microwave oven (use of a professional reactor is recommended for safety and reproducibility).
-
Irradiate the mixture at 85°C for 5-10 minutes.
-
Monitor the reaction by TLC.
-
After completion, add ethyl acetate (10 mL) to the cooled mixture and stir.
-
Filter to remove the resin.
-
Wash the filtrate with a saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to obtain the pure product.
Comparative Data:
| Method | Reaction Time | Yield (%) |
| Microwave | 5-10 min | 88-95 |
| Conventional Heating | 2-4 h | 70-80 |
Data adapted from Chhabra et al. as cited in a recent review[3].
Protocol 3: One-Pot Synthesis from Carboxylic Acids under Solvent-Free Conditions
This protocol demonstrates the direct condensation of 2-aminothiophenol with carboxylic acids, a highly atom-economical approach.
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-aminothiophenol (1.2 mmol) and the desired fatty acid (1.0 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at full power (e.g., 1.35 kW in a multimode oven) for 3-4 minutes.
-
Monitor the reaction by TLC.
-
After cooling, dissolve the residue in dichloromethane.
-
Wash the organic layer with a 10% NaHCO3 solution and then with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
The resulting crude product can be purified by recrystallization if necessary.
Yields for various fatty acids are generally reported as good to excellent under these conditions [1][9].
Experimental Workflow Overview
The general workflow for the microwave-assisted synthesis of 2-substituted benzothiazoles is straightforward and efficient.
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Application Notes and Protocols: Investigating Thiazole Derivatives in Plant Growth Regulation
A-PGR-TD-001
For Research Use Only. Not for use in agricultural products.
Introduction
Forward-Looking Statement
The development of novel plant growth regulators (PGRs) is essential for advancing agricultural productivity and resilience. Heterocyclic compounds, in particular, have garnered significant interest due to their diverse biological activities. While direct and extensive research on 2-Methoxythiazole as a plant growth regulator is not widely documented in existing scientific literature, the broader class of thiazole and benzothiazole derivatives has shown considerable promise and activity in this field.[1][2][3]
This document provides a comprehensive overview of the established knowledge surrounding benzothiazole derivatives as PGRs. Furthermore, it outlines a robust, scientifically grounded framework for the investigation and screening of novel compounds, such as this compound, for similar activities. The protocols herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new plant growth regulators.
The Role of Benzothiazole Derivatives in Plant Growth
Benzothiazole derivatives are a class of organic compounds that have demonstrated a range of biological activities, including potential applications in agriculture as fungicides, herbicides, and plant growth regulators.[4][5] Research has indicated that certain substituted benzothiazoles can elicit auxin-like effects, influencing key developmental processes in plants such as cell elongation, root formation, and overall biomass production.[6][7]
The activity of these compounds is often concentration-dependent, with stimulatory effects observed at lower concentrations and inhibitory or herbicidal effects at higher concentrations.[7] This dose-dependent response underscores the importance of systematic screening to identify optimal application rates for desired physiological outcomes.
Synthesis of Biologically Active Benzothiazole Derivatives
The synthesis of benzothiazole derivatives is a well-established area of organic chemistry, with numerous methods available for the creation of a diverse library of compounds for biological screening.[8][9][10]
General Synthesis Pathway
A common and efficient method for synthesizing 2-substituted benzothiazoles involves the condensation reaction of 2-aminothiophenol with various aldehydes, ketones, acids, or acyl chlorides.[10] This reaction can be catalyzed by a range of reagents, including hydrogen peroxide/HCl, ammonium chloride, or solid-phase catalysts, often under mild, room-temperature conditions.[8][10]
The selection of the starting materials allows for the introduction of various substituents at the 2-position of the benzothiazole ring, which has been shown to be a critical determinant of biological activity.[9]
Example Synthesis Protocol: Condensation of 2-Aminothiophenol with Aldehydes
The following is a generalized protocol based on methods described in the literature for the synthesis of 2-arylbenzothiazoles.[10]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalyst (e.g., a mixture of 30% H₂O₂ and 70% HCl)[8]
-
Reaction vessel
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 2-aminothiophenol and the selected aromatic aldehyde in ethanol.
-
With continuous stirring at room temperature, slowly add the catalyst mixture.
-
Allow the reaction to proceed for the specified time (typically 45-60 minutes), monitoring the reaction progress using thin-layer chromatography (TLC).[8]
-
Upon completion, the product can be isolated through filtration, followed by washing and drying.
-
Characterization of the synthesized compound should be performed using standard analytical techniques such as NMR and mass spectrometry.
Investigational Framework for Screening this compound as a Plant Growth Regulator
The following section outlines a hypothetical, yet scientifically rigorous, protocol for the initial screening of this compound for plant growth regulating activity. This framework is based on established methodologies for testing other benzothiazole derivatives.[6][7]
Experimental Design: A Tiered Approach
A tiered screening approach is recommended to efficiently assess the potential of this compound. This begins with broad-range dose-response assays on a model plant species, followed by more detailed physiological and biochemical analyses if promising activity is observed.
Caption: Tiered screening workflow for a novel PGR.
Protocol: Wheat Coleoptile Elongation Bioassay
This bioassay is a classic and reliable method for assessing auxin-like activity.[6]
Materials:
-
Wheat seeds (e.g., Triticum aestivum L. cv. Blava)[7]
-
Petri dishes
-
Filter paper
-
This compound stock solution
-
Solvent (e.g., DMSO, ensuring final concentration is non-phytotoxic)[7]
-
Sucrose solution (3% w/v)[6]
-
Incubator/growth chamber (25°C, dark)[6]
-
Digital calipers or ruler
Procedure:
-
Seed Germination: Germinate wheat seeds on moist filter paper in the dark for 72 hours at 26 ± 2°C.[6]
-
Coleoptile Excision: Under a dim green safelight, excise 10 mm segments from the coleoptiles, 2-3 mm below the apical tip.[6]
-
Treatment Preparation: Prepare a dilution series of this compound in the 3% sucrose solution. A broad range of concentrations (e.g., 10⁻³ to 10⁻⁷ M) is recommended for initial screening.[7] A control group with only the solvent and sucrose solution should be included.
-
Incubation: Float 10-15 coleoptile segments in petri dishes containing the different treatment solutions. Incubate in the dark at 25°C for 24 hours.[6]
-
Measurement: After the incubation period, measure the final length of each coleoptile segment.
-
Data Analysis: Calculate the percentage elongation relative to the initial length and compare the treatment groups to the control. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences.
Protocol: Rooting and Growth Assay in Mung Bean
This assay evaluates the effect of the test compound on adventitious root formation and overall seedling growth.[6][7]
Materials:
-
Mung bean seeds (Vigna radiata (L.) Wilczek)[6]
-
Beakers or small pots
-
Growth medium (e.g., vermiculite or hydroponic solution)
-
This compound treatment solutions
-
Growth chamber with controlled light and temperature
Procedure:
-
Seedling Preparation: Germinate mung bean seeds in the dark for 72 hours. Prepare hypocotyl cuttings by cutting the seedlings 5 cm below the cotyledons.[6]
-
Treatment Application: Place the cuttings in beakers containing the various concentrations of this compound.
-
Growth Conditions: Maintain the cuttings in a growth chamber under controlled conditions (e.g., 16/8 hour light/dark cycle, 25°C).
-
Observation and Measurement: After a set period (e.g., 7-10 days), assess the following parameters:
-
Number of adventitious roots
-
Length of the longest root
-
Hypocotyl length
-
Fresh and dry weight of the seedlings
-
-
Data Analysis: Compare the measured parameters of the treatment groups against the control group using appropriate statistical tests.
Data Interpretation and Visualization
Summarizing Quantitative Data
All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison.
| Compound/Concentration | Mean Coleoptile Elongation (mm) ± SE | % of Control |
| Control (Solvent) | 5.2 ± 0.3 | 100% |
| This compound (10⁻⁷ M) | 6.1 ± 0.4 | 117% |
| This compound (10⁻⁶ M) | 7.3 ± 0.5 | 140% |
| This compound (10⁻⁵ M) | 8.5 ± 0.6 | 163% |
| This compound (10⁻⁴ M) | 6.8 ± 0.4 | 131% |
| This compound (10⁻³ M) | 4.9 ± 0.3 | 94% |
| IAA (10⁻⁵ M) | 8.9 ± 0.7 | 171% |
| Hypothetical data for illustrative purposes. * indicates statistical significance (p < 0.05). |
Visualizing Dose-Response Relationships
Graphing the dose-response relationship is crucial for understanding the activity profile of the test compound.
Caption: Idealized dose-response curve for a PGR.
Conclusion and Future Directions
While the direct application of this compound as a plant growth regulator is an area that requires foundational research, the established activities of related benzothiazole derivatives provide a strong rationale for its investigation. The protocols and frameworks outlined in this document offer a systematic approach to screening and characterizing this compound or other novel thiazole derivatives for their potential in plant growth regulation.
Future research should focus on expanding the range of plant species tested and, if promising activity is confirmed, elucidating the mechanism of action at the molecular and physiological levels. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related thiazole compounds, will also be crucial for optimizing activity and developing next-generation plant growth regulators.
References
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- Šimonová, E., Henselová, M., & Zahradník, P. (n.d.). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity. Faculty of Natural Sciences, Comenius University in Bratislava, Slovakia.
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- Protection of Plant Varieties and Farmers' Rights Authority. (n.d.). Revised Guidelines for the Conduct of Test for Distinctiveness, Uniformity and Stability On Bread Wheat (Triticum aestivum L.).
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Application Note: A Multi-faceted Approach to the Analytical Characterization of Thiazole Compounds
Preamble: The Centrality of Thiazole in Modern Chemistry
The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a vast array of pharmaceuticals, including anti-cancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] The specific biological activity, efficacy, and safety profile of these compounds are intrinsically linked to their precise molecular structure.[4] Consequently, rigorous and unambiguous analytical characterization is not merely a procedural step but a fundamental requirement for advancing drug discovery and ensuring quality control.[2]
This guide provides a comprehensive overview of the principal analytical techniques for characterizing thiazole compounds. It is designed from the perspective of a senior application scientist, moving beyond simple procedural lists to explain the causality behind experimental choices and demonstrating how these techniques are integrated into a holistic analytical workflow.
The Analytical Workflow: An Integrated Strategy
The characterization of a novel thiazole compound is a systematic process. It begins with fundamental analysis to confirm elemental composition and progresses through sophisticated spectroscopic and chromatographic techniques to elucidate structure and assess purity. The final confirmation often relies on absolute structure determination methods.
Caption: Integrated workflow for thiazole compound characterization.
Foundational Analysis: Elemental Composition
Before delving into complex structural analysis, confirming the elemental makeup is a crucial first step. Elemental analysis provides the empirical formula of a pure organic compound, which serves as a fundamental check on its identity and purity.[5]
Technique: Combustion Analysis (CHNS)
This is the most common method for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur.[6] The sample is combusted at high temperatures in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[5][7] These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[7]
Why it's critical for thiazoles: The simultaneous, accurate quantification of both Nitrogen (N) and Sulfur (S) is essential for confirming the integrity of the thiazole ring. A significant deviation from the theoretical percentage composition can indicate impurities, incorrect structure, or incomplete synthesis.
Protocol 1: Elemental CHNS Analysis
-
Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove residual solvents and water. Weigh 1-3 mg of the compound into a tin or silver capsule.
-
Instrument Calibration: Calibrate the CHNS analyzer using a certified organic standard with a known elemental composition (e.g., sulfanilamide).
-
Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the combustion sequence. The instrument will automatically combust the sample and perform the detection and calculation.
-
Data Validation: Compare the experimental weight percentages of C, H, N, and S to the theoretical values calculated from the proposed molecular formula. The results should typically be within ±0.4% of the theoretical values.[5]
Core Techniques for Structural Elucidation
This suite of spectroscopic techniques provides the bulk of the information needed to piece together the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight (MW) and molecular formula of a compound.[8] High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition.[9]
Causality in Fragmentation: Electron Impact (EI) is a common ionization technique that causes the molecule to fragment. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. For thiazoles, fragmentation often involves the cleavage of side chains or the opening of the heterocyclic ring itself.[10][11] The pyrimidine ring, if present in a fused system, is often more stable than the thiazole ring during fragmentation.[10]
| Technique | Information Provided | Typical Application for Thiazoles |
| High-Resolution MS (HRMS) | Exact mass, elemental composition. | Confirms the molecular formula of the synthesized compound. |
| Tandem MS (MS/MS) | Fragmentation pathways of selected ions. | Helps differentiate isomers and elucidate the connectivity of substituents.[12] |
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in high-resolution mode. Ensure the instrument is properly calibrated across the desired mass range.
-
Formula Determination: Use the instrument's software to calculate the possible elemental formulas that match the measured exact mass, constraining the search to include C, H, N, and S. The correct formula should have the lowest mass error (typically < 5 ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C) and their connectivity.[13]
Field Insights for Thiazole Analysis:
-
¹H NMR: The protons on the thiazole ring have characteristic chemical shifts. For an unsubstituted thiazole, H2 typically appears furthest downfield, followed by H5 and H4. The coupling constants between these protons can help confirm their relative positions.
-
¹³C NMR: The carbon atoms of the thiazole ring also have distinct chemical shift ranges. The C2 carbon, situated between two heteroatoms, is typically the most deshielded.[8][9]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all signals and piecing the structure together. HMBC is particularly useful for identifying long-range correlations between protons and carbons, which can establish the connection points of substituents to the thiazole ring.[13]
| Typical Chemical Shift Ranges (ppm) for Thiazole Core | |
| Proton (¹H) | H2: ~8.5-9.0 |
| Carbon (¹³C) | C2: ~150-170 |
Note: These are approximate ranges and can vary significantly based on substitution patterns and solvent.[8][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] It works by measuring the absorption of infrared radiation by molecular vibrations.
Why it's a self-validating check: For a synthesized thiazole derivative, the FTIR spectrum must be consistent with the proposed structure. The presence of expected peaks (e.g., C=O stretch for an amide substituent) and the absence of peaks from starting materials (e.g., a broad O-H stretch from an alcohol) provide strong evidence for a successful reaction.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for Thiazoles |
| C=N Stretch | 1650 - 1550 | Characteristic of the thiazole ring.[16] |
| C-H Aromatic Stretch | 3150 - 3050 | Confirms the presence of aromatic protons on the ring.[14] |
| Ring Vibrations | 1550 - 1400 | Fingerprint region vibrations specific to the heterocyclic core. |
| Substituent Groups | Variable (e.g., C=O ~1700, N-H ~3300) | Confirms the identity of functional groups attached to the ring.[17] |
Chromatographic Techniques: Purity Assessment and Separation
Chromatography is essential for separating the target compound from impurities, unreacted starting materials, and byproducts. It is the primary method for determining the purity of the final product. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.[18]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile or thermally sensitive compounds, making it ideal for most thiazole derivatives used in drug development.[18][19] Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is the most common mode.[18]
Protocol 3: Reversed-Phase HPLC Purity Analysis
-
Column and Mobile Phase Selection:
-
Column: A C18 column is a robust starting point for many thiazole compounds.
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[20]
-
-
Method Development: Start with a gradient elution (e.g., 5% B to 95% B over 20 minutes) to determine the approximate retention time of the compound and identify any impurities. Optimize the gradient to ensure good resolution between the main peak and all impurity peaks.
-
Sample Preparation: Accurately dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis and Quantification: Inject the sample and integrate the peak areas. Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
Caption: General workflow for HPLC purity analysis.
Confirmatory and Advanced Techniques
Single-Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[21] It is considered the "gold standard" for structural confirmation, verifying connectivity, configuration, and conformation.[22][23] This technique is particularly powerful for resolving stereochemical ambiguities that may be difficult to determine by NMR alone.[21]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals.[14] For thiazole compounds, which are often part of larger conjugated systems, this technique provides information about their electronic properties. The wavelength of maximum absorbance (λ_max) can be sensitive to substitution on the ring and the solvent environment.[14][15]
Conclusion
The robust characterization of thiazole compounds requires a multi-technique, integrated approach. No single technique can provide all the necessary information. By systematically combining foundational elemental analysis with core spectroscopic methods (MS, NMR, IR), chromatographic purity assessment (HPLC/GC), and confirmatory X-ray crystallography, researchers can establish the identity, structure, and purity of these vital chemical entities with the highest degree of confidence. This rigorous analytical validation is the bedrock upon which successful drug development and materials science innovation are built.
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- Al-Ghorbani, M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2297.
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Application of 2-Methoxythiazole in the Flavor and Fragrance Industry: A Technical Guide for Researchers
This document provides a comprehensive technical guide on the application of 2-methoxythiazole for researchers, scientists, and professionals in the flavor, fragrance, and drug development industries. It explores the organoleptic properties, potential applications, and analytical and synthetic methodologies related to this compound, grounded in scientific principles and practical insights.
Introduction to this compound: A Unique Aroma Chemical
This compound (CAS No. 14542-13-3) is a heterocyclic organic compound that possesses a distinct and potent aroma profile. While not widely documented as a naturally occurring flavor constituent, its unique sensory characteristics make it a molecule of interest for creative applications in both the flavor and fragrance sectors. Structurally, it belongs to the thiazole family, a class of compounds known for their diverse and often potent aromas, ranging from nutty and roasted to green and savory notes.
The sensory profile of this compound is predominantly characterized by cereal, bready, and caramellic notes. This positions it as a potentially valuable component in the creation of a wide array of flavor and fragrance formulations, particularly those aiming to impart warm, baked, and gourmand characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H5NOS |
| Molecular Weight | 115.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Cereal, bready, caramellic |
| Boiling Point | 150-151 °C |
| CAS Number | 14542-13-3 |
Regulatory Status and Safety Considerations
A thorough review of publicly available regulatory databases indicates that this compound does not currently hold a FEMA GRAS™ (Generally Recognized as Safe) status in the United States, nor does it appear to have a designated FLAVIS (FLavouring Information System) number in the European Union. The related compound, 2-methyl-5-methoxythiazole, is recognized with FEMA number 3192 and JECFA number 1057, and is listed in the EU's food flavorings database[1][2][3][4][5]. The absence of such designations for this compound suggests it is primarily considered a research chemical within the flavor industry.
Therefore, its use in commercial food and beverage products is not currently sanctioned. The protocols and applications described herein are intended for research and development purposes, and any consideration for commercial use would necessitate a comprehensive safety evaluation and regulatory submission.
From a handling perspective, this compound is classified as a flammable liquid and vapor[4]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn, and all work should be conducted in a well-ventilated fume hood.
Applications in Flavor and Fragrance Development (Research & Development Focus)
The unique sensory profile of this compound lends itself to a variety of potential applications in flavor and fragrance creation. The following are proposed application areas for research and development, with suggested starting dosages for experimental formulations.
Flavor Applications
The bready and cereal-like notes of this compound make it an intriguing candidate for enhancing "brown" flavor profiles. Its caramellic undertones can add a layer of complexity and warmth.
-
Bakery Flavors : In the development of bread, biscuit, and pastry flavors, this compound can be explored to impart a freshly baked aroma. It may be particularly effective in gluten-free bakery applications where the characteristic aroma of wheat is absent.
-
Savory Flavors : For savory applications such as roasted meat, gravy, and soup flavors, low concentrations of this compound could contribute a subtle toasted and Maillard-type character, enhancing the overall savory profile. Thiazoles, in general, are known to add depth to meaty and roasted flavors[6].
-
Beverage Flavors : In coffee, chocolate, and malt-based beverage flavors, this compound may be used to accentuate roasted and toasted notes. For instance, in a coffee flavor, it could enhance the perception of a darker roast.
Table 2: Suggested Starting Dosages for this compound in Flavor R&D
| Application Area | Suggested Starting Dosage (in final product) |
| Bakery Flavors | 0.05 - 0.5 ppm |
| Savory Flavors | 0.01 - 0.2 ppm |
| Beverage Flavors | 0.02 - 0.3 ppm |
Fragrance Applications
In perfumery, this compound can be utilized to introduce gourmand and comforting notes. Its subtlety at low concentrations allows for nuanced applications.
-
Fine Fragrance : In gourmand and oriental fragrance compositions, it can provide a warm, edible facet. Suggested usage levels in fine fragrance are in the range of 0.0002% to 0.010%[7].
-
Personal Care : For products like body lotions and shower gels, a concentration of 0.0001% to 0.005% could impart a subtle, warm aroma[7].
-
Home Fragrance : In candles and air fresheners, this compound can be used to create a cozy and inviting atmosphere, with typical usage levels between 0.0002% and 0.005%[7].
Experimental Protocols
Synthesis of this compound (for research purposes)
A common method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide[8][9][10]. For 2-substituted thiazoles, a variation of this synthesis can be employed. The following is a conceptual protocol for the synthesis of this compound, which should be adapted and optimized under appropriate laboratory conditions.
Caption: Conceptual workflow for the synthesis of this compound.
Protocol:
-
S-methylation of Thiourea : In a reaction vessel, dissolve thiourea in a suitable solvent such as 1,2-dimethoxyethane. Add a base, for example, sodium hydroxide, to facilitate the deprotonation of the thiol group. Slowly add dimethyl sulfate to the reaction mixture to methylate the sulfur atom, forming S-methylisothiourea. This reaction is typically exothermic and should be performed with cooling.
-
Cyclization : To the S-methylisothiourea intermediate, add 1,2-dichloroethane. The reaction is then heated to induce cyclization. This step forms the thiazole ring.
-
Work-up and Purification : After the reaction is complete, the mixture is cooled and subjected to a work-up procedure, which may involve quenching with water and extraction with an organic solvent. The crude product is then purified, for example, by distillation under reduced pressure, to yield this compound.
Note: This is a generalized protocol and requires optimization of reaction conditions, stoichiometry, and purification methods for safe and efficient synthesis.
Analytical Protocol: Quantification of this compound in a Food Matrix by GC-MS
The quantification of volatile flavor compounds like this compound in complex food matrices typically involves extraction and concentration followed by gas chromatography-mass spectrometry (GC-MS) analysis. Headspace solid-phase microextraction (HS-SPME) is a common technique for this purpose[11].
Caption: Workflow for GC-MS analysis of this compound in a food matrix.
Protocol:
-
Sample Preparation :
-
Homogenize a known amount of the food sample (e.g., 5 g of bread crumb).
-
Transfer the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample).
-
Seal the vial with a PTFE/silicone septum.
-
-
HS-SPME :
-
Place the vial in a heated agitator (e.g., at 60°C for 20 minutes) to allow the volatiles to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis :
-
Injector : Thermally desorb the analytes from the SPME fiber in the GC inlet (e.g., at 250°C for 2 minutes) in splitless mode.
-
Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program : Start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
Mass Spectrometer : Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-350) for identification and in selected ion monitoring (SIM) mode for quantification, using characteristic ions of this compound.
-
-
Quantification :
-
Prepare a calibration curve using standard solutions of this compound in a model matrix.
-
Quantify the concentration of this compound in the sample by comparing its peak area relative to the internal standard against the calibration curve.
-
Sensory Evaluation Protocol
Sensory analysis is crucial for understanding the impact of this compound on a flavor or fragrance profile. A descriptive sensory analysis with a trained panel is recommended for detailed characterization[7][12][13].
Protocol:
-
Panelist Training : Select and train a panel of 8-12 individuals to recognize and scale the intensity of key aroma attributes relevant to this compound (e.g., bready, cereal, caramellic, toasted).
-
Sample Preparation : Prepare a series of samples with varying concentrations of this compound in a neutral base (e.g., unsalted cracker for food, unscented lotion for fragrance). Include a control sample with no added this compound.
-
Evaluation : Present the samples to the panelists in a controlled environment. Panelists should evaluate the samples in a randomized order and rate the intensity of the predefined attributes on a structured scale (e.g., a 15-point scale).
-
Data Analysis : Analyze the data statistically (e.g., using ANOVA) to determine significant differences in sensory attributes between the samples.
Conclusion
This compound is an intriguing aroma chemical with a promising sensory profile for applications in the flavor and fragrance industry. Its bready, cereal, and caramellic notes offer potential for creating and enhancing a variety of gourmand and savory profiles. However, its current status as a research chemical, lacking formal regulatory approval for use in food, necessitates a cautious and research-oriented approach. The protocols outlined in this guide provide a framework for the synthesis, analysis, and sensory evaluation of this compound, enabling researchers to explore its potential in a scientifically rigorous manner. Further research into its natural occurrence, safety, and metabolism will be essential for any future consideration of its commercial application in food and beverage products.
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- National Center for Biotechnology Information. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
- National Center for Biotechnology Information. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(20), 4841-4854. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of.
- AGRINFO Platform. (2024, February 28). EU withdraws eight flavourings.
- National Center for Biotechnology Information. (2013). Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis. Journal of Agricultural and Food Chemistry, 61(11), 2775-2780. [Link]
- European Commission. (n.d.). Food and Feed Information Portal Database.
- National Center for Biotechnology Information. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(20), 4841–4854. [Link]
- National Center for Biotechnology Information. (n.d.). Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake. PubMed.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxythiazole Synthesis
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Introduction
Welcome to the Technical Support Center for the synthesis of 2-methoxythiazole. This valuable heterocyclic compound serves as a critical intermediate in the development of pharmaceuticals and agrochemicals, recognized for its potential antiviral, antibacterial, and insecticidal properties.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring both success and reproducibility in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the nucleophilic substitution of a 2-halothiazole (typically 2-chloro- or 2-bromothiazole) with sodium methoxide.[2][3] This reaction is favored due to the electron-deficient nature of the C2 position on the thiazole ring, making it susceptible to nucleophilic attack.[4][5]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: Critical parameters include temperature, reaction time, solvent choice, and the stoichiometry of your reagents. The reaction of 2-halothiazoles with sodium methoxide is typically conducted at a moderate temperature, often around 50°C, in a methanol solution.[2][6] Maintaining an equimolar ratio of the 2-halothiazole and sodium methoxide is crucial to maximize yield and prevent the formation of byproducts.[2]
Q3: My reaction is not going to completion. What are the likely causes?
A3: Incomplete conversion can stem from several factors. Insufficient reaction time or a temperature that is too low can slow down the reaction rate. The quality of the sodium methoxide is also critical; it is hygroscopic and can be deactivated by moisture. Additionally, the purity of the starting 2-halothiazole is important, as impurities can interfere with the reaction.
Q4: I am observing significant side product formation. What are these byproducts and how can I avoid them?
A4: A common issue is the use of excess sodium methoxide, which can lead to ring-opening of the thiazole ring or other unidentified complexes, significantly reducing the yield of the desired this compound.[2] To mitigate this, precise control over the stoichiometry of the reactants is essential.
Q5: What is the best way to purify the final this compound product?
A5: Purification of this compound is typically achieved through distillation under reduced pressure. Given its liquid form and boiling point of 150-151 °C, vacuum distillation is an effective method to separate it from less volatile impurities.[1][7] For smaller scales or to remove specific impurities, column chromatography on silica gel can also be employed.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their potential causes, and recommended solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degraded Sodium Methoxide | Use freshly opened or properly stored sodium methoxide. If necessary, prepare a fresh solution of sodium methoxide in dry methanol. | Sodium methoxide is highly sensitive to moisture and carbon dioxide, which can neutralize it and reduce its nucleophilic strength. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10 °C, monitoring the reaction progress by TLC or GC. A typical temperature for this reaction is around 50°C.[2][6] | Nucleophilic aromatic substitution reactions have an activation energy barrier that must be overcome. Insufficient thermal energy will result in a slow or stalled reaction. |
| Poor Quality Starting Material (2-Halothiazole) | Purify the starting 2-halothiazole by distillation or recrystallization before use. Verify its purity by NMR or GC-MS. | Impurities in the starting material can compete for the nucleophile or inhibit the desired reaction pathway. |
| Incorrect Stoichiometry | Carefully measure the reactants to ensure an equimolar ratio of 2-halothiazole to sodium methoxide.[2] | An excess of the halide will result in incomplete conversion, while an excess of the methoxide can lead to side reactions.[2] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excess Sodium Methoxide | Use a strict 1:1 molar ratio of 2-halothiazole to sodium methoxide. Consider adding the sodium methoxide solution dropwise to the 2-halothiazole solution to maintain a controlled concentration. | An excess of a strong nucleophile like sodium methoxide can lead to undesired reactions, including potential ring-opening of the thiazole nucleus.[2] |
| High Reaction Temperature | Maintain the reaction temperature at the optimized level (e.g., 50 °C). Avoid excessive heating, which can promote decomposition and side reactions.[6] | Higher temperatures can provide enough energy to overcome the activation barriers of undesired reaction pathways, leading to a mixture of products. |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can react with sodium methoxide, reducing its effective concentration and potentially participating in side reactions. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Before workup, confirm the absence of starting material by TLC or GC. If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature. | Attempting to purify an incomplete reaction mixture complicates the separation process due to the presence of unreacted starting materials. |
| Emulsion Formation During Workup | During aqueous workup, add brine (saturated NaCl solution) to break up emulsions. | The addition of brine increases the ionic strength of the aqueous phase, which helps to break emulsions by reducing the solubility of organic compounds in the aqueous layer. |
| Co-distillation with Solvent | After the reaction, carefully remove the methanol solvent under reduced pressure before proceeding to high-vacuum distillation of the product. | Residual solvent can co-distill with the product, leading to an impure final product and an inaccurate yield calculation. |
| Thermal Decomposition during Distillation | Use a well-controlled heating mantle and monitor the distillation temperature closely. Distill under the lowest possible pressure to reduce the required temperature. | This compound, like many organic molecules, can decompose at high temperatures. Minimizing the distillation temperature is crucial for obtaining a pure product. |
Experimental Protocols
Optimized Synthesis of this compound from 2-Chlorothiazole
This protocol is a synthesis of best practices derived from established methodologies.
Materials:
-
2-Chlorothiazole (1.0 eq)
-
Sodium methoxide (1.0 eq)
-
Anhydrous Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-chlorothiazole in anhydrous methanol.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of sodium methoxide in anhydrous methanol dropwise to the 2-chlorothiazole solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 50 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add diethyl ether and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the methoxy group protons (a singlet around 3.9-4.1 ppm) and the thiazole ring protons.
-
¹³C NMR: Look for the resonance of the methoxy carbon and the carbons of the thiazole ring. The C2 carbon signal will show a significant downfield shift due to the electronegative oxygen atom.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC will indicate the purity of the sample, with a single peak corresponding to this compound.
-
MS will show the molecular ion peak (M+) corresponding to the molecular weight of this compound (115.15 g/mol ).[1]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the nucleophilic aromatic substitution reaction for the synthesis of this compound.
Caption: SNAr mechanism for this compound synthesis.
Safety Precautions
-
2-Chlorothiazole: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle in a dry, inert atmosphere.
-
Methanol: This is a flammable and toxic solvent. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
References
- Ahmed, M. F., & El-Sayed, M. A. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 175-186.
- Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024).
- Cook, A. H., & Heilbron, I. M. (1949). The chemistry of the thiazoles. Chemical Reviews, 45(1), 1-44.
- Eicher, T., & Hauptmann, S. (2013).
- Gomha, S. M., & Abdel-Aziz, H. A. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 57(12), 4049-4074.
- Grimmett, M. R. (2011). Imidazole and benzimidazole synthesis. Academic press.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Condensationen von Thioamiden mit α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
- Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (2016).
- Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of heterocyclic chemistry. Elsevier.
- Palmer, D. C. (Ed.). (2008).
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in life and society: an introduction to heterocyclic chemistry and biochemistry and the role of heterocycles in science, technology and medicine. John Wiley & Sons.
- Thiazole. (n.d.). In Wikipedia.
- This compound. (n.d.). In PubChem.
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- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. scribd.com [scribd.com]
- 6. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 7. This compound CAS#: 14542-13-3 [m.chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 2-Substituted Benzothiazoles
Welcome to the technical support center for the synthesis of 2-substituted benzothiazoles. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to improve reaction yields and product purity. Our goal is to equip you with the knowledge to troubleshoot your experiments effectively, grounded in established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 2-substituted benzothiazoles, particularly through the common route of condensing 2-aminothiophenol with various carbonyl compounds.
Q1: I am getting a low yield or no product in my condensation reaction between 2-aminothiophenol and an aldehyde. What are the likely causes and how can I fix it?
A1: This is a frequent challenge. Low yields in this reaction can often be traced back to a few key areas: the quality of your starting materials, suboptimal reaction conditions, or incomplete conversion of the intermediate.
Troubleshooting Steps:
-
Assess Starting Material Purity:
-
2-Aminothiophenol: This starting material is notoriously prone to oxidation, where the thiol group dimerizes to form a disulfide.[1][2] This disulfide impurity will not participate in the desired reaction, thereby reducing your yield.
-
Solution: Use freshly opened or purified 2-aminothiophenol. If the material is old or has been exposed to air, consider purification by distillation or recrystallization before use.
-
-
Aldehyde: Ensure your aldehyde is pure and free from its corresponding carboxylic acid, which can form upon exposure to air.
-
Solution: Use a freshly opened bottle of the aldehyde or purify it via distillation if necessary.
-
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. While various solvents have been used, polar solvents like ethanol and methanol are common.[3] In some cases, solvent-free conditions have been shown to be highly effective.[4][5]
-
Solution: If you are using a non-polar solvent and observing low yield, consider switching to a polar protic solvent like ethanol. Alternatively, explore a solvent-free approach, which can also simplify workup.[2]
-
-
Catalyst Selection: The choice of catalyst is critical. A wide array of catalysts, from Brønsted acids to metal catalysts and biocatalysts, have been employed to promote this condensation.[6][7]
-
Temperature: The reaction temperature can be a deciding factor. Some reactions proceed efficiently at room temperature, while others require heating to go to completion.[1]
-
Solution: If your reaction is sluggish at room temperature, try incrementally increasing the temperature. Conversely, if you observe the formation of side products at higher temperatures, lowering the temperature may be beneficial.[1]
-
-
-
Ensure Complete Oxidation of the Benzothiazoline Intermediate: The reaction proceeds through a benzothiazoline intermediate, which must be oxidized to the final aromatic benzothiazole.[2][9] If this oxidation is incomplete, it will result in a mixture of the intermediate and the final product, lowering the isolated yield of the desired compound.
-
Solution: Ensure an adequate oxidant is present. Often, atmospheric oxygen is sufficient, especially when the reaction is run open to the air.[9] In other cases, oxidants like hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO), or sodium hydrosulfite (Na₂S₂O₄) are used to drive the reaction to completion.[4][6][9]
-
Workflow for Troubleshooting Low Yields
Caption: A troubleshooting workflow for addressing low yields in 2-substituted benzothiazole synthesis.
Q2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A2: Byproduct formation can complicate purification and reduce your overall yield. The most common side reactions include the oxidation of 2-aminothiophenol and self-condensation of the aldehyde.
Common Side Reactions and Solutions:
-
Oxidation of 2-aminothiophenol: As mentioned, the thiol group can oxidize to form a disulfide.
-
Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[1] Using fresh, pure starting material is also crucial.
-
-
Over-oxidation of the Product: In some cases, if a strong oxidant is used in excess, the desired benzothiazole product can be over-oxidized.
-
Solution: Carefully control the stoichiometry of the oxidizing agent.[1]
-
-
Self-Condensation of the Aldehyde: Under certain conditions, particularly with base catalysis, aldehydes can undergo self-condensation (an aldol reaction).
-
Solution: This is generally less of an issue with acid-catalyzed reactions. If you suspect this is occurring, consider switching to an acid-catalyzed system.
-
Workflow for Minimizing Byproducts
Caption: A decision-making workflow for minimizing byproduct formation.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various catalytic systems and conditions for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, highlighting methods that can lead to high yields.
| Catalyst System | Solvent | Temperature | Time | Yield Range (%) | Key Advantages |
| H₂O₂/HCl [4] | Ethanol | Room Temp. | 45-60 min | 85-94 | Excellent yields for a wide range of aldehydes.[4] |
| Urea Nitrate [4] | Solvent-Free | 60-65°C | 5-15 min | 84-90 | Green, efficient method with easy workup.[4] |
| Zn(OAc)₂·2H₂O [6] | Solvent-Free | 80°C | 30-60 min | 67-96 | Environmentally friendly and inexpensive catalyst.[6] |
| Bovine Serum Albumin (BSA) [6] | Water | Room Temp. | 8 h | 79-93 | Biocatalyst, excellent yields, and high atom economy.[6] |
| Na₂S₂O₄ [6] | Water-Ethanol | Reflux | 12 h | 51-82 | Uses a common and inexpensive oxidizing agent.[6] |
| Microwave Irradiation [4] | Glycerol | 100°C | 4-8 min | 78-96 | Rapid synthesis with an eco-friendly solvent.[4] |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for two common and effective procedures for the synthesis of 2-arylbenzothiazoles.
Protocol 1: Green Synthesis Using Urea Nitrate under Solvent-Free Conditions[4]
This method is advantageous due to its speed, high yield, and environmentally friendly nature.
Step-by-Step Methodology:
-
Reaction Setup: In a mortar, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and urea nitrate (0.5 mmol, 50 mol%).
-
Reaction: Grind the mixture with a pestle at room temperature for the time specified for the particular substrate (typically 5-15 minutes).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add cold water to the reaction mixture.
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the crude product thoroughly with water to remove the catalyst and any water-soluble impurities. The product can be further purified by recrystallization from ethanol to afford the pure 2-arylbenzothiazole.
Protocol 2: Synthesis Using H₂O₂/HCl in Ethanol[4][8]
This protocol is effective for a broad range of aldehydes and proceeds at room temperature.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.
-
Catalyst Addition: To this solution, add a mixture of H₂O₂ (6 mmol) and HCl (3 mmol) dropwise while stirring. An optimal ratio of 1:1:6:3 of 2-aminothiophenol:aldehyde:H₂O₂:HCl has been reported to be effective.[8]
-
Reaction: Continue stirring the reaction mixture at room temperature for approximately 45-60 minutes.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid product by filtration and wash thoroughly with water.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the pure 2-arylbenzothiazole.
Mechanistic Overview
The generally accepted mechanism for the acid-catalyzed condensation of 2-aminothiophenol with an aldehyde is depicted below.
Caption: Generalized mechanism for the formation of 2-substituted benzothiazoles.
References
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Effect of different solvents for the synthesis of benzimidazole and benzothiazole.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
- Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes.
- Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing.
- Troubleshooting guide for the synthesis of benzothiazole deriv
- Technical Support Center: Synthesis of Substituted Benzothiazoles. Benchchem.
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.
- Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives.
- Benzothiazole synthesis. Organic Chemistry Portal.
- Troubleshooting Low Yields In The Synthesis of Benzothiazole Deriv
Sources
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Regioselectivity in Thiazole Functionalization
Welcome to the Technical Support Center for thiazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective reactions on the thiazole scaffold. Thiazole and its derivatives are privileged structures in a vast array of pharmaceuticals and biologically active compounds, making the precise control of their functionalization a critical aspect of modern synthetic chemistry.[1]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter in the lab. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to understand the underlying principles that govern the regioselectivity of these reactions.
Understanding the Thiazole Ring: A Map of Reactivity
The regioselectivity of thiazole functionalization is dictated by the electronic properties of the ring. The nitrogen atom at position 3 is electron-withdrawing, which influences the electron density at the carbon atoms. Here's a general overview of the reactivity at each position:
-
C2 Position: This position is the most electron-deficient and has the most acidic proton.[2] Consequently, it is susceptible to deprotonation by strong bases, forming a nucleophilic organometallic species, and is also a site for nucleophilic attack, especially if a good leaving group is present.[2]
-
C4 Position: This position is relatively electron-neutral.[2] Direct functionalization at C4 is often challenging and typically requires the C5 position to be blocked or the use of specific directing groups.
-
C5 Position: This position is the most electron-rich and is the preferred site for electrophilic substitution.[2]
Below is a diagram illustrating the general reactivity of the thiazole ring.
Caption: General reactivity map of the thiazole ring.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of thiazole functionalization.
Q1: Why is direct electrophilic substitution on an unsubstituted thiazole often sluggish and C5-selective?
A1: The thiazole ring is considered an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards electrophilic attack compared to more electron-rich heterocycles like furan or thiophene. The C5 position is the most electron-rich carbon, making it the most favorable site for electrophilic substitution.[2] Reactions under strongly acidic conditions, such as nitration or sulfonation, can further deactivate the ring by protonating the nitrogen atom.
Q2: What is the best general approach to introduce a substituent at the C2 position?
A2: The most reliable method for C2-functionalization is through deprotonation with a strong base, followed by quenching with an electrophile. The C2 proton is the most acidic on the thiazole ring and can be selectively removed by organolithium reagents like n-butyllithium (n-BuLi).[2] The resulting 2-lithiothiazole is a potent nucleophile that readily reacts with a variety of electrophiles.
Q3: Is it possible to achieve functionalization at the C4 position?
A3: Direct functionalization at the C4 position is challenging due to its lower reactivity compared to C2 and C5. However, it can be achieved under certain conditions. If the C5 position is blocked by a substituent, electrophilic substitution may occur at C4. More advanced strategies involve the use of directing groups that can guide a metal catalyst to the C4-H bond. Additionally, some specific synthetic routes that construct the thiazole ring can be designed to place a desired substituent at the C4 position.
Q4: What is the "halogen dance" reaction in the context of thiazoles?
A4: The halogen dance is a base-induced isomerization of a halogenated aromatic compound, where the halogen "dances" to a different position on the ring. In thiazoles, this reaction can be used to prepare functionalized derivatives that are otherwise difficult to access. For example, treating a 2-bromothiazole with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at another position, followed by an intramolecular halogen transfer to generate a new lithiated thiazole species that can then be trapped with an electrophile.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during thiazole functionalization reactions.
Issue 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Symptom: You are attempting a direct C-H arylation at the C5 position of a 2-substituted thiazole using a palladium catalyst, but you are observing a mixture of C5 and C4-arylated products, or even some C2-arylation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Ligand or Base Combination | The choice of ligand and base is crucial for controlling regioselectivity in Pd-catalyzed C-H arylations. For C5-arylation, a combination of a palladium catalyst with a ligand like bathophenanthroline (Bphen) and a base such as K₃PO₄ is often effective. Conversely, to favor C2-arylation, a system with a phosphine ligand like PPh₃ and a stronger base like NaOtBu can be employed.[3] |
| Steric Hindrance | If the substituent at the C2 position is very bulky, it may sterically hinder the approach of the catalyst to the C5 position, leading to increased C4-arylation. Consider using a less bulky protecting group on your C2 substituent if possible. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period to see if the regioselectivity improves. |
Workflow for Troubleshooting Poor Regioselectivity in C-H Arylation:
Sources
- 1. Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Thiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for selecting the optimal catalyst and conditions for your experiments. We will explore the causality behind experimental choices, moving beyond simple protocols to ensure your syntheses are both efficient and reproducible.
Section 1: Foundational Knowledge: The Hantzsch Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely used method for constructing the thiazole ring.[1][2] It involves the cyclization reaction between an α-halocarbonyl compound (like an α-haloketone) and a compound containing a thioamide functional group (e.g., thiourea, thioamides, thiosemicarbazides).[2][3]
Q1: What is the detailed mechanism of the Hantzsch thiazole synthesis?
A1: The reaction proceeds through a multistep pathway that begins with a nucleophilic attack and ends with a dehydration step to form the stable aromatic thiazole ring.[4][5] The key steps are:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, acting as a nucleophile, attacks the α-carbon of the haloketone, displacing the halide.[4][6]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular attack on the ketone's carbonyl carbon.[4]
-
Dehydration: The resulting hydroxyl group is eliminated as a water molecule to form the final, aromatic thiazole product.[2] The aromaticity of the final product is a significant driving force for the reaction.[6]
Caption: The reaction mechanism for the Hantzsch thiazole synthesis.
Section 2: Catalyst Selection Guide
The "best" catalyst is entirely dependent on the specific transformation, substrate sensitivity, and desired process conditions (e.g., green chemistry, scalability).
Q2: When should I use a catalyst-free method versus a catalyzed one?
A2: The choice depends on your starting materials and desired reaction efficiency.
-
Catalyst-Free Methods: These are ideal for simple, robust syntheses where the reactants are sufficiently reactive. They are often paired with energy sources like microwave irradiation or ultrasound to drive the reaction.[2][7] Solvent-free conditions can also promote the reaction, making it an environmentally benign option.[8][9] For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea can proceed to completion in seconds under solvent-free conditions.[8]
-
Catalyzed Methods: A catalyst is necessary when reactants are less reactive, when milder conditions are required, or when specific bond formations are desired that do not occur spontaneously. For instance, post-synthesis modifications like direct arylation of the thiazole ring require a metal catalyst like palladium.[8][10]
Q3: What are the main categories of catalysts used in thiazole synthesis, and what are their pros and cons?
A3: Catalysts can be broadly grouped into homogeneous and heterogeneous systems, each with distinct advantages. Newer "green" biocatalysts are also gaining prominence.
| Catalyst Type | Example(s) | Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages & Considerations |
| Homogeneous (Acid/Base) | Triethylamine (TEA)[11] | Hantzsch-type | Varies | Reflux | Good | Mild, efficient, and commercially available. Best for simple condensations.[11] |
| Homogeneous (Metal) | Pd(OAc)₂[2][11], CuI[11][12] | C-H Arylation, Condensation | 12 - 24 h | 80 - 120 | Good to Excellent | Essential for C-H functionalization and cross-coupling reactions. Prone to poisoning by sulfur.[10] |
| Heterogeneous (Solid Acid) | Silica-Supported Tungstosilisic Acid[13][14] | Hantzsch (Ultrasound) | 1.5 - 2 h | Room Temp | 79 - 90% | Reusable, efficient under mild conditions, and environmentally benign.[13][14] |
| Heterogeneous (Nanocatalyst) | NiFe₂O₄ Nanoparticles[15], γ-Fe₂O₃@Cu(II)[16] | One-Pot Multicomponent | 20 - 30 min | Room Temp | 88 - 95% | Magnetically recyclable, high yields, very short reaction times.[15][16] |
| Biocatalyst | Chitosan Hydrogel[17][18] | Hantzsch-type (Ultrasound) | 15 - 25 min | 50 | High | Eco-friendly, reusable, biodegradable, and gives high yields under mild conditions.[17][18][19] |
Section 3: Troubleshooting Common Issues
Even well-established reactions can present challenges. This section addresses the most common problems encountered during thiazole synthesis.
Caption: A troubleshooting workflow for common issues in thiazole synthesis.
Q4: My reaction yield is consistently low. What are the common causes and how can I fix them?
A4: Low yields are often traced back to several key factors:
-
Suboptimal Temperature: The Hantzsch synthesis often requires heat to overcome the activation energy for the cyclization and dehydration steps.[4][20] Ensure your reaction is adequately heated (e.g., refluxing methanol at ~100°C) or consider using microwave irradiation to achieve rapid, uniform heating.[4][21]
-
Improper Solvent: Methanol and ethanol are standard solvents, but solvent choice is critical.[20] In some cases, green solvents like water or PEG-400 can improve outcomes.[7][10] Solvent-free conditions have also been shown to dramatically increase reaction rates and yields.[8]
-
Reagent Purity: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions.[20] Always use reagents of high purity, and consider purification (recrystallization or distillation) if you suspect contamination.
-
Catalyst Issues: If you are using a catalyst-dependent variation, ensure the catalyst is active and used in the correct loading. Heterogeneous catalysts like silica-supported tungstosilisic acid can significantly boost yields to the 79-90% range.[13][20]
Q5: I am observing the formation of an unexpected isomer. How can I control regioselectivity?
A5: This is a classic problem when using N-monosubstituted thioureas. The reaction can produce either 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles. The key to controlling this is the pH of the reaction medium:
-
Neutral Solvents: Using a neutral solvent system almost exclusively leads to the formation of the desired 2-(N-substituted amino)thiazoles.[10][20]
-
Acidic Conditions: Performing the synthesis in an acidic medium (e.g., 10M-HCl in ethanol) can produce a mixture of both isomers.[10][20] The ratio depends on the specific acid, temperature, and substrate.[10] Therefore, for selective synthesis, maintain neutral conditions.
Q6: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish. What is the issue?
A6: This is a well-documented challenge. The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst.[10] The lone pair of electrons on the sulfur coordinates strongly to the palladium metal center, blocking the active site and inhibiting the catalytic cycle. To overcome this, you may need to increase the catalyst loading significantly compared to non-sulfur-containing heterocycles.[10] Exploring alternative catalyst systems that are more robust to sulfur poisoning may also be necessary.
Section 4: Experimental Protocols
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole[4][6]
This protocol details a standard, reliable method for synthesizing a simple thiazole.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol, 1.5 eq)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Stir bar, 20 mL scintillation vial, hot plate, Büchner funnel, filter flask
Methodology:
-
Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.
-
Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in the reaction medium.[6]
-
Work-up: Remove the vial from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix. The base neutralizes the HBr salt, causing the neutral (and poorly water-soluble) thiazole product to precipitate.[4][6]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with water to remove any remaining salts.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry. The crude product is often pure enough for characterization.[4]
Protocol 2: Microwave-Assisted Green Synthesis of Thiazolyl-Pyridazinediones[22]
This protocol illustrates a modern, rapid, and eco-friendly multicomponent synthesis.
Materials:
-
Maleic anhydride (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Appropriate hydrazonoyl halide (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (0.5 mL, catalytic)
-
Chitosan (0.1 g, biocatalyst)
-
Microwave synthesizer
Methodology:
-
Preparation: In a microwave-safe vessel, combine maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL). Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Initial Irradiation: Heat the mixture in a microwave synthesizer at 500 W and 150°C for 2 minutes.
-
Catalyst and Reagent Addition: Add the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g) to the reaction mixture.
-
Final Irradiation: Continue heating the mixture in the microwave at 500 W and 150°C for an additional 4-8 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool. The product will typically precipitate. Collect the solid product by filtration.
Section 5: FAQs on Advanced Methodologies
Q7: What are the primary advantages of using microwave or ultrasound irradiation?
A7: Both techniques are cornerstones of green chemistry for several reasons:
-
Reduced Reaction Times: Microwave-assisted organic synthesis (MAOS) can reduce reaction times from hours to mere minutes by facilitating rapid and uniform heating of the polar reaction mixture.[21][22]
-
Higher Yields: The efficient energy transfer often leads to higher product yields and fewer side products compared to conventional heating.[21]
-
Energy Efficiency: Ultrasound-assisted reactions offer benefits such as mild reaction conditions, simple experimental setups, and high yields, often at lower temperatures than conventional methods.[12][17][19]
Q8: What are "green" biocatalysts like chitosan, and why should I consider them?
A8: Chitosan is a naturally occurring polymer that can be modified to act as a heterogeneous basic catalyst.[23] Its advantages are significant:
-
Eco-Friendly: It is biodegradable, non-toxic, and derived from renewable resources.[19]
-
High Efficiency: Chitosan-based hydrogels provide a large surface area, leading to high catalytic activity, excellent yields, and short reaction times.[17][18]
-
Reusability: As a heterogeneous catalyst, it can be easily recovered by filtration and reused multiple times without a significant loss of potency, making the process more cost-effective and sustainable.[18][24]
References
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Fadda, A. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.
- Fadda, A. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega.
- Dar, A. A., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, E-ISSN 2278-6244.
- Fadda, A. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC - NIH.
- Dehshal, N. G., et al. (2023). A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst. Polycyclic Aromatic Compounds.
- Fadda, A. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Zagazig University Digital Repository.
- Rostamizadeh, S., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
- Alyari, M., et al. (2017). Ultrasound assisted synthesis of thiazolidine thiones containing 1,2,3-triazoles using Cu/TiO2. Arkivoc.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Pisano, S., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH.
- Synthesis of thiazoles. (2019). YouTube.
- Sadgar, A. A., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega.
- Wagh, P. D., & Narwade, S. K. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Chemical Health Risks.
- Chinnaraja, D., & Rajalakshmi, K. (2014). Scheme 1 Solvent and catalyst free synthesis of hydrazinyl thiazoles (4a-i). ResearchGate.
- Fadda, A. A., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. NIH.
- Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube.
- Sharma, P., et al. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Journal of the Iranian Chemical Society.
- Li, T., et al. (2020). Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. RSC Publishing.
- Al-Ghorbani, M., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of the Iranian Chemical Society.
- Khanum, A., & Pasha, M. A. (2024). Catalyst-free synthesis of new hydrazino thiazole derivatives in water under ultrasonication and evaluation of their antioxidant activity. OUCI.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate.
- Thiazole. (n.d.). Wikipedia.
- Microwave Assisted Synthesis of Thiazole via Acetophenones. (n.d.). ResearchGate.
- Mogilaiah, K., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and nitrogen at 1 and 3 position. (n.d.). CUTM Courseware.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC - PubMed Central.
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- 24. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - Zagazig University Digital Repository [publications.zu.edu.eg]
Technical Support Center: Purification of 2-Methoxythiazole and its Derivatives
Welcome to the technical support center for the purification of 2-methoxythiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the purification of this important class of heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its derivatives, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My purified this compound is a pale yellow liquid, but the literature reports it as colorless. What could be the cause of the color, and how can I remove it?
Answer:
The yellow discoloration in this compound is typically due to the presence of minor impurities, which can arise from several sources:
-
Residual Starting Materials or Reagents: Incomplete reactions or inadequate work-up procedures can leave colored starting materials or byproducts in your crude product.
-
Decomposition Products: Thiazole rings, especially with electron-donating groups like a methoxy group, can be susceptible to degradation under certain conditions (e.g., strong acids, bases, heat, or prolonged exposure to air and light).[1] This can lead to the formation of colored oligomeric or polymeric species.
-
Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation, which may result in colored impurities.
Troubleshooting and Optimization:
-
Assess Purity: Before attempting further purification, it's crucial to assess the purity of your material. Thin-Layer Chromatography (TLC) is a quick method to visualize the number of components.[2][3] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide a more quantitative assessment of purity.[4][5][6][7]
-
Distillation: For liquid this compound, vacuum distillation is a highly effective method for removing less volatile colored impurities.[8] Since this compound has a boiling point of 150-151 °C at atmospheric pressure, distillation under reduced pressure is recommended to prevent thermal decomposition.[8][9]
-
Activated Charcoal Treatment: If the colored impurities are non-volatile, they can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by filtration.[10] This is particularly useful before a final distillation or recrystallization step.
-
Flash Chromatography: If distillation is not effective or if the impurities have similar boiling points, flash column chromatography on silica gel can be employed. A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexane, is often effective for separating thiazole derivatives.[11]
Question 2: I'm having difficulty purifying my solid this compound derivative by recrystallization. The yield is very low, or the product oils out. What am I doing wrong?
Answer:
Recrystallization challenges with thiazole derivatives often stem from improper solvent selection or cooling techniques.[12]
-
Low Yield: A low yield can result from using a solvent in which your compound is too soluble at room temperature, leading to a significant amount of product remaining in the mother liquor. It can also be caused by using an excessive amount of solvent during the dissolution step.
-
Oiling Out: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming crystals. This typically happens when the cooling rate is too fast or when the boiling point of the solvent is higher than the melting point of the compound.
Troubleshooting and Optimization:
-
Systematic Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[12] For thiazole derivatives, common solvents to screen include ethanol, methanol, isopropanol, toluene, and mixtures like ethanol/water or acetone/hexane.[2][10][12]
-
Slow Cooling: To avoid oiling out and to promote the formation of large, pure crystals, allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[12] Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Use of a Solvent Pair: If a single solvent is not ideal, a binary solvent system can be very effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[10]
| Solvent System Example for Thiazole Derivatives | "Good" Solvent | "Poor" Solvent |
| Ethanol/Water | Ethanol | Water |
| Acetone/Hexane | Acetone | Hexane |
Question 3: My NMR spectrum of purified this compound shows a persistent impurity that I can't remove by distillation or chromatography. What could it be, and how can I get rid of it?
Answer:
A persistent impurity with similar physical properties to your target compound can be challenging to remove. Common culprits include:
-
Isomeric Impurities: Depending on the synthetic route, you may have formed an isomeric byproduct that has very similar polarity and boiling point to your desired product.
-
Reagent-Related Impurities: Some reagents used in the synthesis may have impurities that carry through to the final product. For example, if a methylated starting material was used, you might have impurities with different methylation patterns.
-
Solvent Adducts : In some cases, the solvent used in the reaction or purification can form a stable adduct with the product.
Troubleshooting and Optimization:
-
Structural Elucidation of the Impurity: Utilize spectroscopic techniques like 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to identify the structure of the persistent impurity. Knowing what you are trying to remove is the first critical step.
-
Chemical Treatment:
-
Acid-Base Extraction: If the impurity has a different pKa than your this compound derivative, an acid-base extraction could be effective. Since 2-aminothiazole derivatives are basic, they can be extracted into an acidic aqueous solution, leaving non-basic impurities behind.[10] The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
-
Derivative Formation: In some cases, it may be necessary to convert your product into a crystalline derivative that can be easily purified by recrystallization. The pure derivative can then be converted back to the desired product.
-
-
Preparative HPLC: If all other methods fail, preparative HPLC is a powerful technique for separating compounds with very similar physical properties.[5][13] While more resource-intensive, it can provide very high purity material.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is incompatible with strong acids, bases, and oxidizing agents.[1] For long-term storage, refrigeration is recommended, and storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation.
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a purification, such as during column chromatography or for analyzing fractions from a distillation.[2][3] For thiazole compounds, a mixture of chloroform-methanol (9:1) can be a good starting point for the developing system.[14] Staining with iodine or potassium permanganate, or visualization under UV light if the compound is UV-active, can be used to see the spots.
Q3: What are the key safety precautions I should take when working with this compound and its derivatives?
A3: Always handle this compound and its derivatives in a well-ventilated fume hood.[15][16][17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16][17][18][19] Avoid inhalation of vapors and contact with skin and eyes.[15][16][17][18][19] In case of fire, use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[16] Thermal decomposition can release toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[15][20]
Q4: Can I use distillation to purify a high-boiling point this compound derivative?
A4: Yes, but it is highly recommended to use vacuum distillation.[8] High temperatures required for atmospheric distillation of high-boiling point compounds can lead to decomposition.[8] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a safer and more controlled temperature.[8]
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol describes the purification of liquid this compound using vacuum distillation.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks. Lightly grease all ground glass joints to ensure a good seal.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Connect the apparatus to a vacuum source (e.g., a vacuum pump protected by a cold trap). Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. Stir the liquid to ensure smooth boiling.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. This constant temperature is the boiling point of your compound at the recorded pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material has distilled to avoid concentrating high-boiling impurities in the distillation pot.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before carefully venting the system to atmospheric pressure.
Protocol 2: Recrystallization of a Solid this compound Derivative
This protocol provides a general procedure for the purification of a solid this compound derivative by recrystallization.
-
Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of your crude product in small amounts of different solvents at room temperature and upon heating.
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator under vacuum.
Diagrams
Caption: Purification workflow for this compound and its derivatives.
Caption: Troubleshooting guide for recrystallization issues.
References
- This compound 14542-13-3 wiki. (n.d.).
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).
- This compound CAS#: 14542-13-3 - ChemicalBook. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. (n.d.).
- Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. - ResearchGate. (n.d.).
- Safety Data Sheet - MedchemExpress.com. (2025, December 22).
- 2-Ethoxythiazole - Safety Data Sheet - ChemicalBook. (n.d.).
- 2-Methylthiazole SDS, 3581-87-1 Safety Data Sheets - ECHEMI. (n.d.).
- Purification: Distillation at Reduced Pressures - Department of Chemistry : University of Rochester. (n.d.).
- Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles - Benchchem. (n.d.).
- Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole - Benchchem. (n.d.).
- 2 - SAFETY DATA SHEET. (2010, March 29).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates - Analyst (RSC Publishing). (n.d.).
- Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
- A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone - Benchchem. (n.d.).
- A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods - Benchchem. (n.d.).
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023, May 2).
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.).
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- 8. Purification [chem.rochester.edu]
- 9. This compound CAS#: 14542-13-3 [m.chemicalbook.com]
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- 13. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates - Analyst (RSC Publishing) [pubs.rsc.org]
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- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
Technical Support Center: Minimizing Byproduct Formation in Nucleophilic Substitution on Thiazoles
Introduction
The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities.[1][2] Functionalization of this heterocycle, particularly through nucleophilic substitution, is a critical step in the synthesis of countless valuable compounds. However, the inherent reactivity of the thiazole ring often leads to challenges, most notably the formation of undesired byproducts that complicate purification and reduce yields.
The electronic nature of the thiazole ring is complex; the C2 position is the most electron-deficient and thus highly susceptible to nucleophilic attack, while the C5 position is comparatively electron-rich.[3] Furthermore, the ring nitrogen (N3) possesses a lone pair of electrons, making it a nucleophilic center. This duality in reactivity is the primary source of byproduct formation, leading to issues with regioselectivity, ring stability, and competing side reactions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a practical question-and-answer format, it addresses specific experimental issues, explains the underlying chemical mechanisms, and offers field-proven strategies to minimize byproduct formation and maximize the yield of your desired product.
Troubleshooting & FAQ Guide
Section 1: Regioselectivity Issues
Question 1: My reaction with an alkyl halide is giving a mixture of products. How do I control N-alkylation versus C-alkylation?
Answer: This is a classic regioselectivity problem stemming from the two primary nucleophilic sites on the thiazole core: the ring nitrogen (N3) and a deprotonated carbon (most commonly C2).
-
Understanding the Competition:
-
N-alkylation: The lone pair on the N3 nitrogen can directly attack an electrophile (like an alkyl halide), forming a positively charged thiazolium salt.[3][4] This is often the kinetic product, forming faster under milder conditions.
-
C-alkylation: The proton at the C2 position is the most acidic on the ring.[3][4] In the presence of a strong base, this proton can be removed to generate a potent C2-nucleophile (a thiazolium ylide or carbanion), which then reacts with the electrophile.[4][5] This is often the thermodynamic product.
-
-
Troubleshooting Strategies:
-
Base Selection is Critical:
-
To favor N-alkylation: Avoid strong bases. The reaction can often proceed without any base or with a non-nucleophilic scavenger base to neutralize any acid formed.
-
To favor C2-alkylation: A strong, non-nucleophilic base is required to deprotonate C2 without competing in the substitution. Organolithium reagents (like n-BuLi) or Hauser bases are effective for this purpose.[4]
-
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged thiazolium intermediate in N-alkylation, potentially favoring this pathway. Non-polar solvents like THF or diethyl ether are typically used for C2-deprotonation and subsequent alkylation.
-
Temperature Control: Lower temperatures (-78 °C) are standard for C2-lithiation to prevent side reactions and ensure regioselectivity before the electrophile is added. N-alkylation can often be performed at room temperature.
-
| Parameter | Favors N-Alkylation (Thiazolium Salt) | Favors C2-Alkylation |
| Base | None, or weak scavenger base | Strong, non-nucleophilic base (n-BuLi, LDA) |
| Temperature | Room Temperature | Low Temperature (-78 °C for deprotonation) |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Non-polar (THF, Diethyl Ether) |
| Mechanism | Direct attack by N3 lone pair | Deprotonation at C2, then attack by carbanion |
Question 2: I am performing a Nucleophilic Aromatic Substitution (SNAr) on a 2-halothiazole, but my yields are low and I see starting material decomposition. What's going wrong?
Answer: Low yields and decomposition in SNAr reactions on 2-halothiazoles often point to issues with substrate activation, nucleophile strength, or reaction conditions that promote ring-opening or other side reactions.
-
Causality Analysis:
-
Ring Activation: The thiazole ring itself is electron-deficient, which facilitates SNAr. However, the reactivity of halogens as leaving groups is crucial. Halogens at the C2 position are generally the most reactive towards nucleophilic substitution compared to those at C4 or C5.[6][7] The order of reactivity is typically F > Cl > Br > I.[8]
-
Nucleophile Strength: A sufficiently strong nucleophile is required to attack the electron-deficient C2 position and form the intermediate Meisenheimer complex.[8] Weak nucleophiles may require harsher conditions, which can lead to decomposition.
-
Reaction Conditions: High temperatures or overly strong, poorly chosen bases can promote undesired pathways.
-
-
Troubleshooting Workflow:
Troubleshooting SNAr Reactions on 2-Halothiazoles
Section 2: Ring Instability & Side Reactions
Question 3: After treating my thiazole with a strong base, I am isolating a complex mixture and none of my desired C2-substituted product. What could be happening?
Answer: This scenario strongly suggests that a thiazolium ylide, formed by deprotonation at C2, is undergoing unintended follow-on reactions instead of reacting with your intended electrophile. The thiazolium ylide is a highly reactive intermediate.[5]
-
Understanding Ylide Reactivity: The C2-deprotonated thiazole (ylide/carbene) is nucleophilic.[4] While this is useful for forming C-C bonds, it can also lead to byproducts through several pathways:
-
Dimerization: Two ylide molecules can react with each other, leading to complex dimeric structures.
-
Ring-Opening: The ylide can be unstable, particularly at higher temperatures or with certain substituents, leading to ring cleavage and the formation of acyclic thioamides or other degradation products.
-
Reaction with Solvent: If the solvent is even weakly electrophilic (e.g., trace acid, carbonyl impurities), the highly reactive ylide can be quenched by it.
-
-
Mechanistic View of Competing Pathways:
Competitive pathways for a thiazolium ylide intermediate. -
Preventative Measures:
-
Strict Temperature Control: Generate the ylide at -78 °C and maintain this temperature until the electrophile is added. Do not allow the solution to warm up.
-
Immediate Trapping: Add the electrophile to the solution of the pre-formed ylide as quickly as is safe. Do not let the ylide solution sit for extended periods.
-
High-Purity Reagents: Use anhydrous solvents and high-purity reagents to avoid unintentional quenching of the highly reactive ylide.
-
Key Experimental Protocols
Protocol 1: Regioselective C2-Deuteration of Thiazole
This protocol serves as a self-validating experiment to confirm successful and clean C2-deprotonation before attempting reactions with more complex electrophiles. Success is easily measured by 1H NMR.
-
Objective: To replace the C2-proton with deuterium, demonstrating selective formation of the C2-anion without significant byproduct formation.
-
Materials:
-
Thiazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes, 1.05 eq)
-
Deuterium oxide (D2O, >5.0 eq)
-
Saturated aqueous NH4Cl
-
Ethyl acetate
-
Anhydrous MgSO4
-
-
Procedure:
-
Dissolve thiazole in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 10 minutes. The solution may change color.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete deprotonation.
-
Add D2O dropwise to quench the reaction. A white precipitate (LiOH) may form.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction further by adding saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
-
Validation:
-
Analyze the crude product by 1H NMR.
-
Expected Outcome: The signal for the C2-proton (typically a singlet around 8.8 ppm) should be absent or significantly diminished (>95% reduction in integration). The signals for C4-H and C5-H should remain intact. The presence of other unexpected peaks would indicate byproduct formation.
-
References
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Knochel, P., et al. (n.d.). Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. The Journal of Organic Chemistry - ACS Publications.
- Ganapathi, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 344-361.
- Pudlo, J. S., et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. PubMed.
- Joo, J. M., et al. (2019). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. PubMed.
- Al-Haider, A. H. M., et al. (2016). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Chemical Reactor Engineering.
- Joo, J. M., et al. (2019). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. Scilit.
- Li, B., et al. (2017). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications (RSC Publishing).
- Thiazole. (n.d.). Wikipedia.
- Tunable Regiodivergent C–H Alkenylation of 2-Arylthiazoles via Catalyst Control. (n.d.). ResearchGate.
- Functionalization of thiazoles. Selectivity in the reactions of 2-(dimethylamino)-1,3-thiazoles with electrophiles: formation of Michael-type adducts and thiazolium salts. (1981). The Journal of Organic Chemistry - ACS Publications.
- Thiazolium Ylide-Catalyzed Intramolecular AldehydeKetone Benzoin-Forming Reactions: Substrate Scope. (n.d.). ResearchGate.
- Chen, Y. T., & Jordan, F. (1994). Reactivity of the thiazolium C2 ylide in aprotic solvents: novel experimental evidence for addition rather than insertion reactivity. The Journal of Organic Chemistry - ACS Publications.
- Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. (n.d.). ResearchGate.
- Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- Thiazole Ring—A Biologically Active Scaffold. (n.d.). ResearchGate.
- Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.). ResearchGate.
- Thiazole formation through a modified Gewald reaction. (2015). PMC - NIH.
- Al-dujaili, A. H. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Proposed mechanism for the formation of thiazole derivatives. (n.d.). ResearchGate.
- The major product formed in the following reaction is. (n.d.). Testbook.
- Thiazolium cation: all you need to know. (2019). YouTube.
- Structure and Reactivity of Ylides. (2019). YouTube.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress.
- SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating the Challenges in the Scale-Up of 2-Methoxythiazole Production
Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of 2-Methoxythiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues faced in the laboratory and during the transition to larger-scale production. Here, we synthesize technical accuracy with field-proven insights to ensure your success in producing this valuable heterocyclic compound.
Introduction to this compound and its Synthetic Importance
This compound is a key heterocyclic building block in medicinal chemistry, recognized for its presence in numerous biologically active compounds with applications ranging from antiviral to antibacterial and insecticidal agents.[1] Its synthesis, most commonly achieved through the nucleophilic aromatic substitution (SNAr) of a 2-halothiazole with sodium methoxide, appears straightforward on a lab scale. However, scaling up this process introduces a host of challenges that can impact yield, purity, and safety. This guide will provide a structured approach to troubleshooting these issues.
Troubleshooting Guide and FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Reaction and Synthesis Challenges
Q1: My reaction yield has significantly dropped after moving from a 1g to a 100g scale. What are the likely causes and how can I troubleshoot this?
Low product yield upon scale-up is a common and multifaceted issue. Several factors could be at play, and a systematic approach is necessary to identify the root cause.[2]
-
Probable Cause 1: Inefficient Heat Transfer and Temperature Control
-
Explanation: The SNAr reaction between 2-chlorothiazole and sodium methoxide is exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. During scale-up, this ratio decreases, potentially leading to localized overheating. This can cause decomposition of the starting material or product and promote side reactions.
-
Solution:
-
Controlled Reagent Addition: Instead of adding the sodium methoxide solution all at once, implement a slow, controlled addition using a syringe pump or a dropping funnel. This will help to manage the rate of heat generation.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating chiller). Monitor the internal reaction temperature closely with a calibrated probe.
-
Solvent Choice: While methanol is a common solvent for this reaction, consider a higher-boiling point solvent if temperature control remains an issue, although this may require re-optimization of the reaction conditions.
-
-
-
Probable Cause 2: Poor Mixing and Mass Transfer
-
Explanation: Inadequate mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions and incomplete conversion of the starting material.
-
Solution:
-
Appropriate Stirring: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure efficient mixing of the reaction mixture. The stirring speed should be sufficient to create a vortex and ensure homogeneity without splashing.
-
Baffled Reactor: For larger reactors, the use of baffles can significantly improve mixing by disrupting laminar flow.
-
-
-
Probable Cause 3: Incomplete Reaction
-
Explanation: What appears to be a complete reaction at a small scale might not be at a larger scale due to the factors mentioned above.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[2] This will allow you to determine the optimal reaction time and confirm the complete consumption of the starting material.
-
Process Analytical Technology (PAT): For industrial-scale production, consider implementing in-situ monitoring techniques like FTIR or Raman spectroscopy to track the concentrations of reactants and products in real-time, providing better control over the reaction endpoint.
-
-
Q2: I am observing the formation of significant impurities that were not present in my small-scale reactions. What are these impurities and how can I minimize them?
The impurity profile of a reaction can change significantly upon scale-up. Understanding the potential side reactions is key to mitigating these impurities.[3][4]
-
Common Impurities and Their Formation:
| Impurity | Potential Cause | Mitigation Strategy |
| 2-Hydroxythiazole | Reaction of 2-chlorothiazole with residual water in the solvent or sodium methoxide. | Use anhydrous solvents and ensure the sodium methoxide is of high purity and handled under inert conditions to prevent moisture absorption. |
| Unreacted 2-Chlorothiazole | Incomplete reaction due to poor mixing, insufficient reaction time, or deactivation of the nucleophile. | Improve mixing, extend the reaction time as determined by reaction monitoring, and use a slight excess of sodium methoxide (e.g., 1.1-1.2 equivalents). |
| Dimeric byproducts | Potential side reactions at elevated temperatures. | Maintain strict temperature control and consider a lower reaction temperature with a longer reaction time. |
-
Troubleshooting Impurity Formation:
-
Inert Atmosphere: The reaction is sensitive to moisture and air. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of 2-hydroxythiazole and other oxidative byproducts.[5]
-
Quality of Reagents: Ensure the purity of your starting materials. Impurities in the 2-chlorothiazole or sodium methoxide can lead to unexpected side reactions.[6]
-
Q3: The reaction with 2-chlorothiazole is sluggish. How can I improve the reaction rate without compromising the yield?
While 2-chlorothiazole is reactive towards nucleophilic substitution, optimizing conditions can improve the reaction kinetics.
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions.[7] However, a solvent switch would necessitate a thorough re-optimization of the reaction conditions and may complicate the work-up.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this must be balanced against the potential for increased byproduct formation. A carefully controlled temperature increase, monitored by in-process analysis, may be beneficial.
-
Leaving Group: If feasible, consider using 2-bromothiazole instead of 2-chlorothiazole. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromide a better leaving group and potentially increasing the reaction rate.
Work-up and Purification Challenges
Q4: I am having difficulty with the work-up procedure at a larger scale, particularly with quenching the excess sodium methoxide and phase separation.
Scaling up the work-up requires careful consideration of safety and efficiency.
-
Quenching Excess Sodium Methoxide:
-
Safety First: Sodium methoxide reacts violently with water in an exothermic reaction. Never add water directly to a large amount of sodium methoxide. [8][9]
-
Controlled Quenching: The recommended procedure is to slowly and carefully add the reaction mixture to a cooled, stirred solution of a weak acid, such as acetic acid or ammonium chloride in water. This will neutralize the excess base in a controlled manner. For larger scales, a reverse addition (adding the reaction mixture to the quenching solution) is often safer.
-
Alternative Quenching Agent: Isopropyl alcohol can also be used as a quenching agent, followed by an aqueous work-up.[8]
-
-
Improving Phase Separation:
-
Brine Wash: After the initial quench and extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine (a saturated aqueous solution of NaCl). This will help to break up emulsions and remove residual water from the organic phase.
-
Centrifugation: For persistent emulsions, especially at a larger lab scale, centrifugation can be an effective method to separate the layers.
-
Q5: My usual purification by column chromatography is not practical for the larger quantity of this compound. What are the best alternative purification methods for scale-up?
Column chromatography is generally not a viable option for large-scale purification in a production setting due to the large volumes of solvent required and the time-consuming nature of the process.
-
Distillation: this compound has a boiling point of 150-151 °C, making it a good candidate for purification by distillation, particularly vacuum distillation.[10] This method is highly scalable and can efficiently remove non-volatile impurities.
-
Crystallization: If a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at lower temperatures, crystallization can be an effective and scalable purification method. This may require screening various solvents or solvent mixtures.
Safety Considerations
Q6: What are the key safety precautions I need to take when handling large quantities of sodium methoxide?
Sodium methoxide is a hazardous material that requires strict safety protocols, especially at scale.[5][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.
-
Handling: Handle sodium methoxide in a well-ventilated fume hood or a glove box, under an inert atmosphere. It is highly corrosive and can cause severe burns upon contact with skin or eyes. It is also flammable and can ignite spontaneously in moist air.[5][9]
-
Storage: Store sodium methoxide in a cool, dry, and well-ventilated area, away from water, acids, and oxidizing agents. The container should be tightly sealed and stored under an inert atmosphere.
-
Spill Response: In case of a spill, do not use water. Cover the spill with a dry, inert absorbent material such as sand or soda ash. Use non-sparking tools for cleanup.[5]
Experimental Protocols
Detailed Step-by-Step Methodology for Scale-Up Synthesis
This protocol is a general guideline for the synthesis of this compound on a 100g scale and should be adapted and optimized for your specific laboratory conditions and equipment.
-
Reactor Setup:
-
Set up a 2L jacketed glass reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Ensure the reactor is clean, dry, and has been purged with nitrogen.
-
-
Reaction:
-
To the reactor, add 2-chlorothiazole (100 g, 0.836 mol) and anhydrous methanol (500 mL).
-
Stir the mixture and cool the reactor to 0-5 °C using a circulating chiller.
-
In a separate flask, prepare a solution of sodium methoxide (49.5 g of 95% pure sodium methoxide, 0.920 mol, 1.1 eq) in anhydrous methanol (500 mL). Caution: The dissolution of sodium methoxide in methanol is exothermic. This should be done carefully with cooling.
-
Slowly add the sodium methoxide solution to the reactor via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the 2-chlorothiazole is consumed.
-
-
Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
In a separate vessel, prepare a solution of acetic acid (60 mL, 1.05 mol) in water (1 L).
-
Slowly and carefully add the reaction mixture to the acetic acid solution with vigorous stirring, maintaining the temperature of the quenching solution below 20 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 300 mL) and then with brine (2 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~60-65 °C at 20 mmHg).
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the scale-up production and purification of this compound.
Troubleshooting Logic Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rroij.com [rroij.com]
- 4. ijcrt.org [ijcrt.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. xchemi.com [xchemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [guidechem.com]
Technical Support Center: Identifying Impurities in 2-Methoxythiazole by LC-MS
Welcome to the technical support center for the analysis of 2-Methoxythiazole. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling. As a small, relatively polar heterocyclic compound, this compound presents unique challenges and considerations in its analysis. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to ensure the integrity and accuracy of your analytical results.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format. The solutions provided are based on a combination of established analytical principles and field-proven insights.
Q1: I'm observing poor chromatographic peak shape (tailing or fronting) for the main this compound peak. What's causing this and how can I fix it?
Answer: Poor peak shape is a common but solvable issue. The cause often lies in undesirable secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. This compound has a basic nitrogen atom in the thiazole ring, which can interact strongly with residual acidic silanols on standard silica-based C18 columns, leading to peak tailing.
Potential Causes & Step-by-Step Solutions:
-
Secondary Silanol Interactions:
-
Explanation: Free silanol groups on the silica surface of the column packing can interact ionically with the basic thiazole nitrogen, causing tailing.
-
Solution 1 (Mobile Phase Modification): Add a low concentration of a competing base or an acidic modifier to the mobile phase. A volatile additive like 0.1% formic acid is ideal as it protonates the analyte, ensuring a consistent ionic state, and also protonates the silanols, minimizing secondary interactions.[1] Using a small amount of an amine modifier like triethylamine (TEA) can also work, but it is less MS-friendly and can cause signal suppression.
-
Solution 2 (Column Choice): Switch to a column with advanced end-capping or a different stationary phase. Columns with "base-deactivated" silica or hybrid particle technology are designed to minimize silanol activity. A phenyl-hexyl or pentafluorophenyl (PFP) phase could also offer alternative selectivity.
-
-
Sample Overload:
-
Explanation: Injecting too concentrated a sample can saturate the stationary phase, leading to a "shark-fin" or fronting peak.
-
Solution: Prepare a dilution series of your sample (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL) and inject them. Identify the concentration at which the peak shape becomes symmetrical. This helps you find the optimal sample load for your column.
-
-
Mobile Phase pH:
-
Explanation: The pH of the mobile phase dictates the ionization state of this compound. If the pH is close to the analyte's pKa, you can have a mix of ionized and neutral forms, resulting in peak distortion.
-
Solution: Use a buffered mobile phase to maintain a consistent pH at least 1.5-2 units away from the analyte's pKa. A 10 mM ammonium formate or ammonium acetate buffer is an excellent choice as it is volatile and compatible with MS detection.[1]
-
Q2: My LC-MS baseline is extremely noisy and I'm seeing many non-reproducible background peaks. How do I clean it up?
Answer: A high baseline noise level drastically reduces the limit of detection (LOD) and makes it difficult to identify low-level impurities. The source is almost always contamination.[2]
Potential Causes & Step-by-Step Solutions:
-
Contaminated Solvents or Additives:
-
Explanation: Using non-LC-MS grade solvents, water from poorly maintained purification systems (like Milli-Q), or old mobile phase additives can introduce a host of contaminants.[3]
-
Solution: Always use LC-MS grade solvents and freshly prepared mobile phases. If you suspect your water source, use high-quality bottled HPLC-grade water as a control.[3] Filter all mobile phases through a 0.22 µm filter before use.
-
-
Dirty Ion Source or Mass Spectrometer Optics:
-
Explanation: Over time, non-volatile salts and sample matrix components accumulate on the ESI probe, capillary, and ion optics, creating a high chemical background.
-
Solution: Follow the manufacturer's instructions for cleaning the ion source. This typically involves wiping the external surfaces and sonicating removable parts like the capillary in a sequence of appropriate solvents (e.g., water, methanol, isopropanol).
-
-
Sample Matrix Effects:
-
Explanation: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analytes, leading to signal suppression or enhancement and a noisy baseline.[2]
-
Solution: Improve your sample preparation. If you are analyzing a complex matrix, consider a solid-phase extraction (SPE) cleanup step. Also, ensure your sample diluent is compatible with the initial mobile phase conditions to prevent precipitation upon injection.
-
Q3: I'm having trouble identifying an unknown peak. The MS signal is clear, but the fragmentation (MS/MS) is weak or uninformative. What should I do?
Answer: Structural elucidation of an unknown impurity requires robust fragmentation data. If you're not getting useful MS/MS spectra, you need to systematically optimize your acquisition parameters and consider the chemical nature of the impurity.
Potential Causes & Step-by-Step Solutions:
-
Incorrect Collision Energy (CE):
-
Explanation: Collision energy is the most critical parameter for fragmentation. If it's too low, the precursor ion won't fragment. If it's too high, it will shatter into small, uninformative ions.
-
Solution: Perform a collision energy ramp experiment. In your MS method, instead of a single CE value, set a range (e.g., 5-50 eV). This will generate a composite spectrum showing which fragments appear at different energies, allowing you to select the optimal value for your target.
-
-
Precursor Ion Stability:
-
Explanation: Some protonated molecules are very stable and resist fragmentation. The thiazole ring itself is relatively stable.
-
Solution 1 (Adduct Selection): Look for other adducts of your impurity, such as a sodium adduct ([M+Na]+). Sometimes, adducts can produce more informative fragmentation patterns than the protonated molecule ([M+H]+).[4]
-
Solution 2 (Change Ionization Mode): If applicable, try analyzing in negative ion mode to see if a deprotonated molecule ([M-H]-) or other adducts form and fragment more readily.
-
-
Low Abundance of the Impurity:
-
Explanation: If the impurity is at a very low concentration, there may not be enough ions entering the collision cell to produce a strong MS/MS spectrum.
-
Solution: If possible, prepare a more concentrated sample. Alternatively, increase the injection volume or optimize the ion source parameters (e.g., capillary voltage, gas flows, temperatures) to maximize the signal of the precursor ion before attempting fragmentation.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the likely process-related impurities in this compound synthesis?
A: The impurity profile is highly dependent on the synthetic route. A common pathway involves the reaction of a 2-halothiazole (e.g., 2-chlorothiazole) or 2-mercaptothiazole with sodium methoxide. Potential impurities could therefore include:
-
Starting Materials: Unreacted 2-chlorothiazole or 2-mercaptothiazole.
-
By-products: 2-Hydroxythiazole (from hydrolysis of the starting material or product), or impurities from the reagents used.
-
Reaction Intermediates: Any stable intermediates that failed to react completely.
-
Dimers/Oligomers: Formed under certain reaction conditions.
Q: What are potential degradation products of this compound?
A: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the methoxy group to form 2-hydroxythiazole and methanol. It may also be sensitive to oxidation. A forced degradation study (exposing the compound to acid, base, peroxide, heat, and light) is essential to identify potential degradation products and ensure the analytical method is stability-indicating. Some 2-aminothiazoles have shown instability in DMSO stock solutions, leading to oxidation and dimerization, a phenomenon worth considering during sample handling and storage.[5]
Q: How do I choose the right LC column and mobile phase?
A: For a polar, basic compound like this compound, a modern, high-purity, base-deactivated C18 column is an excellent starting point. A typical mobile phase would consist of Water (A) and Acetonitrile or Methanol (B), both containing 0.1% formic acid. This setup provides good retention, sharp peak shapes, and is MS-friendly. For separating closely related polar impurities, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be explored.
Q: What are the optimal MS ionization settings (ESI positive vs. negative)?
A: Electrospray Ionization (ESI) in positive ion mode is strongly recommended. The basic nitrogen atom on the thiazole ring is readily protonated, leading to a strong [M+H]+ signal. Negative ion mode is unlikely to be effective unless an impurity has a highly acidic functional group. Always perform an initial infusion of a standard to optimize key source parameters like capillary voltage, source temperature, and nebulizing gas flow.[1]
Q: How do I validate my LC-MS method for impurity analysis according to ICH guidelines?
A: Method validation is critical and should follow the principles outlined in the ICH Q2(R2) guideline.[6] Key parameters to validate for an impurity method include:
-
Specificity: Demonstrate that you can separate and detect impurities from the main compound and any matrix components.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of impurities you can reliably detect and quantify.[7]
-
Linearity: Show that the method gives results that are directly proportional to the concentration of the impurity over a specified range.
-
Accuracy: Measure the agreement between the experimental value and the true value (e.g., by analyzing spiked samples).
-
Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, different analyst).
-
Robustness: Intentionally make small changes to method parameters (e.g., pH, column temperature) to ensure it remains reliable.
Section 3: Protocols and Data Tables
Experimental Protocol 1: Standard LC-MS Method for this compound Impurity Profiling
-
LC System: UHPLC system with a binary pump and temperature-controlled column compartment.
-
MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer with an ESI source.
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
Column: Base-deactivated C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: See Table 1.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow (N2): Nebulizer at 3 Bar, Desolvation gas at 800 L/Hr.
-
Acquisition Mode: Full scan from m/z 50-500. For identification, use data-dependent MS/MS with a collision energy ramp of 10-40 eV.
-
Data Presentation
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Table 2: Potential Impurities of this compound and their Monoisotopic Masses
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | [M+H]+ (m/z) | Potential Source |
|---|---|---|---|---|
| This compound | C4H5NOS | 115.0092 | 116.0165 | Main Component |
| 2-Chlorothiazole | C3H2ClNS | 118.9545 | 119.9618 | Starting Material |
| 2-Hydroxythiazole | C3H3NOS | 101.9936 | 102.0009 | Hydrolysis Product |
| 2-Mercaptothiazole | C3H3NS2 | 116.9656 | 117.9729 | Starting Material |
Section 4: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Common LC-MS Issues
Caption: A flowchart for systematic troubleshooting of common LC-MS problems.
Diagram 2: Logical Flow for Unknown Impurity Identification
Caption: A logical workflow for the structural elucidation of unknown impurities.
References
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. (2022). [Link]
- Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health (NIH). (2020). [Link]
- HPLC Methods for analysis of 2-Amino-5-methylthiazole.
- Validation of Impurity Methods, Part I.
- Notes on Troubleshooting LC/MS Contamination. University of California, Riverside. (2005). [Link]
- LCMS Troubleshooting: 14 Proven Strategies for Labor
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. LinkedIn. (2024). [Link]
- LC/MS Troubleshooting Guide.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. (n.d.). [Link]
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
- How to Avoid Problems in LC–MS.
- Fragmentation Study of Ambuic Acid and its Derivatives by High-Resolution Mass Spectrometry. SciELO. (2019). [Link]
- LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. (1999). [Link]
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- 2-methyl-5-methoxythiazole. The Good Scents Company. (n.d.). [Link]
- Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. (n.d.). [Link]
- Fragmentation and Interpretation of Spectra. De Gruyter. (n.d.). [Link]
- Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][3][6]benzothiazepin-1-ones under electron impact ioniz
- This compound. PubChem, National Institutes of Health (NIH). (n.d.). [Link]
- Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. PubMed. (2015). [Link]
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Institutes of Health (NIH). (2016). [Link]
Sources
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- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-Methoxythiazole under acidic or basic conditions
Welcome to the technical support guide for 2-Methoxythiazole (CAS: 14542-13-3). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your work.
This compound is a valuable heterocyclic compound used as an intermediate in medicinal chemistry for its potential as an anesthetic, anticonvulsant, antiviral, and antibacterial agent.[1] While generally stable under neutral, ambient conditions, its reactivity in strongly acidic or basic environments is a critical consideration for successful experimental outcomes.[2] This guide offers in-depth solutions to stability issues, ensuring the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered by users.
Q1: I've noticed a new, unexpected peak in my HPLC chromatogram after leaving my this compound sample in an unbuffered acidic mobile phase overnight. What's causing this?
A: This is a classic sign of acid-catalyzed hydrolysis. The thiazole ring and the methoxy group are susceptible to acidic conditions.[2] Prolonged exposure to an acidic mobile phase (even mildly acidic) can cause the methoxy group at the 2-position to be cleaved, likely forming 2-hydroxythiazole (which exists in tautomeric equilibrium with thiazol-2(3H)-one). This new compound will have a different polarity and thus a different retention time on your HPLC column.
Q2: My synthetic reaction, which uses a strong base, is giving a low yield of the desired product and multiple unidentified byproducts. Could my this compound starting material be degrading?
A: Yes, this is highly likely. This compound is incompatible with strong bases, which can trigger decomposition.[2] The electron-deficient carbon at the 2-position of the thiazole ring is susceptible to nucleophilic attack by strong bases like hydroxides or alkoxides. This can lead to hydrolysis of the methoxy group or, under more forcing conditions, potential ring-opening reactions.[3]
Q3: What are the most probable degradation products of this compound under hydrolytic stress?
A: Under both acidic and basic hydrolytic conditions, the primary degradation product is the cleavage of the ether linkage. This results in the formation of 2-hydroxythiazole (or its more stable tautomer, thiazol-2(3H)-one ) and methanol . More severe degradation could lead to complex ring-fission products, though these are less common under typical experimental conditions.
Q4: What are the recommended storage conditions for this compound and its solutions to ensure maximum stability?
A: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2] It is crucial to avoid storing it with strong acids, bases, and oxidizing agents.[2] For solutions, especially those used as analytical standards, it is recommended to use a neutral, buffered solvent (e.g., phosphate-buffered saline at pH 7.4 or ACN/water) and store at 2-8°C for short-term use or ≤ -20°C for long-term storage. Avoid preparing stock solutions in strong acids or bases.
Part 2: Troubleshooting Guide for Unexpected Degradation
When experiments yield unexpected results, a systematic approach is key. This guide helps you diagnose and resolve degradation-related issues.
Issue: Unstable Baseline and Emergence of New Peaks During HPLC Analysis
-
Symptoms: You observe a drifting baseline, a decrease in the area of the this compound peak over a sequence of injections, and the appearance of one or more new peaks that grow over time.
-
Causality: This problem almost always points to on-instrument or in-vial degradation. The analytical conditions themselves (mobile phase pH, temperature) are causing the compound to break down. Thiazole derivatives are known to undergo degradation under various stress conditions, including acid and base hydrolysis.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC instability.
Part 3: The Science Behind the Stability: Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for designing robust experiments. The instability of this compound in acidic and basic media is primarily due to the reactivity of the C2-position on the thiazole ring.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of one of the heteroatoms. Protonation of the ring nitrogen atom activates the C2-carbon towards nucleophilic attack. A molecule of water then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a proton and methanol yields the final product, 2-hydroxythiazole. This is a common mechanism for the ring-opening of strained heterocyclic systems under acidic conditions.[5][6]
Base-Mediated Hydrolysis
In a basic medium, a strong nucleophile, such as a hydroxide ion (OH⁻), directly attacks the electron-deficient C2-carbon. This position is inherently electrophilic due to the adjacent electronegative nitrogen and sulfur atoms. The attack forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group to form 2-hydroxythiazole. The methoxide ion is subsequently protonated by the solvent.
Caption: Proposed degradation pathways for this compound.
Part 4: Recommended Experimental Protocols
To proactively assess stability and develop robust analytical methods, performing forced degradation studies is essential. These studies are a cornerstone of pharmaceutical development as mandated by ICH guidelines.[7]
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled acidic and basic conditions to identify potential degradants and assess its intrinsic stability.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Sodium Bicarbonate (for neutralization)
-
1 M Acetic Acid (for neutralization)
-
Class A volumetric flasks
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: a. To a 10 mL volumetric flask, add 1.0 mL of the stock solution. b. Add 1.0 mL of 1 M HCl. c. Heat the solution at 60°C for 4 hours. d. Cool to room temperature and neutralize by adding 1.0 mL of 1 M NaOH. e. Dilute to the mark with 50:50 methanol/water.
-
Base Hydrolysis: a. To a 10 mL volumetric flask, add 1.0 mL of the stock solution. b. Add 1.0 mL of 1 M NaOH. c. Keep at room temperature for 8 hours. d. Neutralize by adding 1.0 mL of 1 M HCl. e. Dilute to the mark with 50:50 methanol/water.
-
Control Sample: Prepare a control sample by adding 1.0 mL of the stock solution to a 10 mL flask and diluting with 50:50 methanol/water.
-
Analysis: Analyze all samples by a suitable HPLC-UV method (e.g., C18 column, gradient elution with water and acetonitrile, UV detection at 238 nm).[4] Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
| Stress Condition | Reagent | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 4 hours | To simulate acidic processing/storage conditions. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 hours | To simulate basic processing/storage conditions. |
| Neutral Hydrolysis | Water | 60°C | 8 hours | To assess stability in aqueous environments. |
Table 1: Summary of Recommended Forced Degradation Conditions.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its process impurities and degradation products, proving the method is "stability-indicating."
Procedure:
-
Generate Degradation Samples: Use the samples generated in Protocol 1.
-
Initial Method Screening:
-
Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Screen different mobile phase compositions. A good starting point is a gradient from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over 20 minutes.
-
Detection: Use a PDA or DAD detector to scan from 200-400 nm to find the optimal wavelength for all components.
-
-
Method Optimization:
-
Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5) between this compound and its nearest eluting degradation peak.
-
The goal is to ensure that the purity of the main peak can be accurately assessed without interference from degradants.
-
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, specifically for specificity. This involves demonstrating that the method can unequivocally assess the analyte in the presence of its degradation products.
High-performance liquid chromatography (HPLC) is a cornerstone technique in stability testing due to its sensitivity and versatility in separating and quantifying APIs and their degradation products.[8]
References
- LookChem. (n.d.). This compound 14542-13-3.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Prajapati, Y. I., et al. (2016). Forced Degradation Studies. MedCrave online.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Versatility of this compound in Modern Chemistry.
- Ma, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(10), 1843-1854.
- Patel, R., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research, 13(2), 114-120.
- Prajapati, Y. I., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Fort, D. J., et al. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia.
- Ali, M. A. (2018). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Scientific & Engineering Research, 9(10).
- The Good Scents Company. (n.d.). 2-methyl-5-methoxythiazole.
- Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.
- Jortzik, E., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2094.
- Girish, Y. R., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules, 20(10), 18988-19001.
- ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Levine, H. L., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 26-30.
- Asif, A., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), 4642.
- International Journal for Scientific Research & Development. (n.d.). Stability indicating study by using different analytical techniques.
- Gáplovský, A., et al. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.
- Eawag. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Eawag Biocatalysis/Biodegradation Database.
- Ritter, N. M., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
- Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
- ResearchGate. (n.d.). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles.
- The Good Scents Company. (n.d.). 2-methyl thiazole.
- ResearchGate. (2024). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & medicinal chemistry, 16(17), 8215–8219.
- LibreTexts Chemistry. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions.
- Xu, S., et al. (2023). Ring‐Opening‐Recombination Strategy Based on 2‐Methylbenzothiazole Salts: Syntheses of Thiazinopyrrole Fused‐Ring Derivatives.
- OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.
- Pearson. (n.d.). Propose mechanisms for the epoxidation and ring-opening steps of....
- MDPI. (n.d.). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media.
- Khan, A. A., & Rafique, S. (2025). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
Sources
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- 2. Page loading... [wap.guidechem.com]
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- 4. researchgate.net [researchgate.net]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Enhancing Methoxy-Thiazole Formation Rates
Welcome to the Technical Support Center for Methoxy-Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the formation of methoxy-thiazole derivatives. Here, we address common challenges and provide in-depth, field-proven insights to enhance your reaction rates and yields. Our approach is rooted in a deep understanding of reaction mechanisms and kinetics, ensuring that every piece of advice is scientifically sound and practically applicable.
Section 1: Troubleshooting the Hantzsch Thiazole Synthesis for Methoxy-Thiazole Precursors
The Hantzsch thiazole synthesis is a cornerstone for building the thiazole ring, which can then be further functionalized to a methoxy-thiazole.[1][2][3] This classic method involves the condensation of an α-haloketone with a thioamide.[1][2] While robust, optimizing the reaction rate and yield can be challenging.
FAQ 1: My Hantzsch reaction is sluggish and resulting in low yields of the thiazole precursor. What are the primary causes and how can I accelerate the reaction?
Low yields and slow reaction rates in Hantzsch synthesis can often be attributed to several factors, including suboptimal reaction conditions, reagent instability, and the occurrence of side reactions.[4] Let's break down the troubleshooting process.
Causality Behind Slow Reactions:
The Hantzsch synthesis proceeds through an initial SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][5] Each of these steps has its own kinetic profile that can be influenced by various parameters.
Troubleshooting Protocol:
-
Re-evaluate Your Reaction Conditions:
-
Temperature: While many Hantzsch syntheses can proceed at room temperature, gentle heating can significantly increase the rate of both the initial SN2 reaction and the subsequent cyclization and dehydration steps.[2][6] However, excessive heat can lead to side product formation. A systematic temperature screen is recommended.
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol are commonly used and can facilitate the reaction.[6] However, for certain substrates, exploring other solvents may be beneficial.[7]
-
Concentration: Ensure that the reactant concentrations are optimal. Very dilute conditions can slow down the bimolecular SN2 step.
-
-
Assess Reagent Quality and Stability:
-
Thioamide Stability: Thioamides can be susceptible to hydrolysis, especially under acidic or basic conditions.[4] Ensure you are using a high-purity thioamide and consider preparing it fresh if you suspect degradation.
-
α-Haloketone Reactivity: The nature of the halogen is important. α-bromoketones are generally more reactive than α-chloroketones and are often preferred for a faster reaction.[2]
-
-
Consider Catalysis (or the lack thereof):
-
Explore Advanced Energy Sources:
-
Microwave Irradiation: This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating.[9][10]
-
Ultrasonic Irradiation: Sonication can also enhance reaction rates by promoting mass transfer and creating localized high-temperature and high-pressure zones.[9][11]
-
Workflow for Optimizing Hantzsch Synthesis Rate:
Caption: Workflow for troubleshooting and optimizing the Hantzsch thiazole synthesis.
Section 2: Accelerating the Williamson Ether Synthesis for Methoxy Group Introduction
Once the thiazole ring is formed, a common subsequent step is the introduction of the methoxy group via a Williamson ether synthesis.[6] This typically involves the reaction of a halomethyl-thiazole with sodium methoxide.
FAQ 2: My Williamson ether synthesis to form the methoxy-thiazole is incomplete or slow. How can I drive the reaction to completion faster?
The Williamson ether synthesis is an SN2 reaction, and its rate is highly dependent on the substrate, nucleophile, leaving group, and solvent.
Key Factors Influencing the Rate:
-
Nucleophile Strength: The concentration and reactivity of the sodium methoxide are crucial.
-
Leaving Group Ability: The nature of the halide on the thiazole precursor (e.g., -Cl, -Br) will affect the rate. Bromides are better leaving groups than chlorides.
-
Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophile but not the nucleophile itself, thus increasing its reactivity.
Troubleshooting and Optimization Protocol:
-
Nucleophile Preparation and Concentration:
-
Use freshly prepared sodium methoxide or a high-quality commercial solution. Sodium methoxide can react with atmospheric moisture, reducing its potency.
-
An excess of sodium methoxide can help drive the reaction to completion, but be mindful of potential side reactions.[12]
-
-
Solvent Selection:
-
Temperature Control:
-
Heating the reaction mixture to reflux is a common practice to increase the reaction rate.[6] A controlled increase in temperature can have a substantial positive effect on the kinetics.
-
Illustrative Reaction Scheme:
Caption: General scheme of Williamson ether synthesis for methoxy-thiazole formation.
Quantitative Data Comparison for Reaction Conditions:
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome | Reference |
| Solvent | Methanol | Methanol/DMSO | Increased reaction rate | [12] |
| Temperature | Room Temperature | Reflux (65°C) | Significantly faster reaction | [6] |
| Reactant Ratio | 1:1 (Thiazole:NaOMe) | 1:1.2 (Thiazole:NaOMe) | Higher conversion to product | [12] |
Section 3: Alternative Synthetic Routes and Rate Enhancement Strategies
While the two-step Hantzsch/Williamson ether synthesis is common, other strategies exist for the formation of methoxy-thiazoles.
FAQ 3: Are there alternative, potentially faster, single-step methods for synthesizing methoxy-thiazoles?
Yes, it is possible to construct the thiazole ring with the methoxymethyl substituent already in place.[1][13]
Direct Hantzsch Synthesis Approach:
This involves using a starting material that already contains the methoxymethyl group. For instance, the Hantzsch condensation can be performed with a ketone bearing a methoxymethyl group adjacent to a halogenated carbon.[13]
Key Considerations for this Approach:
-
Starting Material Availability: The primary challenge can be the synthesis or procurement of the appropriately substituted α-haloketone.
-
Reaction Kinetics: The principles of optimizing the Hantzsch synthesis discussed in Section 1 still apply.
Alternative Synthetic Workflow:
Caption: A direct, one-step workflow for the synthesis of 4-(methoxymethyl)thiazole derivatives.[13]
References
- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Benchchem.
- The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview. Benchchem.
- Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes and Protocols. Benchchem.
- Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides.
- Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Science and Education Publishing.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health.
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- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis. Benchchem.
- Thiazole. Wikipedia.
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- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxythiazole and 2-Chlorothiazole for the Modern Medicinal Chemist
In the landscape of pharmaceutical and drug development research, the thiazole scaffold remains a cornerstone for the design of novel therapeutic agents. Its presence in a multitude of clinically approved drugs underscores its significance. The functionalization of the thiazole ring, particularly at the 2-position, is a critical step in the synthesis of diverse compound libraries. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-methoxythiazole and 2-chlorothiazole. By examining their performance in essential synthetic transformations, supported by experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
At a Glance: Key Differences in Reactivity
| Feature | This compound | 2-Chlorothiazole |
| Primary Reactive Site | C5-position for electrophilic substitution and C-H activation. The 2-methoxy group can act as a leaving group in nucleophilic aromatic substitution, albeit generally less reactive than a chloro group. | The 2-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution and a versatile handle for cross-coupling reactions. |
| Nucleophilic Aromatic Substitution (SNAr) | Generally less reactive. The methoxide is a poorer leaving group compared to chloride. | Highly reactive towards a wide range of nucleophiles. |
| Palladium-Catalyzed Cross-Coupling | Less commonly used as a direct coupling partner. Can undergo C-H activation at the C5 position. | Excellent substrate for a variety of cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). |
| Metalation (Lithiation) | Deprotonation can occur at the C5-position. | Can undergo lithium-halogen exchange at the C2-position. |
| Electronic Nature of Substituent | Methoxy group is electron-donating by resonance (+M) and electron-withdrawing by induction (-I). | Chloro group is electron-withdrawing by induction (-I) and weakly electron-donating by resonance (+M). |
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Leaving Groups
Nucleophilic aromatic substitution is a cornerstone of heteroaromatic chemistry, enabling the introduction of a wide array of functional groups. The reactivity in SNAr is largely governed by the nature of the leaving group and the electronic properties of the aromatic ring.
Mechanistic Overview
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups on the ring.[1]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
The "Element Effect" and Leaving Group Ability
In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile. Counterintuitively to SN2 reactions, the leaving group ability in SNAr often follows the trend F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the transition state leading to the Meisenheimer complex.[2]
While methoxide is a viable leaving group, it is generally considered to be poorer than chloride in SNAr reactions. This is due to the stronger C-O bond compared to the C-Cl bond and the lower ability of the methoxy group to stabilize a negative charge compared to a halide.
Comparative Reactivity
Direct kinetic comparisons for this compound and 2-chlorothiazole are scarce in the literature. However, by drawing parallels with the well-studied pyridine series, we can infer the reactivity trends. Studies on 2-fluoro- and 2-chloropyridines have shown that the fluoro-substituted pyridine is significantly more reactive towards nucleophiles like sodium ethoxide.[3][4] This further supports the notion that the more electronegative substituent enhances the rate of nucleophilic attack. Consequently, 2-chlorothiazole is anticipated to be significantly more reactive than this compound in SNAr reactions.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 2-Chlorothiazole | Piperidine | Ethanol, reflux | 2-(Piperidin-1-yl)thiazole | Good | [5] (analogy) |
| 2-Methoxy-3-nitrothiophene | Piperidine | Benzene, reflux | 2-(Piperidin-1-yl)-3-nitrothiophene | Catalyzed | [6] |
| 2-Chloro-4-methylpyridine | Sodium Methoxide | Methanol, reflux | 2-Methoxy-4-methylpyridine | High | [7] (analogy) |
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chlorothiazole with Piperidine
This protocol provides a general procedure for the SNAr reaction of 2-chlorothiazole with an amine nucleophile.
Materials:
-
2-Chlorothiazole
-
Piperidine
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2-chlorothiazole (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material.
-
Add piperidine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: The Versatility of the C-Cl Bond
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 2-chlorothiazole is an excellent substrate for these transformations. In contrast, this compound is not typically used directly in cross-coupling reactions as the C-O bond is less readily activated by palladium catalysts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. 2-Chlorothiazole readily participates in this reaction with a variety of boronic acids.
Caption: Suzuki-Miyaura coupling of 2-chlorothiazole.
Table 2: Representative Suzuki-Miyaura Coupling Reactions of 2-Chloropyrimidines (as an analogy for 2-chlorothiazole)
| Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd(allyl)Cl]₂ / cBRIDP | K₃PO₄ | MeOH/THF | ~85 | [8] |
| 2-Chloro-4,6-dimethoxypyrimidine | 3-Furan boronic acid | [Pd(allyl)Cl]₂ / SPhos | K₃PO₄ | MeOH/THF | ~70 | [8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. 2-Chlorothiazole can be coupled with a range of amines using this methodology.
C-H Activation of this compound
While not a direct cross-coupling partner, this compound can undergo palladium-catalyzed C-H activation, typically at the more electron-rich C5 position, to form C-C bonds with aryl halides.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorothiazole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-chlorothiazole with an arylboronic acid.
Materials:
-
2-Chlorothiazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-chlorothiazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Metalation: Exploring Orthogonal Reactivity
Directed ortho-metalation (DoM) and lithium-halogen exchange are powerful tools for the regioselective functionalization of aromatic and heteroaromatic rings.
Lithiation of this compound
The methoxy group is a known directing group for lithiation. However, in the case of this compound, deprotonation is expected to occur at the C5 position, which is the most acidic proton on the thiazole ring. The resulting lithiated species can then be trapped with various electrophiles.
Lithium-Halogen Exchange of 2-Chlorothiazole
2-Chlorothiazole can undergo facile lithium-halogen exchange upon treatment with an organolithium reagent such as n-butyllithium at low temperatures. This provides a convenient route to the 2-lithiothiazole species, which can then react with a wide range of electrophiles.
Caption: Comparative metalation strategies for this compound and 2-chlorothiazole.
Conclusion: Strategic Selection for Synthetic Success
The choice between this compound and 2-chlorothiazole as a synthetic precursor is highly dependent on the desired transformation.
-
For nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions , 2-chlorothiazole is the superior choice due to the excellent leaving group ability of the chloro substituent and its well-established reactivity in a plethora of catalytic cycles.
-
For reactions requiring C-H activation at the C5 position or directed metalation , This compound offers a viable, albeit less explored, entry point.
By understanding the fundamental differences in their reactivity, researchers can strategically select the appropriate building block to streamline their synthetic efforts, ultimately accelerating the discovery and development of new chemical entities.
References
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC - NIH. (URL: [Link])
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. (URL: [Link])
- CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. (URL: not available)
- Comparative yields for Suzuki‐Miyaura couplings of (A)...
- Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
- Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr)
- Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])
- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?
- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience. (URL: [Link])
- Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (URL: [Link])
- Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (URL: [Link])
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)...
- Directing group assisted meta-hydroxylation by C–H activ
- This compound | C4H5NOS | CID 575451 - PubChem - NIH. (URL: [Link])
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (URL: [Link])
- Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - DSpace@MIT. (URL: [Link])
- CH Substitution Reaction of Thiazoles at the 2-Position | Download Table - ResearchG
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (URL: [Link])
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond form
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates | Request PDF - ResearchG
- Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|G
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
- Lithiation of five-membered heteroaromatic compounds.
- Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
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- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])
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The Ascendancy of the Thiazole Scaffold: A Comparative Analysis of 2-Methoxythiazole's Biological Potential
A Technical Guide for Researchers and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural features and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold" in drug discovery. A multitude of thiazole-containing compounds have been investigated and developed for a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Modifications at the 2-position of the thiazole ring have proven particularly fruitful in modulating biological activity. While the 2-aminothiazole moiety has been extensively explored, this guide will delve into a comparative analysis of the biological activity of 2-methoxythiazole versus other key thiazole derivatives, providing experimental context and data-driven insights for researchers in the field.
The Thiazole Core: A Hub of Biological Activity
The versatility of the thiazole nucleus lies in its electronic properties and the potential for substitution at various positions, leading to a diverse range of pharmacological effects. This guide will focus on three key areas of biological activity where thiazole derivatives have shown significant promise: anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: A Battle on Multiple Fronts
Thiazole derivatives have emerged as potent anticancer agents, often exerting their effects through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.
The Prominence of 2-Substituted Thiazoles in Oncology
A vast body of research highlights the anticancer potential of thiazole derivatives with various substituents at the 2-position. The 2-amino group, in particular, has been a common feature in many potent anticancer compounds.[3][4] However, other substitutions have also yielded significant activity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have demonstrated impressive antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range.[5] The primary mechanism of action for these compounds is the inhibition of tubulin polymerization.[5]
While direct experimental data on the anticancer activity of this compound is limited in publicly available literature, we can infer its potential by examining related structures. The replacement of an amino group with a methoxy group can alter the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, which in turn can influence its interaction with biological targets.
Comparative Anticancer Activity of Thiazole Derivatives
The following table summarizes the cytotoxic activity of various thiazole derivatives against different cancer cell lines, providing a basis for comparison.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminothiazole Derivative | Compound with 4,5-butylidene and benzylic amine | H1299 (Lung) | 4.89 | [6] |
| 2-Aminothiazole Derivative | Compound with 4,5-butylidene and benzylic amine | SHG-44 (Glioma) | 4.03 | [6] |
| 2-Ureidothiazole Derivative | Compound 41 | MDA-MB-231 (Breast) | Not specified (inhibitory rate of 36.58% for PI3Kα) | [3] |
| Bis-thiazole Derivative | Compound 5c | Hela (Cervical) | 0.0006 | [7] |
| Bis-thiazole Derivative | Compound 5f | KF-28 (Ovarian) | 0.006 | [7] |
| Phthalimide-Thiazole Derivative | Compound 5b | MCF-7 (Breast) | 0.2 | [8][9] |
| Phthalimide-Thiazole Derivative | Compound 5k | MDA-MB-468 (Breast) | 0.6 | [8][9] |
| Phthalimide-Thiazole Derivative | Compound 5g | PC-12 (Pheochromocytoma) | 0.43 | [8][9] |
| SMART Compound Analog | 8f | WM-164 (Melanoma) | 0.021 | [10] |
| ATCAA Derivative | 3id | B16-F1 (Melanoma) | ~0.7 | [10] |
Note: The lack of specific data for this compound in this table highlights a potential area for future research.
Mechanism of Action: Induction of Apoptosis
Many anticancer thiazole derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway. This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[7][11]
Caption: Intrinsic apoptosis pathway induced by anticancer thiazole derivatives.
Antimicrobial Activity: A Broad Spectrum of Defense
The thiazole scaffold is a key component in numerous antimicrobial agents, including the life-saving cephalosporin antibiotics. The antimicrobial activity of thiazole derivatives extends to both bacteria and fungi, with various mechanisms of action being proposed.
Structure-Activity Relationship in Antimicrobial Thiazoles
The nature of the substituent at the 2-position significantly influences the antimicrobial potency and spectrum of activity. While 2-aminothiazoles are prevalent, other derivatives have also shown promise. For instance, alkoxyphenylthiazoles have demonstrated broad-spectrum activity against multidrug-resistant Gram-positive bacteria.[12] The introduction of a methoxy group at the 2-position, in place of an amino group, would likely alter the compound's polarity and ability to penetrate the bacterial cell wall, potentially impacting its efficacy.
Comparative Antimicrobial Activity of Thiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives against different microbial strains.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Phenylacetamido-thiazole | Compound 16 | Escherichia coli | 1.56 - 6.25 | [2] |
| 2-Phenylacetamido-thiazole | Compound 16 | Bacillus subtilis | 1.56 - 6.25 | [2] |
| 2-Phenylacetamido-thiazole | Compound 16 | Staphylococcus aureus | 1.56 - 6.25 | [2] |
| Quinolone-thiazole derivative | 97a-b | Gram-positive & Gram-negative bacteria | Potent activity reported | [13] |
| 2-Amino-thiazole derivative | General | Bacillus subtilus & E. coli | 50 - 100 (for some derivatives) | |
| N-Oxazolylcarboxamide | (Oxazole isostere of thiazole) | Mycobacterium tuberculosis H37Ra | 3.13 | [14] |
Note: The absence of specific MIC data for this compound underscores the need for further investigation into its antimicrobial properties.
Mechanism of Action: Targeting Essential Bacterial Enzymes
Several mechanisms have been proposed for the antimicrobial action of thiazole derivatives. One key target is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for the initiation of fatty acid synthesis in bacteria.[6] Inhibition of FabH disrupts the bacterial cell membrane integrity, leading to cell death. Another potential target is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[15]
Caption: Proposed antimicrobial mechanisms of action for thiazole derivatives.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Inflammation is a complex biological response, and chronic inflammation is implicated in a host of diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
COX Inhibition by Thiazole Derivatives
COX enzymes, particularly COX-2, are key mediators of inflammation through their role in prostaglandin synthesis. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Several thiazole derivatives have been identified as potent and selective COX-2 inhibitors.[16][17] For example, certain 5,6-diarylimidazo[2.1-b]thiazole derivatives have shown high selectivity for COX-2 over COX-1.[16]
The anti-inflammatory potential of this compound has not been extensively reported. However, a study on N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol demonstrated that these compounds could block prostaglandin production, suggesting COX inhibition.[18] The latter compound, being a 2-aminothiazole derivative, showed selective COX-2 inhibition.[16] This suggests that the 2-substituent plays a crucial role in determining the selectivity and potency of COX inhibition.
Comparative COX-2 Inhibitory Activity
| Compound Class | Specific Derivative | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Diphenyl-amino thiazole | Compound 3b (R = Me) | 0.09 µM | 61.66 | [19] |
| Thiazole Carboxamide | Compound 2a | 0.958 µM | 2.766 | [20] |
| Thiazole Carboxamide | Compound 2b | 0.191 µM | 1.251 | [20] |
| Pyrazolyl-thiazolidinone | Compound 16a | Not specified (S.I. = 134.6) | 134.6 | [17] |
| Pyrazolyl-thiazolidinone | Compound 18f | Not specified (S.I. = 42.13) | 42.13 | [17] |
Note: The selectivity index (S.I.) is a ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher S.I. indicates greater selectivity for COX-2.
Mechanism of Action: COX-2 Inhibition
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Protocols
To facilitate further research in this area, detailed, step-by-step methodologies for key in vitro assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient broth.
Methodology:
-
Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).
Protocol 3: COX-2 Inhibition Assay (In Vitro)
Objective: To determine the inhibitory effect of a test compound on the activity of the COX-2 enzyme.
Principle: This assay measures the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The color change is proportional to the enzyme activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Add the COX-2 enzyme and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The thiazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While the biological activities of 2-aminothiazole derivatives are well-documented across anticancer, antimicrobial, and anti-inflammatory applications, the potential of this compound remains largely unexplored. The comparative data presented in this guide, drawn from a range of other 2-substituted thiazoles, provides a valuable framework for predicting the potential bioactivity of this compound and for guiding future research endeavors.
The key to unlocking the full therapeutic potential of the thiazole nucleus lies in a deeper understanding of the structure-activity relationships that govern its interactions with biological targets. Future studies should focus on the systematic synthesis and biological evaluation of a wider range of 2-alkoxythiazole derivatives, including this compound, to fill the current knowledge gap. Such research will undoubtedly contribute to the development of the next generation of thiazole-based drugs with improved efficacy and safety profiles.
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Comparative Docking Analysis of Thiazole Derivatives: A Guide for Therapeutic Agent Discovery
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for a variety of therapeutic applications.[1][2] This guide provides a comparative in-silico analysis of thiazole derivatives targeting key proteins implicated in cancer, microbial infections, and neurodegenerative diseases. Through detailed molecular docking studies, we will explore the structural basis of their inhibitory activities and offer insights for the rational design of next-generation therapeutic agents.
The Therapeutic Promise of the Thiazole Moiety
The versatility of the thiazole ring allows for extensive chemical modification, leading to a diverse library of compounds with a wide range of biological activities.[3] Thiazole derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents, among others.[1][4] Notably, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.[5] This guide will focus on three key therapeutic areas where thiazole derivatives have shown significant potential.
Comparative Docking Analysis of Thiazole Derivatives
Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule when bound to a target protein, providing valuable insights into the binding affinity and interaction patterns.[6] In this section, we present a comparative docking analysis of representative thiazole derivatives against their respective therapeutic targets.
Anticancer Activity: Targeting Kinase Signaling
Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical regulators of cell proliferation and angiogenesis, and their dysregulation is a hallmark of many cancers.[4][7] Thiazole-based compounds have emerged as potent inhibitors of these kinases.[4][8]
A comparative docking study was performed to evaluate the binding affinities of various thiazole derivatives against EGFR and VEGFR-2. The results, summarized in Table 1, highlight key interactions within the ATP-binding pocket of these kinases.
| Derivative Class | Target Protein (PDB ID) | Representative Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Thiazolyl-Pyrazolines | EGFR (1M17) | -10.86 to -14.1 | Met793, Gln791, Thr790, Cys751 | [8][9][10] |
| Quinazoline-Thiazoles | EGFR (6LUD) | -8.5 to -9.5 | Met793, Cys797, Asp855 | [4] |
| Thiazolyl-Coumarins | VEGFR-2 (4ASD) | -9.8 to -9.9 | Cys919, Asp1046, Glu885 | [11][12][13] |
| Thiazole-Indole-Isoxazoles | STAT3 (Signal Transducer and Activator of Transcription 3) | Not Specified | Not Specified | [6] |
Analysis of Interactions: The docking poses reveal that the thiazole core often engages in hydrogen bonding with key residues in the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors. For instance, in the EGFR active site, interactions with Met793 are frequently observed.[9][10] Similarly, in the VEGFR-2 binding pocket, the thiazole nitrogen can form a hydrogen bond with the backbone amide of Cys919.[13] These interactions, coupled with hydrophobic contacts from substituted aryl rings, contribute to the high binding affinities of these compounds.
Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase
The emergence of antibiotic resistance is a pressing global health crisis, necessitating the development of novel antimicrobial agents with new mechanisms of action.[14] Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, is a well-validated target for antibacterial drugs.[15] Thiazole derivatives have been investigated as potent inhibitors of this enzyme.[15][16]
Table 2 summarizes the docking results of thiazole derivatives against the ATP-binding site of Staphylococcus aureus DNA gyrase B.
| Derivative Class | Target Protein (PDB ID) | Representative Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Imidazole-Thiazoles | S. aureus DNA Gyrase B (3U2D) | -8.1 to -8.4 | Asp81, Asn54, Glu58 | [17] |
| Thiazole-based Compounds | S. aureus DNA Gyrase | Not Specified | Not Specified | [16] |
Analysis of Interactions: The docking studies indicate that thiazole derivatives can effectively occupy the ATP-binding pocket of DNA gyrase B. The thiazole ring and its substituents can form hydrogen bonds and hydrophobic interactions with key residues, thereby inhibiting the enzyme's activity. The ability of these compounds to overcome existing resistance mechanisms makes them particularly attractive candidates for further development.[16]
Neurodegenerative Diseases: Targeting Cholinesterases
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in acetylcholine levels in the brain.[18] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine degradation, is a primary therapeutic strategy.[18][19] Thiazole-containing compounds have shown promise as potent cholinesterase inhibitors.[20][21]
A comparative docking analysis of thiazole derivatives against human acetylcholinesterase is presented in Table 3.
| Derivative Class | Target Protein (PDB ID) | Representative Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Thiazoloindazole-based Derivatives | Acetylcholinesterase (4EY4) | -10.0 to -12.0 | Trp84, Tyr334, Phe330 | [18] |
| Pyrazoline-Thiazoles | Acetylcholinesterase (4EY7) | -6.910 | Not Specified | [19] |
| Thiazole-Sulfonamides | Acetylcholinesterase (1ACL) | Not Specified | Not Specified | [22] |
Analysis of Interactions: The docking poses reveal that thiazole derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[18] Interactions with aromatic residues such as Trp84 and Tyr334 in the active site gorge are crucial for potent inhibition. The ability of some thiazole derivatives to dually inhibit both AChE and BChE is a desirable characteristic for the treatment of Alzheimer's disease.[20][21]
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
To ensure the reproducibility and validity of the docking results presented, a standardized and rigorous protocol must be followed. This section outlines a general workflow for performing molecular docking studies using widely accepted software.
Software and Tools
-
Protein Preparation: UCSF Chimera[5][23] or Schrödinger's Protein Preparation Wizard.[12]
-
Ligand Preparation: Avogadro,[2][11][20] ChemDraw, or Schrödinger's LigPrep.
-
Molecular Docking: AutoDock Vina,[24][25] Schrödinger's Glide,[1] or other validated docking software.
-
Visualization and Analysis: PyMOL[14][26] or Discovery Studio Visualizer.
Step-by-Step Docking Protocol
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using UCSF Chimera or a similar tool, remove water molecules, ions, and any co-crystallized ligands from the PDB file.[23]
-
Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges).
-
Repair any missing side chains or loops in the protein structure.
-
Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock Vina).
-
-
Ligand Preparation:
-
Draw the 2D structures of the thiazole derivatives using chemical drawing software.
-
Convert the 2D structures to 3D structures and perform energy minimization using software like Avogadro to obtain a stable conformation.[2][11][20]
-
Add hydrogens and assign appropriate charges.
-
Save the prepared ligands in a suitable format (e.g., PDBQT for AutoDock Vina).
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically centered on the co-crystallized ligand or a known active site.
-
Generate a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Molecular Docking:
-
Perform the docking calculation using software like AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the grid box.[24][25]
-
The docking algorithm will calculate the binding affinity for each pose using a scoring function, which is typically reported in kcal/mol.[1]
-
-
Analysis of Results:
-
Analyze the docked poses based on their docking scores and clustering. The pose with the lowest binding energy is generally considered the most favorable.
-
Visualize the protein-ligand interactions using software like PyMOL to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[14][26]
-
Visualization of Docking Workflow and Interactions
To further elucidate the process, the following diagrams created using Graphviz illustrate the general molecular docking workflow and a representative protein-ligand interaction.
Caption: Key interactions of a thiazole derivative in the EGFR active site.
Conclusion and Future Perspectives
This comparative guide demonstrates the significant potential of thiazole derivatives as therapeutic agents across multiple disease areas. The in-silico docking analyses provide a rational basis for their observed biological activities and offer a framework for the design of more potent and selective inhibitors. The detailed experimental protocol serves as a practical guide for researchers embarking on similar computational drug discovery projects.
Future efforts should focus on synthesizing and experimentally validating the computationally designed thiazole derivatives. Further optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical candidates. The continued application of computational tools, in conjunction with traditional medicinal chemistry approaches, will undoubtedly accelerate the discovery and development of novel thiazole-based therapeutics.
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- Pymol. (2020, October 29). Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. YouTube.
- Sahoo, M., et al. (2022). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Applied Pharmaceutical Science, 12(5), 114-121.
- Al-Otaibi, F. M., et al. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecules, 29(19), 4567.
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- Shivanika, C., et al. (2022). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Journal of Biomolecular Structure and Dynamics, 40(19), 8685-8702.
- Medetalibeyoğlu, H., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 7(35), 31081–31093.
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A Senior Application Scientist's Guide to Validating HPLC Methods for Thiazole Compound Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of thiazole-containing compounds is a critical step in ensuring the safety and efficacy of new chemical entities. The thiazole ring is a key pharmacophore in a multitude of pharmaceutical agents, exhibiting a wide range of biological activities.[1] High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, prized for its precision, sensitivity, and robustness.[2][3] However, an HPLC method is only as reliable as its validation. This guide provides an in-depth comparison of critical validation parameters and methodologies, grounded in scientific principles and regulatory expectations, to empower you to develop and validate robust HPLC methods for thiazole compound analysis.
The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[4][5] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines that form the bedrock of method validation.[2][6][7] This guide will not only outline these parameters but also delve into the rationale behind their importance in the context of thiazole chemistry.
The Foundation of a Validated Method: Core Performance Characteristics
A robust HPLC method is built on a foundation of well-defined performance characteristics. The ICH guideline Q2(R1) provides a widely accepted framework for these validation parameters.[8] Let's explore these cornerstones of a reliable analytical method.
Specificity: Ensuring Singular Measurement
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][5] For thiazole compounds, which may be synthesized through multi-step processes or be susceptible to degradation, demonstrating specificity is paramount.
A common approach to demonstrating specificity involves forced degradation studies. The drug substance is subjected to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method must then demonstrate the ability to separate the main thiazole analyte peak from any degradant peaks, ensuring that the reported concentration is solely that of the intact drug.[9][10]
Linearity and Range: A Proportional Response
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7][11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
Typically, a minimum of five concentrations are used to establish linearity, and the data are evaluated by linear regression analysis.[8] The correlation coefficient (r²) is a key indicator, with a value of ≥ 0.999 often considered acceptable.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. For thiazole drug products, this would involve adding a known quantity of the thiazole active pharmaceutical ingredient (API) to the formulation's excipients and measuring the recovery. The acceptance criterion for recovery is often within 98-102%.
Precision: Consistency of Measurement
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at three levels:
-
Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time.[6]
-
Intermediate Precision (Inter-day precision): Expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.[6]
-
Reproducibility: The precision between laboratories (collaborative studies), which is often considered during the standardization of an analytical method.
For repeatability and intermediate precision, the RSD should typically be less than 2%.[12][13]
Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Minimum
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6] The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] These are particularly important for the analysis of impurities in thiazole compounds. The signal-to-noise ratio is a common method for determining LOD and LOQ, with ratios of 3:1 and 10:1 being generally accepted for LOD and LOQ, respectively.[6]
Robustness: Resilience to Minor Changes
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3] For an HPLC method, these variations could include changes in the mobile phase pH, mobile phase composition, column temperature, and flow rate. The system suitability parameters should remain within acceptable limits during these induced changes.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, highlighting the interconnectedness of the different validation parameters.
Caption: A flowchart illustrating the sequential and interconnected stages of HPLC method validation.
Experimental Protocol: A Representative HPLC Method for a Thiazole Derivative
The following is a detailed, step-by-step methodology for a reverse-phase HPLC (RP-HPLC) method suitable for the quantification of a hypothetical thiazole-based drug substance. The choice of a C18 column is based on its versatility and wide applicability for moderately polar compounds like many thiazole derivatives. The mobile phase composition is selected to achieve optimal separation and peak shape.
Materials and Reagents
-
Thiazole derivative reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
0.45 µm membrane filters
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) adjusted to pH 3.0 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Run Time: 10 minutes
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of the thiazole derivative reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the standard stock solution with the mobile phase.
-
Sample Preparation: For a solid dosage form, grind tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a target concentration (e.g., 100 µg/mL of the active thiazole compound) and transfer to a suitable volumetric flask. Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.
Validation Procedure
-
System Suitability: Inject the 100 µg/mL working standard solution six times. The RSD of the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.[13]
-
Specificity: Inject a blank (mobile phase), a placebo solution, and a solution of the thiazole compound subjected to forced degradation. Assess for any interfering peaks at the retention time of the analyte.
-
Linearity: Inject the prepared working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking the placebo with the thiazole API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the RSD for both sets of measurements.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.
-
Robustness: Deliberately vary chromatographic parameters (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, column temperature by ±2 °C) and assess the impact on system suitability parameters.
Comparative Analysis of Validated HPLC Methods for Thiazole Compounds
The following tables summarize the performance characteristics of several published HPLC methods for the quantification of different thiazole derivatives. This comparative data provides valuable insights into the expected performance of a well-validated method.
Table 1: Chromatographic Conditions of Validated HPLC Methods for Thiazole Derivatives
| Thiazole Derivative | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Indole–thiazole derivative (CS03) | C18 | Acetonitrile:Water (pH 3.0) | 1.0 | UV | [14] |
| Thiazolylhydrazone derivative (RN104) | C18 (250 x 4.6 mm, 5 µm) | Water:Acetonitrile (15:85 v/v) | 1.2 | DAD at 240 nm | [12][9] |
| Thiabendazole | C1 | 100% Water | 1.0 | DAD at 296 nm | [15] |
| Ampicillin-Thiadiazole derivative | C18-DB (50 x 4.6 mm, 3 µm) | Water (0.1% acetic acid):Acetonitrile (80:20 v/v) | 2.0 | UV at 210 nm | [16] |
| Hydrochlorothiazide | C18 | Methanol:Buffer pH 3.2 (60:40 v/v) | 1.0 | UV at 270 nm | [10] |
Table 2: Comparison of Validation Parameters for Thiazole Compound Quantification
| Parameter | Indole–thiazole derivative (CS03)[14] | Thiazolylhydrazone derivative (RN104)[12] | Ampicillin-Thiadiazole derivative[16][17] | Hydrochlorothiazide[10] |
| Linearity Range (µg/mL) | 1 - 20 | 20 - 240 | 0.1 - 10 | 60 - 140 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | 0.9988 | 0.9990 |
| Accuracy (% Recovery) | Not explicitly stated | 99.7 - 103.4 | Not explicitly stated | 100.51 - 101.21 |
| Precision (RSD %) | < 5% | Intra-day: 1.3%, Inter-day: 1.3% | Not explicitly stated | Intra-day: < 2%, Inter-day: < 2% |
| LOD (µg/mL) | Not explicitly stated | 0.45 | 0.01 | 10 |
| LOQ (µg/mL) | Not explicitly stated | 1.21 | 0.033 | 15 |
Interrelation of Validation Parameters
The validation parameters are not independent entities. They are interconnected, and a failure in one can impact the others. For instance, poor specificity can lead to inaccurate results. The following diagram illustrates these relationships.
Caption: A graph demonstrating the interdependent relationships between key HPLC validation parameters.
Conclusion: A Commitment to Quality
The validation of an HPLC method for quantifying thiazole compounds is a rigorous but essential process that underpins the quality and reliability of analytical data in drug development. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, scientists can ensure that their methods are fit for purpose and compliant with global regulatory standards.[3][5] This guide has provided a comprehensive framework, from the theoretical underpinnings to practical experimental design and comparative data, to empower you in this critical endeavor. A well-validated HPLC method is not just a regulatory requirement; it is a testament to scientific integrity and a commitment to producing safe and effective medicines.
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- Silva IR, et al. Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society. 2023;34(4):571-581. doi:10.21577/0103-5053.20220131.
- Butchard J. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM. Published June 7, 2023. Accessed January 9, 2026.
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- Silva IR, et al. Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate. Published August 6, 2025. Accessed January 9, 2026.
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- Patel S, Patel P. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. 2020;4(4):19-27.
- Sharma S, et al. Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. International Journal of Pharmaceutical Sciences and Drug Research. 2013;5(1):28-32.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel therapeutic candidates like 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, a compound with significant pharmacological potential, the selection and validation of an appropriate analytical method is a critical step.[1] This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. We will delve into the experimental protocols for each and present a comprehensive cross-validation strategy to ensure data consistency and reliability, a cornerstone of regulatory compliance.[2][3][4]
The Importance of Method Cross-Validation
Before delving into the specifics of each analytical method, it is crucial to understand the rationale behind cross-validation. In drug development, it is not uncommon for analytical testing to be transferred between laboratories or for a new method to replace an older one. Cross-validation is the formal process of demonstrating that two different analytical procedures can be used for the same intended purpose and will produce comparable results.[5][6] This process is essential for maintaining data integrity throughout the lifecycle of a drug product and is a key expectation of regulatory bodies like the FDA.[7][8]
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of small molecules. It is often the workhorse of quality control laboratories due to its reliability and cost-effectiveness. The benzothiazole core of the target molecule contains a chromophore that allows for sensitive detection by UV absorbance.
Experimental Protocol: HPLC-UV
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in acetonitrile at a concentration of 1 mg/mL.[9]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For drug substance analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
For drug product analysis, a suitable extraction procedure may be required to isolate the analyte from excipients.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A common starting point would be a gradient from 30:70 (A:B) to 10:90 (A:B) over 15 minutes.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole should be determined by a UV scan. Based on the benzothiazole structure, a wavelength in the range of 280-320 nm is expected.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Caption: Workflow for the HPLC-UV analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it particularly suitable for the analysis of complex matrices or when very low detection limits are required. This technique is often employed in bioanalytical studies and for impurity profiling.
Experimental Protocol: LC-MS/MS
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards, typically in the range of 0.1 ng/mL to 100 ng/mL.
-
Prepare a stock solution of a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
-
-
Sample Preparation:
-
For bioanalytical samples (e.g., plasma, urine), a more extensive sample preparation such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is typically required to remove matrix interferences.[10][11]
-
Spike the samples with the internal standard prior to extraction.
-
-
Chromatographic Conditions:
-
LC System: A UHPLC system is preferred for faster analysis and better resolution.
-
Column: A C18 or similar reverse-phase column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a good starting point.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is expected to be effective for the benzothiazole moiety.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: The precursor ion will be the protonated molecule [M+H]+. The product ions will be determined by fragmentation of the precursor ion. For 2-(Furan-2-yl)-4-methylbenzo[d]thiazole (C12H9NOS, MW: 215.27), the precursor ion would be m/z 216.3. Product ions would need to be determined experimentally, but likely fragments could arise from the cleavage of the furan or thiazole ring.
-
Internal Standard: MRM transitions for the IS will be similarly optimized.
-
-
Ion Source Parameters: Parameters such as ion spray voltage, ion source temperature, and gas flows should be optimized for maximum signal intensity.[12]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Caption: Workflow for the LC-MS/MS analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
Cross-Validation Protocol
The cross-validation of the HPLC-UV and LC-MS/MS methods should be conducted according to a pre-approved protocol, with clearly defined acceptance criteria.[13] The following experiments are recommended based on ICH guidelines.[2][5]
-
Selectivity:
-
Analyze blank matrix samples (e.g., placebo formulation, biological matrix) to ensure no endogenous components interfere with the analyte or internal standard peaks.
-
Acceptance Criteria: No significant peaks should be observed at the retention time of the analyte and IS.
-
-
Accuracy and Precision:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) spanning the calibration range of both methods.
-
Analyze at least five replicates of each QC level with both methods.
-
Acceptance Criteria: The mean accuracy for each level should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision (relative standard deviation, RSD) should not exceed 15% (20% for LLOQ).[14]
-
-
Linearity:
-
Analysis of a Common Set of Samples:
-
Analyze a statistically significant number of real samples (e.g., from a single batch of drug product or a single clinical study) using both methods.
-
Compare the results obtained from both methods.
-
Acceptance Criteria: The difference between the values obtained by the two methods for each sample should not exceed a predefined percentage (e.g., 20%). A correlation plot of the results should also be generated.
-
Caption: Decision-making workflow for the cross-validation of analytical methods.
Data Comparison
The following tables present hypothetical but realistic data from a cross-validation study comparing the HPLC-UV and LC-MS/MS methods for the analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in a drug product formulation.
Table 1: Accuracy and Precision
| QC Level | Method | Nominal Conc. | Mean Measured Conc. (n=5) | Accuracy (%) | Precision (RSD, %) |
| Low | HPLC-UV | 5 µg/mL | 5.1 µg/mL | 102.0 | 2.5 |
| LC-MS/MS | 5 ng/mL | 4.9 ng/mL | 98.0 | 3.1 | |
| Medium | HPLC-UV | 50 µg/mL | 49.5 µg/mL | 99.0 | 1.8 |
| LC-MS/MS | 50 ng/mL | 50.8 ng/mL | 101.6 | 2.2 | |
| High | HPLC-UV | 90 µg/mL | 91.2 µg/mL | 101.3 | 1.5 |
| LC-MS/MS | 90 ng/mL | 89.5 ng/mL | 99.4 | 1.9 |
Table 2: Linearity
| Method | Range | Coefficient of Determination (r²) |
| HPLC-UV | 1 - 100 µg/mL | 0.9995 |
| LC-MS/MS | 0.1 - 100 ng/mL | 0.9998 |
Table 3: Comparison of Real Sample Analysis
| Sample ID | HPLC-UV Result (mg/tablet) | LC-MS/MS Result (mg/tablet) | % Difference |
| Batch A-01 | 10.1 | 10.2 | 0.99 |
| Batch A-02 | 9.9 | 9.8 | -1.01 |
| Batch A-03 | 10.2 | 10.0 | -1.96 |
| Batch A-04 | 10.0 | 10.1 | 1.00 |
| Batch A-05 | 9.8 | 9.9 | 1.02 |
Conclusion and Recommendations
Both the HPLC-UV and LC-MS/MS methods demonstrate suitability for the quantification of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. The choice of method will depend on the specific application.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control and release testing where high sample concentrations are expected.
-
LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for bioanalytical studies, impurity profiling, and any application requiring low-level quantification.
The cross-validation data indicates a strong correlation between the two methods, providing confidence that data generated by either method will be comparable and reliable. This successful cross-validation ensures analytical continuity throughout the drug development lifecycle, a critical component of a robust regulatory submission.
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2-Methoxythiazole: A Strategic Alternative to Traditional Heterocyclic Building Blocks in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, heterocyclic scaffolds are cornerstones of molecular design, with over half of all FDA-approved small-molecule drugs featuring at least one such ring system.[1][2] Their prevalence stems from their ability to modulate critical pharmacological and physicochemical properties, including solubility, lipophilicity, and metabolic stability.[3] Among the vast arsenal of heterocyclic building blocks, familiar faces like pyridine, pyrimidine, and thiophene have long been the workhorses of medicinal chemistry. However, the emergence of less conventional heterocycles, such as 2-methoxythiazole, presents new opportunities for fine-tuning molecular properties and overcoming common drug development hurdles. This guide provides an in-depth, objective comparison of this compound with these traditional heterocyclic building blocks, supported by experimental data and protocols, to empower researchers in making informed decisions for their drug design campaigns.
The Rise of this compound: Beyond a Simple Heterocycle
This compound is a five-membered heterocyclic compound distinguished by a methoxy group at the 2-position of the thiazole ring.[4] This seemingly simple substitution imparts a unique combination of electronic and steric properties that can be strategically leveraged in drug design. It has been investigated for a range of biological activities, including antiviral, antibacterial, and insecticidal effects, making it a valuable intermediate in the synthesis of novel therapeutic agents.[5][6]
Physicochemical Properties: A Comparative Analysis
A molecule's journey through the body is dictated by its physicochemical properties. Here, we compare this compound to its more common counterparts.
| Property | This compound | Pyridine | Pyrimidine | Thiophene |
| Molecular Weight ( g/mol ) | 115.15[4] | 79.10 | 80.09 | 84.14 |
| Boiling Point (°C) | 150-151[5] | 115 | 123-124 | 84 |
| logP (o/w) (est.) | 0.336[7] | 0.65 | 0.13 | 1.81 |
| pKa (of conjugate acid) | ~2.5 (thiazole)[8] | 5.23[8] | 1.3 | - |
Table 1: Comparative Physicochemical Properties.
The lower estimated logP of this compound compared to pyridine and thiophene suggests a more favorable balance of lipophilicity, which can be crucial for optimizing solubility and permeability.[9] The basicity of the thiazole nitrogen is significantly lower than that of pyridine, a factor that can influence off-target interactions with biological macromolecules.[8]
Reactivity in Key Synthetic Transformations: A Chemist's Perspective
The ease and efficiency of incorporating a building block into a complex molecule are paramount. We will focus on two of the most ubiquitous cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of heterocyclic halides in this reaction is a critical consideration.
While direct comparative reactivity data for this compound is sparse, studies on related thiazole derivatives can provide valuable insights. For instance, a comparative study on the direct arylation of thiazole derivatives showed that the reaction can be highly efficient, even with low catalyst loading.[10] The electron-donating nature of the methoxy group in this compound is expected to influence the electronic properties of the thiazole ring and, consequently, its reactivity in cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halothiazole Derivative
This protocol provides a general framework for the Suzuki-Miyaura coupling of a 2-halothiazole, which can be adapted for 2-halo-substituted precursors of this compound.
Materials:
-
2-Halothiazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried flask, add the 2-halothiazole derivative, arylboronic acid, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The performance of heterocyclic halides in this transformation is a key indicator of their utility.
Protocols for the Buchwald-Hartwig amination of 2-aminothiazoles are well-established, demonstrating the feasibility of C-N bond formation at this position.[5] The choice of ligand and base is crucial for achieving high yields.
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halothiazole
This protocol outlines a general procedure for the N-arylation of a 2-aminothiazole, which can be adapted for precursors to this compound.
Materials:
-
2-Halothiazole derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Solvent (e.g., Dioxane)
Procedure:
-
In a glovebox, combine the palladium precatalyst, ligand, and base in a reaction vessel.
-
Add the 2-halothiazole derivative and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by chromatography.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Metabolic Stability: A Critical Hurdle in Drug Development
A significant challenge in drug discovery is designing molecules that are not rapidly metabolized by the body's drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.[11] The metabolic stability of a heterocyclic ring can be significantly influenced by its substituents.
While direct comparative metabolic stability data for this compound is limited, we can draw inferences from studies on related structures. For instance, the methoxy group in some heterocyclic compounds can be a site of O-demethylation.[2] However, the electronic nature of the thiazole ring may influence the lability of the methoxy group. The 2-aminothiazole moiety has been identified as a potential toxicophore due to metabolic activation, so replacing the amino group with a methoxy group could be a strategy to mitigate this liability.[12]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a general method for assessing the metabolic stability of a compound using liver microsomes.[10][13]
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
Procedure:
-
Prepare a solution of the test compound in a suitable solvent.
-
Pre-incubate the liver microsomes in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Caption: Workflow for an in vitro metabolic stability assay.
This compound as a Bioisostere: A Strategic Replacement
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in lead optimization.[3] The this compound moiety can be considered a bioisostere for other functional groups, offering a way to modulate physicochemical and pharmacokinetic properties while maintaining or improving target engagement. For instance, the thiazole ring has been successfully employed as a bioisostere for a carbonyl group.[14] The replacement of a more metabolically labile group with the potentially more stable this compound could be a key strategy to enhance a drug candidate's profile.
Toxicity Profile: A Safety Consideration
Conclusion: A Promising Alternative for the Medicinal Chemist's Toolbox
This compound presents a compelling alternative to more traditional heterocyclic building blocks in drug discovery. Its unique physicochemical properties, including moderate lipophilicity and distinct electronic character, offer opportunities to fine-tune molecular properties and address common challenges in lead optimization. While further direct comparative studies are needed to fully elucidate its advantages and disadvantages relative to pyridine, pyrimidine, and thiophene, the available data suggests that this compound is a valuable scaffold for medicinal chemists to consider. Its potential as a bioisosteric replacement and its utility in key synthetic transformations make it a versatile tool for the design of next-generation therapeutics. As with any building block, a thorough evaluation of its impact on a molecule's overall profile, including reactivity, metabolic stability, and toxicity, is essential for successful drug development.
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A Senior Application Scientist's Guide to Thiazole Synthesis: A Comparative Analysis of Catalytic Efficacy
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the antiretroviral Ritonavir and the antibiotic Cefotaxime.[1] Its prevalence in pharmacologically active compounds underscores the critical need for efficient and sustainable synthetic methodologies. This guide provides an in-depth comparative analysis of various catalytic systems for thiazole synthesis, offering experimental data and field-proven insights to aid researchers in selecting the optimal catalyst for their drug discovery and development endeavors.
The Landscape of Catalytic Thiazole Synthesis: A Strategic Overview
The synthesis of the thiazole nucleus has evolved significantly from the foundational Hantzsch synthesis developed in 1887.[2] While effective, this classical method often requires harsh reaction conditions.[2] Modern synthetic chemistry has ushered in an era of catalysis, offering milder conditions, improved yields, and greater functional group tolerance. The choice of catalyst is paramount, directly impacting reaction efficiency, cost-effectiveness, and environmental footprint. This guide will dissect the performance of various catalyst classes, from traditional homogeneous and heterogeneous systems to cutting-edge nanocatalysts and green biocatalysts.
Comparative Efficacy of Catalytic Systems
The selection of a catalyst is a multi-faceted decision, balancing reaction kinetics, product yield, catalyst reusability, and green chemistry principles. The following sections provide a detailed comparison of different catalyst types, supported by experimental data.
Homogeneous vs. Heterogeneous Catalysis: A Fundamental Choice
Homogeneous catalysts exist in the same phase as the reactants, allowing for high reactivity and selectivity due to excellent catalyst-substrate interaction.[1][3] However, the separation of the catalyst from the reaction mixture can be challenging and costly.[3] In contrast, heterogeneous catalysts exist in a different phase, offering straightforward separation and recyclability, key tenets of green chemistry.[1][3][4][5]
| Catalyst Type | Catalyst Example | Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages |
| Homogeneous | Copper(I) Iodide | Condensation of oximes, anhydrides, and KSCN | 24 h | 120 | up to 85 | Good to excellent yields for specific substrates.[6] |
| Palladium(II) Acetate | From Vinyl Azides and KSCN | 12 h | 80 | - | High selectivity for 2-aminothiazoles.[1][6] | |
| Triethylamine (TEA) | From ketones and thioamide | Not Specified | Reflux | Not Specified | Mild and efficient, uses a commercially available catalyst.[1] | |
| Heterogeneous | Silica-Supported Tungstosilicic Acid (SiW.SiO₂) | Hantzsch Synthesis | 1.5 - 2 h (ultrasound) | Room Temperature | 79 - 90 | Reusable, efficient under mild conditions, environmentally benign.[7][8] |
| Fe3O4@CeO2 Nanoparticles | One-pot three-component reaction | 40 min | Not Specified | High | Efficient, cost-effective, simple method, mild conditions.[9] | |
| NiFe2O4 Nanoparticles | One-pot three-component reaction | 45 - 60 min | 75 | up to 92 | Reusable, high selectivity, green solvent system (ethanol:water).[10][11] |
The Rise of Nanocatalysts: Bridging the Gap
Nanoparticle-based catalysts have emerged as a powerful class of heterogeneous catalysts, offering high surface areas and enhanced catalytic activity.[10] Their magnetic properties, as seen in ferrite nanoparticles like NiFe2O4 and Fe3O4@CeO2, allow for facile separation from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling.[4][5][9][10]
Greener Alternatives: Biocatalysts and Metal-Free Systems
In the quest for sustainable synthesis, biocatalysts and metal-free approaches are gaining significant traction. Asparagine, a naturally occurring amino acid, has been successfully employed as a non-toxic organocatalyst for the synthesis of 2-aminothiazoles.[1] Chitosan-based hydrogels also show promise as eco-friendly biocatalysts.[12][13] Furthermore, metal-free protocols, such as those utilizing Brønsted acids with elemental sulfur, offer an attractive alternative to transition-metal-catalyzed reactions, mitigating concerns of metal contamination in the final product.[14][15]
Experimental Protocols: From Theory to Practice
To provide a practical framework, this section details the experimental protocols for two highly efficient and distinct catalytic systems.
Protocol 1: Hantzsch Thiazole Synthesis using Silica-Supported Tungstosilicic Acid (SiW.SiO₂) under Ultrasonic Irradiation
This protocol highlights the use of a reusable solid acid catalyst under green conditions.[8]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
-
Thiourea
-
Substituted benzaldehydes
-
Silica-supported tungstosilicic acid (SiW.SiO₂)
-
Ethanol
-
Water
Procedure:
-
In a 50 mL round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol).
-
Add SiW.SiO₂ (0.1 g) as the catalyst.
-
Add a mixture of ethanol and water (10 mL, 1:1 v/v) as the solvent.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for 1.5-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Wash the solid product with cold water and recrystallize from ethanol to obtain the pure thiazole derivative.
Protocol 2: One-Pot Synthesis of Thiazole Scaffolds using NiFe2O4 Nanoparticles
This protocol showcases a multicomponent reaction catalyzed by reusable magnetic nanoparticles.[10][11]
Materials:
-
α-halo carbonyl compound (e.g., N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide)
-
Thiosemicarbazide
-
Anhydride (e.g., phthalic anhydride)
-
NiFe2O4 nanoparticles
-
Ethanol:water (1:1)
Procedure:
-
Combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and the desired anhydride (1 mmol) in a reaction vessel.
-
Add NiFe2O4 nanoparticles (5 mg) as the catalyst.
-
Add 5 mL of an ethanol:water (1:1) solvent system.
-
Heat the reaction mixture at 75 °C for 45-60 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the magnetic NiFe2O4 catalyst using an external magnet.
-
Filter the solid product, wash with water, and dry.
-
Purify the product by recrystallization from absolute ethanol.
Visualizing the Chemistry: Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing synthetic strategies.
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Caption: Experimental workflow for thiazole synthesis using magnetic nanocatalysts.
Conclusion and Future Outlook
The synthesis of thiazoles continues to be an area of active research, driven by the immense therapeutic potential of this heterocyclic motif. While traditional methods remain relevant, the shift towards more sustainable and efficient catalytic systems is undeniable. Heterogeneous catalysts, particularly magnetic nanoparticles, offer a compelling combination of high reactivity, selectivity, and ease of recycling. Furthermore, the development of biocatalysts and metal-free protocols paves the way for even greener synthetic routes. For researchers and drug development professionals, a thorough understanding of the comparative efficacy of these diverse catalytic systems is essential for making informed decisions that accelerate the discovery of novel thiazole-based therapeutics.
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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Novel Thiazole Derivatives
In the landscape of modern drug discovery, the escalating prevalence of diseases linked to oxidative stress has intensified the search for potent antioxidant agents.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous conditions, including neurodegenerative disorders, cancer, and cardiovascular diseases.[2][3] Among the diverse heterocyclic scaffolds explored for therapeutic potential, thiazole derivatives have emerged as a particularly promising class of compounds, demonstrating significant antioxidant capabilities.[4][5]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the antioxidant activity of novel thiazole derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental design, ensuring a robust and reliable evaluation of your compounds' potential.
The Imperative of Rigorous Benchmarking
The initial screening of novel compounds requires a standardized comparison against well-characterized reference agents. This process, known as benchmarking, is critical for several reasons:
-
Contextualizes Potency: It allows for the classification of a novel derivative's activity—is it weak, moderate, or potent compared to existing standards?
-
Validates Methodology: Consistent results for reference compounds assure that the assay is performing correctly.
-
Guides Structure-Activity Relationship (SAR) Studies: By comparing a series of derivatives against a standard, researchers can identify the chemical moieties responsible for enhanced antioxidant activity.
For this purpose, we select a panel of standards that represent different antioxidant classes:
-
Trolox: A water-soluble analog of Vitamin E, Trolox is the quintessential standard for many antioxidant assays, providing a benchmark for calculating Trolox Equivalent Antioxidant Capacity (TEAC).[6][7][8]
-
Ascorbic Acid (Vitamin C): A natural, potent antioxidant that acts as a reducing agent and scavenges a wide array of ROS.[9][10][11]
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food and pharmaceuticals, representing a benchmark for synthetic, lipophilic antioxidants.[12][13][14]
Methodological Framework for In Vitro Antioxidant Capacity Assessment
A multi-assay approach is recommended to gain a comprehensive understanding of a compound's antioxidant profile, as different assays reflect different antioxidant mechanisms. Here, we detail the protocols for three widely accepted methods: the DPPH, ABTS, and FRAP assays.[15][16]
Caption: General workflow for in vitro antioxidant activity benchmarking.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it.[17][18] The reduction of DPPH is accompanied by a color change from deep violet to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.[17][19] The decrease in absorbance is directly proportional to the radical scavenging activity.
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.
-
Standard and Sample Preparation: Prepare a series of dilutions for the novel thiazole derivatives and standards (Trolox, Ascorbic Acid, BHT) in methanol. A typical concentration range might be 1-100 µg/mL.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample or standard dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The dark incubation is crucial as DPPH is light-sensitive.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[20] ABTS is oxidized to its radical cation by reacting with a strong oxidizing agent, such as potassium persulfate.[20] This radical has a characteristic blue-green color, with maximum absorbance at 734 nm.[21][22] In the presence of an antioxidant, the ABTS radical cation is reduced back to the neutral ABTS, causing the color to fade.
Experimental Protocol:
-
Reagent Preparation (ABTS•+ Solution):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[20] This allows for the complete generation of the radical cation.
-
Before the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 (± 0.02) at 734 nm.[22] This standardization ensures consistency across assays.
-
-
Standard and Sample Preparation: Prepare a series of dilutions for the novel thiazole derivatives and standards in the appropriate solvent.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample or standard dilution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Shake the plate and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[7][23]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[24] This reduction is detected by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[24][25] The intensity of the blue color is directly proportional to the reducing power of the sample.
Experimental Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Prepare the following three solutions:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the working solution to 37°C before use.[24]
-
-
Standard and Sample Preparation: Prepare a series of dilutions for the novel thiazole derivatives and standards. An aqueous solution of FeSO₄·7H₂O is used to create the standard curve.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample, standard, or blank (solvent).
-
Add 180 µL of the pre-warmed FRAP working solution to all wells.
-
Incubate at 37°C for 4-6 minutes.[24]
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the linear calibration curve of FeSO₄ and expressed as µM of Fe²⁺ equivalents or in terms of TEAC.
Data Presentation: A Comparative Analysis
Summarizing the quantitative data in a structured table allows for easy comparison of the antioxidant potential of the novel thiazole derivatives against the established standards.
| Compound | DPPH IC50 (µM) | ABTS TEAC | FRAP (µM Fe²⁺ Equiv.) |
| Novel Thiazole 1 | 15.2 ± 1.1 | 1.8 ± 0.2 | 1850 ± 98 |
| Novel Thiazole 2 | 8.7 ± 0.6 | 2.5 ± 0.3 | 2450 ± 150 |
| Novel Thiazole 3 | 25.4 ± 2.3 | 1.2 ± 0.1 | 1100 ± 75 |
| Trolox (Standard) | 10.5 ± 0.9 | 1.00 | 1500 ± 80 |
| Ascorbic Acid (Std) | 6.2 ± 0.5 | 1.1 ± 0.1 | 2800 ± 190 |
| BHT (Standard) | 22.1 ± 1.8 | 0.6 ± 0.05 | 950 ± 60 |
| Data are presented as mean ± standard deviation (n=3). IC50 values represent the concentration required for 50% inhibition. TEAC is the Trolox Equivalent Antioxidant Capacity. FRAP values are expressed as ferrous iron equivalents. |
From this hypothetical data, "Novel Thiazole 2" demonstrates the most potent activity across all three assays, even outperforming the Trolox standard in some cases and showing comparable activity to Ascorbic Acid in the FRAP assay.
Beyond Radical Scavenging: Modulating Cellular Defense Pathways
While direct radical scavenging is a crucial antioxidant mechanism, many potent compounds also exert their effects by upregulating endogenous antioxidant defense systems.[26] A key signaling pathway in this process is the Keap1-Nrf2 pathway.[27]
Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[27] However, in the presence of oxidative stress or antioxidant compounds, Keap1 is modified, releasing Nrf2.[28] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes encoding antioxidant and cytoprotective proteins, such as superoxide dismutase (SOD) and catalase (CAT).[2][27]
Caption: Activation of the Nrf2 antioxidant response pathway by thiazole derivatives.
Investigating whether your novel thiazole derivatives can activate the Nrf2 pathway would be a logical next step, providing deeper mechanistic insight into their antioxidant potential.
Conclusion and Future Outlook
This guide outlines a robust, multi-faceted approach to benchmarking the antioxidant activity of novel thiazole derivatives. By employing a panel of standardized assays (DPPH, ABTS, FRAP) and comparing results against well-characterized standards (Trolox, Ascorbic Acid, BHT), researchers can reliably quantify and contextualize the potency of their compounds. Promising candidates identified through this in vitro screening process, such as the hypothetical "Novel Thiazole 2," should be advanced to more complex, cell-based models to evaluate their ability to mitigate intracellular ROS and modulate key cytoprotective pathways like Keap1-Nrf2. This systematic evaluation is paramount to identifying and developing the next generation of antioxidant therapeutics.
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A Comparative Guide to the Cytotoxicity of 2-Arylbenzothiazole Derivatives Against Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds investigated, the 2-arylbenzothiazole nucleus has emerged as a privileged structure, demonstrating significant cytotoxic activity across a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various 2-arylbenzothiazole derivatives, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this promising field.
Introduction: The Therapeutic Potential of 2-Arylbenzothiazoles
Benzothiazoles are bicyclic heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The 2-arylbenzothiazole scaffold, in particular, has been the focus of extensive research, with numerous derivatives exhibiting potent and selective inhibition of cancer cell growth.[3][4] The mechanism of action for many of these compounds involves the induction of apoptosis through the intrinsic mitochondrial pathway and the modulation of key signaling pathways that are often dysregulated in cancer.[1][5][6]
This guide will delve into a comparative analysis of the cytotoxic effects of various 2-arylbenzothiazole derivatives, present a standardized protocol for assessing cytotoxicity, and explore the underlying molecular mechanisms.
Comparative Cytotoxicity Analysis
The cytotoxic efficacy of 2-arylbenzothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. The IC50 represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value is indicative of higher cytotoxic potency.
The following table summarizes the IC50 values for a selection of 2-arylbenzothiazole derivatives against various human cancer cell lines, providing a clear comparison of their cytotoxic potential.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated 2-Arylbenzothiazoles | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MDA-MB-468 (Breast) | Not specified, potent activity | [3] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | Not specified, potent activity | [3] | |
| Ortho-hydroxy-N-acyl Hydrazone Hybrids | Substituted 2-hydroxybenzylidene semicarbazide | HT-29 (Colon) | 0.24 - 0.92 | [3] |
| MDA-MB-231 (Breast) | 0.24 - 0.92 | [3] | ||
| Benzamide-based Benzothiazoles | Substituted methoxybenzamide benzothiazole | HCT-116 (Colon) | 1.1 - 8.8 | [3] |
| A549 (Lung) | 1.1 - 8.8 | [3] | ||
| Naphthalimide Hybrids | Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 | [3] |
| A549 (Lung) | 4.074 ± 0.3 | [3] | ||
| MCF-7 (Breast) | 7.91 ± 0.4 | [3] | ||
| Carbohydrazide Derivatives | N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 µg/mL | [3][7] |
| LNCaP (Prostate) | 11.2 ± 0.79 µg/mL | [3][7] | ||
| Benzothiazole-1,2,3-triazole Hybrids | Compound 8a | T47-D (Breast) | 13 | [8] |
| Compound 8b | T47-D (Breast) | 17 | [8] | |
| Pyridinecarboxamide Derivative | N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD) | HCT116 (Colon) | ~7.5 | [5] |
| CT26 (Colon) | ~7.5 | [5] | ||
| Benzothiazolopyrimidine Derivatives | BTP(1) | HCT 116 (Colon) | Not specified, highest cytotoxicity | [9] |
| BTP(4) | CT26 (Colon) | Not specified, highest cytotoxicity | [9] | |
| 2-Phenylbenzothiazole-Triazole Hybrids | Compound 8b | A549 (Lung) | High cytotoxic activity | [10] |
| Compound 8f | SKOV3 (Ovarian) | High cytotoxic activity | [10] | |
| Compound 8i | MCF7 (Breast) | High cytotoxic activity | [10] |
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of 2-arylbenzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole and the 2-aryl rings.[11][12][13]
-
Substitution on the 2-Aryl Ring: The presence of electron-withdrawing groups, such as nitro and halogen, on the 2-aryl ring can enhance anticancer activity.[12] Conversely, the introduction of hydrophobic groups on this ring has also been shown to potentiate cytotoxicity.[11] The position of substituents is also critical; for instance, a methoxy group at certain positions of the phenyl ring can be crucial for antitumor activity.[7]
-
Substitution on the Benzothiazole Ring: Modifications to the benzothiazole nucleus, such as the introduction of fluorine atoms, can improve metabolic stability and enhance cytotoxic effects.[4]
-
Hybrid Molecules: The conjugation of the 2-arylbenzothiazole scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles, naphthalimides, and benzamides, has led to the development of hybrid molecules with significantly improved anticancer activity.[3][8]
Mechanistic Insights: Targeting Key Signaling Pathways
Many 2-arylbenzothiazole derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells.[2][5][6] A primary mechanism is the activation of the intrinsic or mitochondrial pathway of apoptosis. This is often initiated by an increase in reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.[5][6]
Furthermore, these compounds have been shown to modulate critical signaling pathways that are frequently dysregulated in cancer, including:
-
EGFR Signaling: Several 2-arylbenzothiazole derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][14][15] By blocking EGFR signaling, these compounds can inhibit downstream pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, which are crucial for cancer cell proliferation, survival, and migration.[1]
-
VEGFR-2 Signaling: Another important target for some 2-arylbenzothiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[16][17][18] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.
The following diagram illustrates the inhibition of the EGFR signaling pathway by 2-arylbenzothiazole derivatives.
Caption: Inhibition of the EGFR signaling pathway by 2-arylbenzothiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 2-arylbenzothiazole derivatives in the complete culture medium. A vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds should also be prepared.
-
After the overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compounds and the vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another appropriate solubilizing agent to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The following diagram outlines the workflow of the MTT assay.
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The Thiazole Scaffold: A Privileged Motif in the Quest for Novel Antimicrobials
A Comparative Analysis of the Antimicrobial Spectrum of Thiazole-Based Compounds
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents.[1][2] Within the landscape of medicinal chemistry, the thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, has emerged as a cornerstone in the design of novel antimicrobial drugs.[1][3] Its inherent structural features and synthetic tractability have led to a plethora of derivatives with a broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties.[4][5] This guide provides a comparative analysis of the antimicrobial spectrum of various thiazole-based compounds, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of this promising class of molecules.
Comparative Antimicrobial Spectra of Thiazole Derivatives
The antimicrobial efficacy of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. This section compares the activity of different classes of thiazole-based compounds against a panel of clinically relevant microorganisms. The data, presented in terms of Minimum Inhibitory Concentration (MIC), underscores the structure-activity relationships (SAR) that govern their antimicrobial potential.
Activity Against Gram-Positive Bacteria
Thiazole-based compounds have demonstrated significant promise against Gram-positive bacteria, including notoriously resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of various heterocyclic moieties, such as pyrazoline and pyrazole, has been a fruitful strategy to enhance antibacterial potency.[6] For instance, certain thiazolyl-pyrazole hybrids have shown potent activity, particularly when substituted with an acyl group at position 5 of the thiazole ring.[6]
| Compound Class | Representative Organism | MIC Range (µg/mL) | Key Structural Features | Reference |
| Thiazolyl-Pyrazoline Hybrids | Staphylococcus aureus | 0.5 - 32 | 2-pyrazoline ring, often with aryl substitutions | [6] |
| Thiazolyl-Pyrazole Hybrids | Staphylococcus aureus | - | Acyl group at position 5 of the thiazole ring | [6] |
| Thiazole Aminoguanidines | MRSA | - | Guanidine group at C5, hydrophobic group at C2 | [7] |
| Thiazolyl-Triazole Schiff Bases | Listeria monocytogenes | Lower than ciprofloxacin | Schiff base linkage between thiazole and triazole | [8] |
| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | Staphylococcus aureus | - | Optimized analogs with improved DNA gyrase inhibition | [9] |
Note: Specific MIC values can vary significantly based on the exact substitutions and the specific bacterial strain tested. "-" indicates that while activity was noted, a specific MIC range was not provided in the cited summary.
Activity Against Gram-Negative Bacteria
Achieving potent activity against Gram-negative bacteria has historically been a greater challenge due to their protective outer membrane. However, certain thiazole derivatives have shown encouraging results. For example, thiazolyl-pyrazoline hybrids have demonstrated moderate activity against Gram-negative strains, with promising results against Klebsiella pneumoniae.[6] The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic components, may facilitate their penetration of the bacterial cell membrane.[10]
| Compound Class | Representative Organism | MIC Range (µg/mL) | Key Structural Features | Reference |
| Thiazolyl-Pyrazoline Hybrids | Klebsiella pneumoniae | 0.5 - 8 | 2-pyrazoline ring with specific substitutions | [6] |
| Thiazolyl-Triazole Schiff Bases | Pseudomonas aeruginosa | - | Strong inhibition by specific derivatives (B5, B6, B11-15) | [8] |
| Thiazole Hydrazines | Escherichia coli | - | Some compounds more potent than ampicillin | [11] |
| 2,4-Disubstituted Thiazoles | Escherichia coli | - | Trichloro phenyl thiazole moiety | [10] |
Note: Specific MIC values can vary significantly based on the exact substitutions and the specific bacterial strain tested. "-" indicates that while activity was noted, a specific MIC range was not provided in the cited summary.
Antifungal Activity
The thiazole scaffold is also a key component in the development of antifungal agents. Thiazole antifungals often act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12][13] This mechanism is similar to that of the widely used azole antifungals.[12] Research has shown that thiazole derivatives can be effective against a range of fungal pathogens, including Candida albicans and Aspergillus species.[12][14]
| Compound Class | Representative Organism | MIC Range (µg/mL) | Key Structural Features | Reference |
| Thiazole Derivatives with Cyclopropane | Candida albicans | 0.008 - 7.81 | Cyclopropane system attached to the thiazole core | [14][15][16] |
| 2-(Pyrazolin-1-yl)-thiazoles | Candida albicans | 32 | Pyrazoline moiety linked to the thiazole ring | [6] |
| Benzo[d]thiazole Derivatives | Aspergillus niger | 50 - 75 | Benzofused thiazole ring with a 4-hydroxyphenyl group | [17] |
Note: The low MIC values for thiazole derivatives with a cyclopropane system highlight their potent antifungal activity, which in some cases is comparable or even superior to the standard drug nystatin.[15][16]
Mechanisms of Action: Targeting Key Bacterial and Fungal Processes
The diverse antimicrobial activity of thiazole-based compounds stems from their ability to interact with and inhibit various essential cellular processes in microorganisms. Understanding these mechanisms is crucial for the rational design of more potent and selective agents.
Inhibition of Bacterial DNA Gyrase
A significant number of thiazole-based antibacterial agents exert their effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[9][18] Specifically, many of these compounds inhibit the GyrB subunit, which contains the ATP-binding site.[19][20] This is a different target site than that of fluoroquinolones, which bind to the GyrA subunit, offering a potential strategy to overcome existing resistance mechanisms.[9][20] The design of novel thiazole derivatives as DNA gyrase inhibitors is an active area of research, with computational methods like molecular docking being used to optimize their binding to the target enzyme.[18][19]
Caption: Inhibition of bacterial DNA gyrase by thiazole derivatives.
Inhibition of Fungal Ergosterol Biosynthesis
The primary mechanism of action for many antifungal thiazole derivatives is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol.[12][13] These compounds, much like other azole antifungals, target the enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway.[12][21][22] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death.[12][13]
Caption: Inhibition of ergosterol biosynthesis by antifungal thiazoles.
Other Potential Mechanisms
Beyond these well-established mechanisms, research suggests that thiazole derivatives may also act on other cellular targets. For example, some thiazole aminoguanidines are thought to target undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), enzymes involved in the bacterial cell wall synthesis.[7] Additionally, some compounds are believed to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid synthesis.[1]
Structure-Activity Relationship (SAR) Insights
The antimicrobial spectrum and potency of thiazole derivatives are intricately linked to their chemical structure. SAR studies provide valuable insights for the rational design of more effective antimicrobial agents.[6]
-
Substitution at the 2- and 4-positions of the thiazole ring: These positions are common points for modification. The introduction of bulky and hydrophobic groups at the 2-position and various aryl or heteroaryl moieties at the 4-position can significantly influence antimicrobial activity.[4]
-
Hybrid Molecules: "Clubbing" the thiazole ring with other heterocyclic systems like pyrazoline, pyrazole, or triazole has proven to be a successful strategy for enhancing antimicrobial activity and broadening the spectrum.[4][6]
-
Influence of Specific Substituents: The presence of electron-withdrawing groups, such as nitro groups, on phenyl substituents attached to the thiazole ring has been shown to enhance antibacterial activity.[10] For antifungal activity, high lipophilicity of the derivatives has been correlated with greater potency.[14][16]
Caption: Key positions for substitution on the thiazole ring influencing antimicrobial activity.
Experimental Protocols for Antimicrobial Spectrum Determination
The evaluation of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to a known high concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it further to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Thiazole-based compounds represent a highly versatile and promising class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi. Their chemical tractability allows for extensive structural modifications, enabling the fine-tuning of their biological activity and the exploration of diverse mechanisms of action. The continued investigation into the structure-activity relationships of novel thiazole derivatives, coupled with the exploration of new cellular targets, holds significant potential for the development of the next generation of antimicrobial drugs to combat the growing threat of resistance.
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- Singh, P., et al. (2016). Synthesis and antimicrobial evaluation of some novel thiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(4), 224-228. [Link]
- Ghorab, M. M., et al. (2014). Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. Journal of Heterocyclic Chemistry, 51(S1), E237-E247. [Link]
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A Comparative Guide to the Reaction Mechanisms of Substituted Thiazoles with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
The Electronic Landscape of the Thiazole Ring: A Foundation for Reactivity
The thiazole ring is an aromatic heterocycle characterized by a unique electronic distribution that is the primary determinant of its reactivity. The presence of the electronegative nitrogen and sulfur atoms creates a π-electron deficient system.[1] Computational studies and experimental observations consistently show that the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[1] The order of electron deficiency generally follows C2 > C5 > C4.
This inherent electronic bias is the starting point for understanding all nucleophilic reactions with thiazoles. However, the ultimate reaction pathway is a complex interplay between the nature of the substituents on the thiazole ring, the identity of the nucleophile, and the reaction conditions. This guide will dissect two major mechanistic pathways: the classical Nucleophilic Aromatic Substitution (SNAr) and the intriguing Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.
The Dominant Pathway: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is the most common pathway for the reaction of substituted thiazoles, particularly halothiazoles, with nucleophiles. This mechanism proceeds in two steps:
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Elimination: The leaving group departs, and the aromaticity of the thiazole ring is restored.
The rate of SNAr reactions is highly dependent on the ability of the thiazole ring to stabilize the negative charge in the Meisenheimer intermediate. This is where the influence of substituents becomes critical.
The Decisive Role of Substituents in SNAr Reactions
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (-NO₂), at positions that can delocalize the negative charge of the Meisenheimer intermediate (typically the 5-position) dramatically accelerates the rate of SNAr reactions. This is because the EWG provides additional resonance stabilization to the anionic intermediate, lowering the activation energy of the first, rate-determining step.
Electron-Donating Groups (EDGs): Conversely, EDGs, such as methyl (-CH₃) or amino (-NH₂) groups, decrease the rate of SNAr reactions. These groups donate electron density to the ring, destabilizing the negatively charged Meisenheimer complex and increasing the activation energy.
The following diagram illustrates the SNAr mechanism for the reaction of a 2-halothiazole with a nucleophile, highlighting the stabilizing effect of an EWG at the C5 position.
Caption: SNAr mechanism on a 2-halothiazole.
Quantitative Comparison of Substituent Effects
Experimental kinetic data clearly demonstrates the profound impact of substituents on the rate of SNAr reactions. A study on the reaction of various chlorothiazoles with sodium methoxide provides a compelling quantitative comparison.
| Substrate | Relative Rate Constant (krel) |
| 4-Chlorothiazole | 1 |
| 2-Chlorothiazole | ~10 |
| 5-Chlorothiazole | ~100 |
| 2-Chloro-5-nitrothiazole | Very High |
Data adapted from studies on reactions with sodium methoxide.
As the table illustrates, the reactivity is significantly influenced by the position of the leaving group, with the 5-position being the most reactive for this particular reaction. The introduction of a powerful electron-withdrawing nitro group at the 5-position leads to a dramatic increase in the reaction rate, yielding the substituted product with high efficiency.
Experimental Protocol: SNAr Reaction of 2-Chloro-5-nitrothiazole with an Amine Nucleophile
This protocol provides a general procedure for the synthesis of a 2-amino-5-nitrothiazole derivative via an SNAr reaction.
Materials:
-
2-Chloro-5-nitrothiazole
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2-chloro-5-nitrothiazole (1.0 eq) in anhydrous ethanol, add the amine (1.1 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-nitrothiazole.
An Alternative Pathway: The ANRORC Mechanism
While SNAr is the predominant mechanism, under certain conditions, particularly with strong nucleophiles like amide ions, a more complex pathway known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism can be operative.[3] This mechanism is especially relevant for nitrogen-containing heterocycles.
The ANRORC mechanism involves the following key steps:
-
Addition: The nucleophile adds to an electron-deficient carbon of the thiazole ring, similar to the SNAr mechanism.
-
Ring Opening: The thiazole ring undergoes cleavage, typically between the N3-C4 or S1-C2 bond, to form an open-chain intermediate.
-
Ring Closure: The open-chain intermediate undergoes a new intramolecular cyclization to form a new heterocyclic ring. In the case of thiazoles reacting with amine nucleophiles, this often results in the reformation of a thiazole ring but with the incorporation of the nucleophilic nitrogen into the ring structure.
The following diagram illustrates a plausible ANRORC pathway for the reaction of a 2-halothiazole with an amine.
Caption: A plausible ANRORC mechanism for a 2-halothiazole.
Distinguishing Between SNAr and ANRORC
Identifying the operative mechanism can be challenging, as both can lead to the same substitution product. Isotopic labeling studies are the gold standard for differentiating between these pathways. If a labeled atom from the nucleophile is incorporated into the final heterocyclic ring, it provides strong evidence for the ANRORC mechanism.
The competition between SNAr and ANRORC is influenced by several factors:
-
Nucleophile: Strong, unhindered nucleophiles, especially those capable of inducing ring cleavage (e.g., amide ions), favor the ANRORC pathway.
-
Substituents: Substituents that can stabilize the open-chain intermediate may promote the ANRORC mechanism.
-
Reaction Conditions: High temperatures and the use of strong bases can also favor ring-opening processes.
Reactions of Activated Thiazoles: The Case of Thiazolium Salts
Quaternization of the thiazole nitrogen atom to form a thiazolium salt significantly enhances the electrophilicity of the ring, making it much more susceptible to nucleophilic attack.[4] In this activated state, even weak nucleophiles can react, often leading to ring-opened products.
The initial attack of a nucleophile on a thiazolium salt typically occurs at the C2 position. The subsequent reaction pathway can vary, leading to either substitution at C2 or ring cleavage, depending on the nucleophile and reaction conditions.
Caption: Nucleophilic attack and ring opening of a thiazolium salt.
Conclusion: A Unified View of Thiazole Reactivity
The reaction of substituted thiazoles with nucleophiles is a multifaceted area of organic chemistry with significant implications for drug discovery and development. While the SNAr mechanism is the most frequently encountered pathway, a comprehensive understanding requires consideration of the ANRORC mechanism, especially when employing strong nucleophiles. The reactivity of the thiazole ring can be finely tuned through the strategic placement of electron-withdrawing or -donating substituents, and can be dramatically enhanced by N-alkylation to form thiazolium salts.
By understanding the interplay of these factors, researchers can predict and control the outcomes of their reactions, enabling the efficient synthesis of novel thiazole-containing molecules with desired biological activities.
References
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Assessing the Drug-Likeness of Novel 2-Aminothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs and a plethora of investigational agents.[1][2] Its synthetic tractability and ability to engage in diverse biological interactions have cemented its status as a "privileged structure." However, the journey from a promising hit compound to a viable drug candidate is contingent on a favorable drug-likeness profile. This guide provides an in-depth comparative analysis of the drug-like properties of novel 2-aminothiazole derivatives, contrasting computational predictions with experimental data and benchmarking against established therapeutic agents.
The Imperative of Early ADMET Assessment
A significant portion of drug candidates fail in late-stage clinical trials due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[3] Therefore, a robust and early assessment of these parameters is paramount to de-risk drug discovery projects and focus resources on compounds with a higher probability of success. This guide will navigate the multifaceted approach to evaluating the drug-likeness of emerging 2-aminothiazole derivatives, from initial in silico screening to definitive in vitro validation.
In Silico Profiling: A First Look at Drug-Likeness
Computational tools provide a rapid and cost-effective means to predict the ADMET properties of virtual or newly synthesized compounds.[4][5] These predictions are instrumental in prioritizing synthetic efforts and flagging potential liabilities early in the discovery pipeline.
Lipinski's Rule of Five: A Guiding Principle for Oral Bioavailability
Christopher A. Lipinski's "Rule of Five" remains a valuable heuristic for predicting the oral bioavailability of a drug candidate. The rule posits that poor oral absorption is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily absorbed.
-
LogP (octanol-water partition coefficient) ≤ 5: A measure of lipophilicity; excessively lipophilic compounds can have poor aqueous solubility and be trapped in membranes.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
Many research groups now routinely report the in silico evaluation of these parameters for their novel 2-aminothiazole series. For instance, a recent study on novel 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors demonstrated that all synthesized compounds adhered to Lipinski's rule, suggesting good potential for oral bioavailability.[6]
Comparative In Silico ADMET Profile of Novel 2-Aminothiazole Derivatives
Several online platforms, such as SwissADME and admetSAR, are widely used to predict a broader range of ADMET parameters.[4][7] Below is a comparative table of predicted properties for representative novel 2-aminothiazole derivatives from recent literature, alongside the approved drug Dasatinib, which features a 2-aminothiazole core.
| Parameter | Novel Derivative 1 (Anticancer)[8] | Novel Derivative 2 (Anticancer)[7] | Dasatinib (Approved Drug) | Favorable Range |
| Molecular Weight (Da) | 450.5 | 425.9 | 488.0 | ≤ 500 |
| LogP | 4.21 | 3.85 | 3.13 | ≤ 5 |
| Hydrogen Bond Donors | 2 | 2 | 4 | ≤ 5 |
| Hydrogen Bond Acceptors | 7 | 8 | 8 | ≤ 10 |
| Topological Polar Surface Area (Ų) | 95.8 | 105.7 | 121.4 | < 140 |
| Aqueous Solubility (LogS) | -4.5 | -4.2 | -4.8 | > -6 |
| Blood-Brain Barrier Permeation | No | No | No | Varies with target |
| CYP2D6 Inhibitor | No | Yes | Yes | No |
| AMES Toxicity | No | No | No | No |
This table presents a synthesis of data from multiple sources for illustrative purposes. The specific values are representative of compounds from the cited literature.
Causality Behind the Choices: The selection of these in silico parameters is driven by their direct impact on a compound's pharmacokinetic profile. For example, the Topological Polar Surface Area (TPSA) is a good predictor of passive intestinal absorption and blood-brain barrier penetration. Compounds with a TPSA greater than 140 Ų are often associated with poor oral bioavailability. The prediction of inhibition of cytochrome P450 (CYP) enzymes, such as CYP2D6, is crucial as this can lead to drug-drug interactions. Similarly, the Ames test is a widely accepted screen for mutagenicity.
Experimental Validation: From Prediction to Reality
While in silico models are invaluable for initial screening, experimental validation is essential to confirm the predicted drug-like properties. Key in vitro assays for assessing absorption and permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane.[9] It serves as a rapid screen for intestinal absorption and blood-brain barrier penetration.
-
Preparation of the Donor Plate: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: The test compounds are dissolved in a suitable buffer at a known concentration.
-
Assay Setup: The acceptor plate is filled with buffer, and the donor plate containing the test compounds is placed on top, creating a "sandwich."
-
Incubation: The sandwich is incubated for a defined period (typically 4-16 hours) to allow for compound diffusion.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [C_A] / [C_eq])
where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Interpretation of Results:
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[10] Caco-2 cells are human colon adenocarcinoma cells that, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing both tight junctions and clinically relevant transporters.[11]
-
Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay: The test compound is added to the apical (A) side of the monolayer, and the amount of compound that permeates to the basolateral (B) side is measured over time. To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Quantification: Samples are taken from the donor and receiver compartments at various time points and analyzed by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER): The Papp is calculated similarly to the PAMPA assay. The efflux ratio is calculated as:
ER = Papp (B to A) / Papp (A to B)
Interpretation of Results:
-
An ER > 2 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[12]
-
The Papp value provides an indication of the overall permeability, considering both passive and active transport mechanisms.
Comparative Experimental Data for Novel 2-Aminothiazole Derivatives
While comprehensive experimental ADMET data for many novel 2-aminothiazole derivatives is not always publicly available, some studies provide valuable insights. For example, a study on 2-aminooxazole derivatives as isosteres of 2-aminothiazoles reported experimental data on kinetic solubility and metabolic stability in human liver microsomes.[13]
| Compound Type | Kinetic Solubility in PBS (pH 7.4) | Metabolic Stability (t½ in HLM) |
| 2-Aminothiazole Derivative | 27 µM | > 60 min |
| 2-Aminooxazole Isostere | 9.3 µM | > 60 min |
Data adapted from a study on antitubercular agents.[13]
This data highlights how subtle structural modifications can impact physicochemical properties like solubility. The high metabolic stability of both compounds in human liver microsomes (HLM) is a positive indicator of their potential for in vivo efficacy.[13][14]
Visualizing the Drug-Likeness Assessment Workflow
The process of assessing the drug-likeness of novel compounds can be visualized as a multi-step workflow, integrating computational and experimental approaches.
Caption: Workflow for assessing the drug-likeness of novel compounds.
Conclusion and Future Directions
The assessment of drug-likeness is a critical and iterative process in modern drug discovery. For the promising class of 2-aminothiazole derivatives, a combined strategy of in silico prediction and in vitro experimentation is essential for identifying candidates with the highest potential for clinical success. While computational models provide valuable early insights, experimental data from assays such as PAMPA, Caco-2, and metabolic stability studies are indispensable for making informed decisions.
Future efforts in this area should focus on generating more comprehensive and directly comparable experimental ADMET datasets for novel 2-aminothiazole series. This will not only aid in the selection of superior drug candidates but also contribute to the refinement of in silico models, ultimately accelerating the development of new and effective 2-aminothiazole-based therapeutics.
References
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- Costantino, G., Pieroni, M., & Radi, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry, 63(13), 6653–6668.
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- Mohamed, M. S., Mahmoud, M. H., & El-Sayed, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438.
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- Swamy, P. M., Somashekar, P. H., Santhosh, A. S., & Swamy, S. N. (2025). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. Discover Molecules, 1(1), 1-15.
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- Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., ... & Whittaker, M. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature reviews Drug discovery, 14(7), 475-486.
- Winiwarter, S., Ahlberg, E., Watson, E., Oprisiu, I., Mogemark, M., Noeske, T., & Greene, N. (2018). In silico ADME in drug design – enhancing the impact. ADMET & DMPK, 6(1), 21-34.
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Safety Operating Guide
Operational Guide to Personal Protective Equipment for Handling 2-Methoxythiazole
As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to ensure that you, the researchers and innovators, can harness their potential with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Methoxythiazole, grounded in established safety protocols and field-proven experience. Our approach is not to simply list rules, but to explain the causality behind them, creating a self-validating system of safety that builds trust and ensures operational integrity.
Hazard Assessment: Understanding the Risks of this compound
This compound and its structural analogs present a clear set of hazards that dictate our handling protocols. While a specific Safety Data Sheet (SDS) for this compound may vary between suppliers, analysis of closely related thiazole compounds reveals a consistent hazard profile. The primary risks are contact-based, targeting the skin, eyes, and respiratory system.
These compounds are consistently classified as irritants. Direct contact can cause skin irritation (H315) and serious eye irritation (H319).[1][2] Inhalation of vapors or aerosols may lead to respiratory tract irritation (H335).[2] Furthermore, some thiazole derivatives are flammable liquids, adding a physical hazard to their toxicological profile.[3][4] The causality here is clear: the chemical nature of the thiazole ring and its substituents can react with biological tissues, leading to irritation and potential damage upon exposure.
Table 1: GHS Hazard Profile for Thiazole Analogs
| Hazard Statement | Description | Common to Analogs |
|---|---|---|
| H315 | Causes skin irritation | Yes[1][2] |
| H319 | Causes serious eye irritation | Yes[1][2] |
| H335 | May cause respiratory irritation | Yes[2] |
| H226 | Flammable liquid and vapour | Yes (for some)[3][4] |
This data compels a stringent, multi-layered approach to Personal Protective Equipment (PPE) to create effective barriers against these routes of exposure.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic risk assessment. The following recommendations provide a baseline for handling this compound, which should be scaled based on the specific procedure, quantity, and duration of exposure. The fundamental principle is to establish redundant barriers between the chemical and the user.
Eye and Face Protection: The First Line of Defense
Accidental splashes are a primary risk during liquid transfers, solution preparation, and reaction workups. Standard prescription eyeglasses are inadequate as they offer no protection from the side.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work involving this compound.
-
Best Practice/Splash Hazard: For tasks with a higher risk of splashing, such as transfers of larger volumes (>50 mL) or reactions under pressure, chemical splash goggles that form a seal around the eyes are required.[5]
-
Maximum Protection: When handling significant quantities or in situations where both splashing and vapor exposure are concerns, a full-face shield should be worn in conjunction with safety goggles.[1][6] This provides a barrier for the entire face.
Hand Protection: The Critical Barrier
Gloves are the most critical barrier against dermal exposure. However, no glove material provides indefinite protection.[7] Chemical permeation, the process by which a chemical passes through a glove material on a molecular level, is a time-dependent process. Therefore, glove selection and usage protocols are paramount.
Glove Selection: For handling this compound and similar organic compounds, nitrile gloves are a reliable choice for incidental contact and splash protection.[8] For situations involving prolonged contact or potential immersion, heavier-duty gloves such as butyl rubber are superior. It is crucial to consult a manufacturer's chemical resistance chart for specific breakthrough times.[7][9][10][11][12]
Table 2: Recommended Glove Materials for Handling this compound
| Glove Material | Recommended Use Case | Rationale & Considerations |
|---|---|---|
| Nitrile | Incidental Contact / Splash Protection: Routine lab work, small-volume transfers, solution preparation. | Good general-purpose chemical resistance. Provides excellent dexterity. Should be changed immediately upon known contact.[8] |
| Butyl Rubber | Extended Contact / Immersion: Large-volume transfers, spill cleanup, equipment cleaning. | Offers superior resistance to a wide range of organic solvents and chemicals. Less dexterity than nitrile.[8] |
| Double Gloving | High-Risk Procedures: Handling concentrated solutions, potent analogs. | Provides an additional layer of protection. The outer glove can be removed immediately after contamination, protecting the inner glove and preventing the spread of contamination.[6] |
Experimental Protocol: Proper Gloving and De-gloving Technique
-
Inspection: Before use, always inspect gloves for any signs of degradation, such as punctures, tears, or discoloration.
-
Donning: Ensure hands are clean and dry. Pull the glove on, ensuring the cuff extends over the sleeve of the lab coat to create a seal.[6]
-
In-Use: Be mindful of contact. Do not touch personal items like phones or door handles with gloved hands. Change gloves every 30-60 minutes during extended procedures, or immediately if contamination is suspected.[6]
-
De-gloving (Glove-to-Glove/Skin-to-Skin Technique): a. With your gloved right hand, grasp the outside of the left glove at the wrist. b. Peel it off, turning it inside out. The contamination is now contained within the removed glove. c. Hold the removed glove in your gloved right hand. d. Slide the fingers of your now-bare left hand under the cuff of the right glove. Be careful to only touch the inside of the glove. e. Peel the right glove off, turning it inside out and enclosing the first glove. f. Dispose of the gloves in the designated hazardous waste container.[13]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
Body Protection
A flame-resistant lab coat is the minimum requirement to protect skin and personal clothing from minor splashes. Ensure the lab coat is fully buttoned. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron made of PVC or a similar material should be worn over the lab coat.[5] Protective footwear that covers the entire foot is mandatory in all laboratory areas.[14]
Respiratory Protection
The most effective way to control respiratory hazards is through engineering controls, not PPE.
-
Primary Control: All procedures involving this compound must be performed within a certified chemical fume hood to minimize vapor and aerosol concentrations in the work area.[1][13]
-
When Respirators are Necessary: In situations where engineering controls are insufficient or during emergencies such as a large spill, respiratory protection is required. A full-face respirator with organic vapor cartridges may be necessary.[3] All respirator use must be part of a comprehensive institutional program that includes fit-testing and training, in compliance with OSHA standards.[15]
Procedural Guidance and Workflow
Effective safety is an active process. The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection is dictated by the specific laboratory task and potential exposure.
Decontamination and Disposal Plan
Safe handling does not end when the experiment is complete. Proper decontamination and disposal are critical to prevent residual exposure and environmental contamination.
PPE Removal and Decontamination
Always assume the outer layer of your PPE is contaminated. Remove PPE before leaving the laboratory in the following order to minimize cross-contamination:
-
Outer Gloves: Remove and discard in hazardous waste.
-
Chemical Apron: Remove and store appropriately.
-
Face Shield/Goggles: Clean according to manufacturer instructions.
-
Lab Coat: Remove and hang in its designated location.
-
Inner Gloves: Remove using the skin-to-skin technique described previously.
-
Wash Hands: Immediately and thoroughly wash hands.
Chemical Waste Disposal
This compound and any materials contaminated with it (e.g., pipette tips, paper towels, gloves) are considered hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams, especially strong oxidizing agents.[16]
-
Containment: Collect all waste in a designated, clearly labeled, and chemically compatible container with a secure lid.[16] The container should be kept closed when not in use.
-
Disposal: Never dispose of this compound down the drain. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][13][16]
By integrating these expert protocols into your daily operations, you establish a robust culture of safety that protects you, your colleagues, and your research.
References
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- Recommended PPE to handle chemicals. Bernardo Ecenarro. Link
- 2-Methylthiazole SDS, 3581-87-1 Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. Merck KGaA. Link
- SAFETY DATA SHEET - Fisher Scientific (Thiazole, 4,5-dihydro-2-methyl-). Thermo Fisher Scientific. Link
- SAFETY DATA SHEET (2-Amino-5-methylthiazole). (2010-03-29) Thermo Fisher Scientific. Link
- SAFETY DATA SHEET (4-Methylthiazole). (2024-03-26) Thermo Fisher Scientific. Link
- How to Choose PPE for Chemical Work. (2025-10-23)
- Thiazole - Safety Data Sheet. Santa Cruz Biotechnology. Link
- Safety Data Sheet: 2-methyl-2H-isothiazol-3-one hydrochloride. Chemos GmbH & Co.KG. Link
- SAFETY DATA SHEET (2-Amino-6-methoxybenzothiazole). Thermo Fisher Scientific. Link
- Safety Data Sheet - 2-(Methylthio)benzothiazole. (2025-12-22) MedchemExpress.com. Link
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- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Link
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- Safety D
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
